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  • Product: Ethyl-d5 Caproate
  • CAS: 1082581-90-5

Core Science & Biosynthesis

Foundational

MS/MS Fragmentation Pattern of Ethyl-d5 Caproate: A Comprehensive Guide for Analytical Scientists

Executive Summary Ethyl caproate (ethyl hexanoate) is a medium-chain fatty acid ethyl ester (FAEE) widely monitored in flavoromics, metabolic profiling, and quality control of fermented beverages[1]. To achieve absolute...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl caproate (ethyl hexanoate) is a medium-chain fatty acid ethyl ester (FAEE) widely monitored in flavoromics, metabolic profiling, and quality control of fermented beverages[1]. To achieve absolute quantitation in complex matrices, ethyl-d5 caproate ( CH3​(CH2​)4​COOCD2​CD3​ ) is employed as a stable isotope-labeled internal standard (SIL-IS)[2]. By retaining the exact physicochemical properties of the native analyte while shifting the mass-to-charge ( m/z ) ratio, it corrects for matrix effects and extraction variances. This whitepaper elucidates the mechanistic MS/MS fragmentation pathways of ethyl-d5 caproate across both GC-MS (Electron Ionization) and LC-MS/MS (Electrospray/Atmospheric Pressure Chemical Ionization) platforms, providing a self-validating framework for rigorous analytical workflows.

Mechanistic Elucidation of MS/MS Fragmentation Pathways

The placement of the five deuterium atoms on the ethyl moiety fundamentally dictates the mass shifts observed during fragmentation. Understanding these shifts is critical for selecting the correct Multiple Reaction Monitoring (MRM) transitions and avoiding isobaric interference.

Electron Ionization (EI) Dynamics in GC-MS

Under standard 70 eV Electron Ionization, ethyl-d5 caproate undergoes hard ionization to form a radical molecular ion ( M+∙ ) at m/z 149. The subsequent fragmentation is governed by the thermodynamic stability of the resulting ions[1].

The McLafferty Rearrangement ( m/z 93): The most diagnostically significant pathway for ethyl esters is the McLafferty rearrangement. This mechanism involves the cleavage of the α

β carbon-carbon bond coupled with the migration of a γ -hydrogen to the carbonyl oxygen. Because the ester oxygen and the deuterated ethyl group are retained in the resulting enol radical cation ( CH2​=C(OH)OCD2​CD3+∙​ ), the fragment mass shifts from m/z 88 (in the unlabeled compound) to m/z 93 [1].
  • α -Cleavage / Acylium Ion ( m/z 99): Cleavage at the ester branch point results in the loss of the ethoxy-d5 radical ( ⋅OCD2​CD3​ , 50 Da). The positive charge is retained on the highly stable acylium ion ( CH3​(CH2​)4​CO+ ). Because the entire deuterated moiety is lost, this fragment appears at m/z 99 , which is identical to the unlabeled compound[1].

  • Loss of the Ethyl-d5 Radical ( m/z 115): Another critical pathway is the loss of the ethyl radical. For the unlabeled compound, the loss of ⋅CH2​CH3​ (29 Da) from the molecular ion (144 Da) yields m/z 115. For ethyl-d5 caproate, the loss of the deuterated ethyl radical ( ⋅CD2​CD3​ , 34 Da) from its molecular ion (149 Da) also yields m/z 115 [1].

  • Fragmentation Precursor Ethyl-d5 Caproate (M+•) m/z 149 McLafferty McLafferty Rearrangement m/z 93 [CH2=C(OH)OCD2CD3]+• Precursor->McLafferty Loss of C4H8 (56 Da) Acylium α-Cleavage (Acylium Ion) m/z 99 [CH3(CH2)4CO]+ Precursor->Acylium Loss of •OCD2CD3 (50 Da) LossEthyl Loss of Ethyl-d5 Radical m/z 115 [C6H11O2]+ Precursor->LossEthyl Loss of •CD2CD3 (34 Da) Alkyl Alkyl Chain Fragment m/z 71 [C5H11]+ Precursor->Alkyl Successive Cleavage

    EI-MS fragmentation pathway of ethyl-d5 caproate detailing key m/z shifts.

    Collision-Induced Dissociation (CID) in LC-MS/MS

    When analyzed via Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode, the protonated molecule [M+H]+ is observed at m/z 150. During CID, protonated esters predominantly fragment by cleaving the alkyl group on the alcohol side[3]. For ethyl-d5 caproate, this manifests as a neutral loss of ethanol-d5 ( CD3​CD2​OH , 51 Da), yielding the acylium ion at m/z 99 .

    Quantitative Fragmentation Data

    To facilitate rapid assay development, the comparative fragmentation data between native ethyl caproate and ethyl-d5 caproate is summarized below.

    Fragmentation PathwayNative Ethyl Caproate ( m/z )Ethyl-d5 Caproate ( m/z )Mass Shift ( Δ Da)Structural Rationale
    Molecular Ion ( M+∙ ) 144149+5Full retention of the CD2​CD3​ group.
    Protonated Ion ( [M+H]+ ) 145150+5Full retention of the CD2​CD3​ group.
    McLafferty Rearrangement 8893+5Enol radical retains the deuterated ethyl ester oxygen.
    α -Cleavage (Acylium) 99990Loss of the ethoxy-d5 radical ( ⋅OCD2​CD3​ ).
    Loss of Ethyl Radical 1151150Loss of ⋅CH2​CH3​ (29 Da) vs. ⋅CD2​CD3​ (34 Da).
    Alkyl Chain Cleavage 71710Cleavage of the unlabeled hexanoate aliphatic chain.

    Self-Validating Experimental Protocol: HS-SPME-GC-MS/MS

    To ensure high data integrity, the following Headspace Solid-Phase Microextraction (HS-SPME) protocol incorporates built-in self-validation mechanisms. This workflow is optimized for complex matrices such as fermentation broths or wine[4].

    Step-by-Step Methodology
    • Sample Preparation & Salting Out: Transfer 10 mL of the liquid sample into a 20 mL headspace vial. Add 3.5 g of Sodium Chloride (NaCl)[4]. Causality: The addition of NaCl induces a "salting-out" effect, decreasing the solubility of non-polar volatile organics in the aqueous phase and thermodynamically driving ethyl caproate into the headspace, thereby maximizing extraction efficiency.

    • SIL-IS Spiking: Spike the sample with 10 µL of a stock solution containing ethyl-d5 caproate (200 mg/L in absolute ethanol)[4].

    • Equilibration: Seal the vial with a PTFE-lined septum. Equilibrate at 40 °C for 5 minutes with continuous agitation (500 rpm)[4]. Causality: 40 °C provides sufficient thermal energy to volatilize the esters without causing thermal degradation of heat-sensitive matrix components.

    • SPME Extraction: Expose a 100 µm Polydimethylsiloxane (PDMS) fiber to the headspace for 30 minutes at 40 °C[4]. Causality: PDMS is a non-polar stationary phase, making it highly selective for extracting non-polar to moderately polar volatile esters while rejecting polar matrix interferents like water and short-chain alcohols.

    • Thermal Desorption & GC-MS/MS Analysis: Desorb the fiber in the GC injector at 250 °C for 15 minutes. Operate the mass spectrometer in EI mode (70 eV) using Multiple Reaction Monitoring (MRM)[4].

    Trustworthiness: The Self-Validating MRM Logic

    To guarantee peak purity, the protocol mandates monitoring two specific MRM transitions for the internal standard:

    • Quantifier Transition: 149→93 (McLafferty rearrangement, highly specific to the deuterated ester).

    • Qualifier Transition: 149→99 (Acylium ion).

    Validation Rule: The instrument software must calculate the ratio of the Qualifier to the Quantifier peak area. If the sample matrix introduces an isobaric interference that co-elutes with ethyl-d5 caproate, it will disproportionately affect one of the transitions, skewing the ratio. Any data point where the ion ratio deviates by more than ±20% from a pure analytical standard is automatically flagged for manual review.

    Workflow Prep 1. Sample Prep Add NaCl & SIL-IS Equil 2. Equilibration 40°C, 500 rpm, 5 min Prep->Equil Extract 3. HS-SPME PDMS Fiber, 30 min Equil->Extract Desorb 4. Desorption GC Injector, 250°C Extract->Desorb Analyze 5. GC-MS/MS MRM Ratio Validation Desorb->Analyze

    Self-validating HS-SPME-GC-MS/MS workflow for volatile ester quantification.

    Conclusion

    The MS/MS fragmentation of ethyl-d5 caproate provides a highly predictable and stable isotope signature. Because the deuterium label is isolated to the ethyl moiety, the molecule yields distinct mass shifts for fragments retaining the ester oxygen (e.g., the McLafferty ion at m/z 93) while producing unlabeled masses for acyl-derived fragments (e.g., m/z 99). Leveraging these specific transitions within a self-validating MRM workflow ensures unparalleled accuracy and trustworthiness in volatile organic compound quantitation.

    References

    • GC–MS of medium-chain FAEEs synthesized by Eht1 from acyl-CoA and ethanol Source: ResearchGate URL:[Link][1]

    • Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode Source: PubMed Central (PMC) / NIH URL:[Link][3]

    • Functional Characterization of Saccharomyces Yeasts from Cider Produced in Hardanger Source: MDPI URL:[Link][2]

    • Impact of Grape Maturity on Ester Composition and Sensory Properties of Merlot and Tempranillo Wines Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link][4]

    Sources

    Exploratory

    An In-Depth Technical Guide to Ethyl-d5 Caproate: Chemical Properties and Isotopic Purity Assessment

    For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern pharmaceutical development and metabolic research, the strategic use of stable isotope-labeled compounds is indispen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    In the landscape of modern pharmaceutical development and metabolic research, the strategic use of stable isotope-labeled compounds is indispensable. Among these, deuterated molecules have garnered significant attention for their ability to modify pharmacokinetic profiles and serve as internal standards in quantitative bioanalysis. Ethyl-d5 caproate, a deuterated form of the fruity-scented ethyl hexanoate, is a valuable tool in these domains. This technical guide provides a comprehensive overview of the essential chemical properties of ethyl-d5 caproate and a detailed exploration of the analytical methodologies required to verify its isotopic purity, a critical parameter for ensuring the validity and reproducibility of experimental results.

    This document moves beyond a simple recitation of facts, offering insights into the rationale behind experimental choices and grounding its protocols in established scientific principles. It is designed to serve as a practical resource for researchers, enabling them to confidently utilize ethyl-d5 caproate in their studies and to critically evaluate the quality of this and other deuterated reagents.

    Part 1: Core Chemical and Physical Properties

    Ethyl-d5 caproate is the isotopologue of ethyl caproate in which the five hydrogen atoms of the ethyl group have been replaced with deuterium. This substitution imparts a higher molecular weight but has a minimal effect on the compound's bulk physicochemical properties. A clear understanding of these properties is fundamental for its appropriate handling, storage, and application in experimental settings.

    The synthesis of ethyl caproate is typically achieved through the Fischer esterification of hexanoic acid with ethanol under acidic catalysis.[1][2][3] For ethyl-d5 caproate, the analogous reaction is performed using ethanol-d5. The purity of the final product is therefore highly dependent on the purity of the starting materials, particularly the isotopic enrichment of the deuterated ethanol.

    A comparative summary of the key chemical and physical properties of ethyl caproate and its d5-deuterated analog is presented in Table 1.

    PropertyEthyl CaproateEthyl-d5 CaproateRationale for Comparison
    Molecular Formula C8H16O2C8H11D5O2Highlights the isotopic substitution.
    Molecular Weight 144.21 g/mol [1]149.24 g/mol Crucial for mass spectrometry and concentration calculations.
    Boiling Point 168 °C[1]~167.9 °CDemonstrates the negligible effect of deuteration on this property.
    Density 0.869 g/cm³[1]~0.9 g/cm³Minor increase due to the higher mass of deuterium.
    Appearance Colorless liquid[1]Colorless liquidNo change in physical appearance is expected.
    Odor Fruity, pineapple-likeFruity, pineapple-likeOlfactory properties are generally unaffected by deuteration.
    CAS Number 123-66-0[1]1082581-90-5[4]Unique identifiers for each isotopologue.

    Part 2: Isotopic Purity - A Critical Quality Attribute

    For any application involving isotopically labeled compounds, the isotopic purity is a paramount quality attribute. In the context of drug development, regulatory bodies like the U.S. Food and Drug Administration (FDA) require a thorough characterization of isotopologues.[5] This is because the distribution of isotopic species can impact the drug's pharmacokinetic and toxicological profile.[6][][8]

    Isotopic Enrichment vs. Species Abundance

    It is crucial to distinguish between two key terms:

    • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For instance, an ethanol-d5 starting material with 99.5% D enrichment means that at each of the five positions on the ethyl group, there is a 99.5% probability of finding a deuterium atom.[5]

    • Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition.[5] A starting material with a high isotopic enrichment will still yield a mixture of isotopologues (e.g., d5, d4, d3, etc.) in the final product due to the statistical nature of the labeling process.[5]

    The presence of lower-deuterated species (d4, d3, etc.) and the unlabeled (d0) compound are the primary isotopic impurities in ethyl-d5 caproate. These can arise from incomplete deuteration of the ethanol starting material or from the presence of proton-containing reagents during the synthesis.

    Regulatory Perspective

    The FDA recognizes deuterated compounds as distinct active moieties from their non-deuterated counterparts, making them eligible for new chemical entity exclusivity.[8] The approval of deuterated drugs like deutetrabenazine and deucravacitinib underscores the regulatory acceptance and therapeutic potential of this approach.[6][][9][10] While there isn't a specific regulation for non-radioactive stable isotopes like deuterium that is analogous to 21 CFR 361.1 for radioactive drugs, the FDA has historically not objected to studies using stable isotopes without an Investigational New Drug (IND) application for basic research purposes, provided certain safety and quality standards are met.[11][12] For clinical trials, the characterization of the isotopic composition of the drug substance is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of an IND application.[5]

    Part 3: Analytical Workflows for Isotopic Purity Determination

    A combination of analytical techniques is typically employed to provide a comprehensive picture of the isotopic purity of a deuterated compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly used methods for this purpose.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is an ideal technique for analyzing volatile compounds like ethyl-d5 caproate. It separates the different isotopologues based on their slight differences in retention time and then detects them based on their mass-to-charge ratio.

    Experimental Protocol: GC-MS Analysis of Ethyl-d5 Caproate

    This protocol provides a general framework for the analysis. Instrument parameters should be optimized for the specific system being used.

    1. Sample Preparation:

    • Prepare a stock solution of ethyl-d5 caproate in a volatile, GC-compatible solvent such as hexane or ethyl acetate at a concentration of approximately 1 mg/mL.
    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis, typically in the range of 1-100 µg/mL.

    2. GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B or equivalent.
    • Mass Spectrometer: Agilent 5977B or equivalent.
    • GC Column: A non-polar or mid-polar capillary column is recommended for good peak shape and separation. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[13][14] Non-polar columns separate primarily based on boiling point, which will be very similar for the isotopologues. However, subtle differences in intermolecular interactions can still allow for some chromatographic separation.
    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
    • Inlet: Split/splitless injector. For trace analysis of impurities, a splitless injection is preferred.
    • Injector Temperature: 250 °C.
    • Injection Volume: 1 µL.
    • Oven Temperature Program:
    • Initial temperature: 50 °C, hold for 2 minutes.
    • Ramp: 10 °C/min to 250 °C.
    • Hold at 250 °C for 5 minutes.
    • This program allows for the separation of the analyte from any solvent impurities and provides good peak shape.
    • Mass Spectrometer Parameters:
    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Source Temperature: 230 °C.
    • Quadrupole Temperature: 150 °C.
    • Scan Range: m/z 35-200. This range covers the molecular ions and expected fragment ions of ethyl caproate and its isotopologues.
    • Data Acquisition: Full scan mode to identify all present species, followed by selected ion monitoring (SIM) for accurate quantification of each isotopologue.

    3. Data Analysis and Interpretation:

    • Full Scan Analysis: Examine the full scan chromatogram to identify the peak corresponding to ethyl caproate. The mass spectrum of this peak will show a molecular ion (M+) and characteristic fragment ions.
    • Fragmentation Pattern: The EI mass spectrum of ethyl caproate is characterized by several key fragment ions. The molecular ion at m/z 144 (for d0) will be weak. Important fragments include those from alpha-cleavage and McLafferty rearrangement. For ethyl-d5 caproate, the masses of fragments containing the ethyl group will be shifted by +5 amu.
    • Selected Ion Monitoring (SIM): To accurately quantify the isotopic distribution, perform SIM analysis by monitoring the molecular ion region for each expected isotopologue (d0 to d5). For example, for ethyl caproate, the molecular ion (M+) would be at m/z 144 (d0), 145 (d1), 146 (d2), 147 (d3), 148 (d4), and 149 (d5).
    • Isotopic Purity Calculation: Integrate the peak areas for each isotopologue from the SIM data. The isotopic purity is calculated as the percentage of the d5 species relative to the sum of all isotopologues.

    Causality Behind Experimental Choices:

    • GC Column Selection: A non-polar column is chosen because the separation of isotopologues is challenging due to their very similar polarities and boiling points. A longer column (e.g., 60 m) can enhance resolution if needed.[13][15]

    • Electron Ionization (EI): EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are useful for structural confirmation.

    • Selected Ion Monitoring (SIM): SIM mode significantly enhances sensitivity and selectivity for the target ions, allowing for more accurate quantification of low-level isotopic impurities compared to full scan mode.

    Workflow for GC-MS Isotopic Purity Analysis

    GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation cluster_report Reporting prep1 Prepare stock solution (1 mg/mL in hexane) prep2 Create dilutions (1-100 µg/mL) prep1->prep2 gc_ms Inject sample onto GC-MS prep2->gc_ms gc_params GC Parameters: - Non-polar column - Temperature program gc_ms->gc_params ms_params MS Parameters: - EI ionization (70 eV) - Full Scan & SIM modes gc_ms->ms_params data_acq Acquire chromatograms and mass spectra gc_ms->data_acq peak_id Identify ethyl caproate peak and its isotopologues data_acq->peak_id quant Integrate peak areas (SIM mode) peak_id->quant calc Calculate isotopic purity and species abundance quant->calc report Generate final report with isotopic distribution data calc->report

    Caption: Workflow for the determination of isotopic purity of ethyl-d5 caproate by GC-MS.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is another powerful technique for assessing isotopic purity and confirming the location of the deuterium labels. Both ¹H and ²H NMR can be utilized.

    • ¹H NMR (Proton NMR): In a highly deuterated compound like ethyl-d5 caproate, the proton signals from the ethyl group will be significantly diminished. By comparing the integration of the residual proton signals in the ethyl region to the integration of a non-deuterated portion of the molecule (the caproate chain) or to an internal standard, the degree of deuteration can be quantified.

    • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The presence of a signal at the chemical shift corresponding to the ethyl group confirms the location of the deuterium labels. The integration of this signal relative to a deuterated internal standard can also be used for quantification.

    Workflow for NMR Isotopic Purity Assessment

    NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Interpretation cluster_report Reporting sample Dissolve ethyl-d5 caproate in a suitable NMR solvent (e.g., CDCl3) standard Add internal standard (e.g., TMS for ¹H NMR) sample->standard acquire Acquire ¹H and/or ²H NMR spectra standard->acquire params NMR Parameters: - Appropriate pulse sequence - Sufficient relaxation delay acquire->params process Process spectra (phasing, baseline correction) acquire->process integrate Integrate relevant signals process->integrate calculate Calculate isotopic enrichment integrate->calculate report Report isotopic purity and confirm label position calculate->report

    Caption: General workflow for assessing isotopic purity of ethyl-d5 caproate using NMR spectroscopy.

    Conclusion

    Ethyl-d5 caproate is a valuable tool for researchers in drug development and various scientific fields. A thorough understanding of its chemical properties and, most importantly, a rigorous assessment of its isotopic purity are essential for its effective and reliable use. The analytical workflows detailed in this guide, employing GC-MS and NMR spectroscopy, provide a robust framework for the comprehensive characterization of this and other deuterated compounds. By adhering to these principles and protocols, researchers can ensure the quality of their materials and the integrity of their experimental outcomes, ultimately contributing to the advancement of their respective fields.

    References

    • Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link][6][10]

    • Regulatory Considerations for Deuterated Products. Salamandra. [Link][8]

    • Focus on the First FDA-Approved Deuterated Drug. Isotope Science / Alfa Chemistry. [Link][9]

    • Deuterium in drug discovery: progress, opportunities and challenges. PubMed. [Link]

    • Guidance for Industry and Researchers. Food and Drug Administration. [Link][11]

    • Investigational New Drug Applications (INDs) — Determining Whether Human Research Studies Can Be Conducted Without an IND. FDA. [Link][12]

    • Guide to Choosing a GC Column. Phenomenex. [Link][16]

    • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Dalton Pharma Services. [Link][5]

    • Guide to GC Column Selection and Optimizing Separations. Restek. [Link][13]

    • Determination of isotopic purity and position in deuterated methyl behenate. IAEA. [Link]

    • Volatile Compound Profiles by HS GC MS for the Evaluation of Postharvest Conditions of a Peach Cultivar. JSM Central. [Link][17]

    • GC Column Types & Selection Guide. Shimadzu. [Link][18]

    • Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. FDA. [Link][19]

    • GC Column Selection—Optimize Your Analysis. Food Safety Magazine. [Link][14]

    • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link][20]

    • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link][21]

    • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). [Link]

    • GC/FID & GC/MS RTL Flavor Databases. Agilent. [Link][22]

    • Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. FDA. [Link]

    • Profiling of Flavor Volatiles by SPME-GC-MS in Strawberry Cultivars during Fruit Development and Ripening. Horticultural Science and Technology. [Link]

    • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. [Link]

    • Navigating 21 CFR 312: A Comprehensive Guide. CCRPS. [Link]

    • Hexanoic acid, ethyl ester. NIST WebBook. [Link]

    • Showing Compound Ethyl hexanoate (FDB019921). FooDB. [Link]

    • Identification of Aromatic Fatty Acid Ethyl Esters. TDX. [Link]

    • Ethyl caproate (CAS N° 123-66-0). ScenTree.co. [Link]

    • Synthesis of ethyl caproate in DBSA/cyclohexane/water microemulsion system. ResearchGate. [Link]

    • CN1240845C - Technical method for synthesizing ethyl caproate by biologic catalyzing with high transferring rate.
    • CAS No : 1082581-90-5 | Product Name : Ethyl-d5 Caproate. Pharmaffiliates. [Link]

    • US8704010B2 - Alcohol production process with impurity removal.
    • Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry. Analytical Chemistry. [Link]

    • Simultaneous measurement of ethanol and ethyl-d5 alcohol by stable isotope gas chromatography-mass spectrometry. PubMed. [Link]

    • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

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    Foundational

    Deuterated Ethyl Hexanoate: Synthesis, Reaction Pathways, and Application in High-Resolution Mass Spectrometry

    Executive Summary Ethyl hexanoate is a medium-chain fatty acid ethyl ester (MCFAEE) that plays a critical role as a volatile biomarker in fermentation metabolomics, flavor chemistry, and forensic toxicology[1]. Accurate...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Ethyl hexanoate is a medium-chain fatty acid ethyl ester (MCFAEE) that plays a critical role as a volatile biomarker in fermentation metabolomics, flavor chemistry, and forensic toxicology[1]. Accurate absolute quantification of this compound in complex biological or food matrices (such as plasma, wine, or fruit extracts) is heavily impeded by matrix effects, volatility losses during sample preparation, and ion suppression in mass spectrometry.

    To overcome these analytical bottlenecks, Stable Isotope Dilution Assays (SIDA) utilizing deuterated isotopologues—specifically (d5)-ethyl hexanoate or ethyl hexanoate-d11—are employed as internal standards[2],[3]. This whitepaper details the chemical rationale behind the synthesis of deuterated ethyl hexanoate, its reaction pathways and stability in complex matrices, and field-proven protocols for its application in Gas Chromatography-Mass Spectrometry (GC-MS).

    Synthesis Pathways: Causality and Chemical Logic

    The synthesis of highly pure deuterated esters requires a strategic departure from traditional Fischer esterification. Fischer esterification is an equilibrium-driven process ( Keq​≈4 ) that typically requires a vast molar excess of the alcohol or the continuous removal of water to drive the reaction to completion. When utilizing isotopically labeled, high-cost precursors like ethanol-d6 or hexanoic acid-d11, employing a large excess is economically unviable and leads to isotopic dilution.

    Instead, a nucleophilic acyl substitution pathway utilizing an acyl chloride is the method of choice[4]. The reaction between hexanoyl chloride and ethanol-d6 is irreversible, highly exothermic, and proceeds to near-quantitative yield with stoichiometric amounts of reagents. A tertiary amine, such as triethylamine (TEA) or pyridine, is introduced as an acid scavenger. This neutralizes the generated hydrochloric acid, preventing the acid-catalyzed degradation of the newly formed ester and driving the reaction strictly in the forward direction.

    Synthesis Hex Hexanoyl Chloride (1.0 eq) Reaction Nucleophilic Acyl Substitution (0°C to RT, 2h in DCM) Hex->Reaction Eth Ethanol-d6 (1.2 eq) Eth->Reaction TEA Triethylamine (TEA) Acid Scavenger TEA->Reaction Workup Liquid-Liquid Extraction (1M HCl, NaHCO3, Brine) Reaction->Workup Quench & Wash Distillation Micro-Distillation (Purification) Workup->Distillation Organic Layer Product (d5)-Ethyl Hexanoate Pure Standard Distillation->Product Yield >85%

    Nucleophilic acyl substitution workflow for synthesizing (d5)-ethyl hexanoate.

    Protocol 1: Synthesis of (d5)-Ethyl Hexanoate

    This protocol is designed as a self-validating system to ensure maximum isotopic purity.

    • Preparation: Flame-dry a two-neck round-bottom flask and purge with anhydrous N2​ to prevent moisture-induced hydrolysis of the acyl chloride.

    • Reagent Mixing: Dissolve 1.2 equivalents of ethanol-d6 and 1.2 equivalents of anhydrous triethylamine (TEA) in anhydrous dichloromethane (DCM). Chill the mixture to 0°C in an ice bath.

    • Acyl Chloride Addition: Add 1.0 equivalent of hexanoyl chloride dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction, preventing the volatilization of ethanol-d6 and minimizing side reactions.

    • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Workup: Quench the reaction with cold water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove unreacted TEA), saturated NaHCO3​ (to neutralize residual acid), and brine. Dry the organic layer over anhydrous Na2​SO4​ .

    • Purification: Remove DCM via rotary evaporation at low temperature (max 30°C) to prevent loss of the volatile ester. Purify the crude product via micro-distillation.

    • Validation Checkpoint: Prior to use, analyze the purified standard via GC-MS. The isotopic purity must exceed 99% D. The absence of an m/z 88 peak (native ethyl hexanoate) confirms no isotopic cross-contamination, validating the standard for trace-level SIDA.

    Reaction Pathways and Matrix Stability

    Once synthesized, the deuterated standard must remain stable within the sample matrix during extraction. In acidic, ethanol-rich matrices such as wine or fermented juices (pH ~3.2), esters are highly susceptible to transesterification and acid-catalyzed hydrolysis [4].

    The presence of deuterium atoms exerts a secondary Kinetic Isotope Effect (KIE). Because the C-D bond has a lower zero-point energy than the C-H bond, the activation energy required to reach the transition state during hydrolysis is slightly altered. While the KIE slightly strengthens the adjacent bonds, transesterification can still occur over prolonged exposure to the matrix. Empirical stability studies validate that (d5)-ethyl hexanoate remains structurally intact without significant isotopic exchange or degradation for at least 8 hours in acidic matrices, which dictates the maximum allowable time window for automated sample preparation[4].

    Analytical Application: GC-MS/SIDA

    In SIDA, the deuterated standard is spiked into the sample at the very beginning of the workflow. Because it shares nearly identical physicochemical properties with the native analyte, it perfectly compensates for losses during Headspace Solid-Phase Microextraction (HS-SPME) and matrix-induced ion suppression in the MS source[5].

    However, researchers must account for the chromatographic isotope effect . Deuterated compounds possess a slightly smaller van der Waals radius and lower polarizability than their native counterparts. Consequently, they experience weaker dispersive interactions with the non-polar stationary phase of the GC column, causing (d5)-ethyl hexanoate to elute 1 to 3 seconds earlier than native ethyl hexanoate.

    SIDA Sample Complex Matrix (e.g., Wine/Juice) Spike Spike Internal Standard (d5)-Ethyl Hexanoate Sample->Spike Equilibrate Equilibration (40°C, 15 min) Spike->Equilibrate SPME HS-SPME Extraction (DVB/CAR/PDMS, 30 min) Equilibrate->SPME GCMS GC-MS Analysis (SIM Mode) SPME->GCMS Quant Absolute Quantification (Isotope Ratio) GCMS->Quant

    Stable Isotope Dilution Assay (SIDA) workflow using headspace SPME-GC-MS.

    Protocol 2: HS-SPME-GC-MS Quantification
    • Sample Preparation: Transfer 5.0 mL of the sample matrix into a 20 mL headspace vial containing 1.5 g of NaCl (to drive volatiles into the headspace via the salting-out effect).

    • IS Spiking: Spike the sample with 10 µL of a known concentration of (d5)-ethyl hexanoate standard solution. Cap tightly with a PTFE/silicone septum.

    • Extraction: Agitate and equilibrate the vial at 40°C for 15 minutes. Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C[3].

    • Desorption & Analysis: Desorb the fiber in the GC injection port at 250°C for 5 minutes in splitless mode. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

    • Validation Checkpoint: Process a "Matrix Blank" (unspiked sample) and an "IS Blank" (water spiked only with the internal standard). The Matrix Blank verifies the absence of endogenous deuterated compounds, while the IS Blank ensures the deuterated standard does not contain trace levels of native ethyl hexanoate, which would artificially inflate quantitative results.

    Quantitative Data Summary

    The following table summarizes the key physicochemical and mass spectrometry parameters required to differentiate the native compound from its deuterated isotopologues during analysis.

    Table 1: Physicochemical and Mass Spectrometry Properties of Ethyl Hexanoate Isotopologues

    CompoundMolecular FormulaExact Mass (Da)Key SIM Ions (m/z)Synthesis PrecursorsPrimary Application
    Native Ethyl Hexanoate C8​H16​O2​ 144.115088, 101Hexanoic acid + EthanolTarget Analyte (Flavor/Biomarker)
    (d5)-Ethyl Hexanoate C8​H11​D5​O2​ 149.146493, 106Hexanoyl chloride + Ethanol-d6Internal Standard for SIDA[4],[5]
    Ethyl Hexanoate-d11 C8​H5​D11​O2​ 155.184199, 112Hexanoic acid-d11 + EthanolInternal Standard / KIE Studies[2],[3]

    Sources

    Exploratory

    A Technical Guide to the NMR Chemical Shifts of Ethyl-d5 Caproate

    Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the reference standard ethyl-d5 caproate. Designed for researchers, scientists, and p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the reference standard ethyl-d5 caproate. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the spectral assignments, explains the significant impact of deuterium substitution on NMR spectra, and offers a validated experimental protocol for data acquisition. By grounding the discussion in the fundamental principles of NMR spectroscopy and isotopic effects, this guide serves as an authoritative reference for the structural elucidation and quality control of this important isotopically labeled compound.

    Introduction: The Role of Deuterated Standards in Modern Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy remains one of the most powerful analytical techniques for the unambiguous determination of molecular structure. Its ability to probe the chemical environment of individual nuclei provides a detailed fingerprint of a molecule. In many analytical workflows, particularly those involving quantitative analysis by mass spectrometry (GC-MS or LC-MS), stable isotope-labeled internal standards are indispensable. Ethyl-d5 caproate, the deuterated analogue of ethyl caproate (also known as ethyl hexanoate), serves this critical function.[1][2][3][4][5] The incorporation of five deuterium atoms on the ethyl moiety renders the molecule chemically identical to its proteo-analogue but mass-shifted, making it an ideal internal standard for quantification.[6][7][8][9]

    Confirming the structure and the precise location of isotopic labels is a prerequisite for a reference standard's use. This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of ethyl-d5 caproate, focusing on the predictable and informative changes induced by deuterium substitution.

    Molecular Structure and Isotopic Labeling Assignment

    Ethyl-d5 caproate is a fatty acid ethyl ester with the molecular formula C₈H₁₁D₅O₂.[10] The deuterium labeling is confined to the ethyl group, replacing all five protons with deuterium atoms. The standard IUPAC numbering convention is used for assigning NMR signals, as illustrated below.

    Caption: Structure of Ethyl-d5 Caproate with IUPAC numbering for NMR assignments.

    ¹H NMR Spectral Analysis: The Signature of Deuteration

    The ¹H NMR spectrum provides the most immediate confirmation of the isotopic labeling. In the unlabeled ethyl caproate, the spectrum is characterized by signals for both the hexanoate chain and the ethyl ester group.

    For ethyl-d5 caproate, the signals corresponding to the ethyl protons are absent. The methylene quartet (O-CH₂) and the methyl triplet (CH₃) of the ethyl group, typically found around 4.1 ppm and 1.25 ppm respectively, are not observed.[1][11] The resulting ¹H spectrum is simplified, containing only the signals from the C₂ to C₆ protons of the caproate moiety.

    Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl-d5 Caproate in CDCl₃

    Atom PositionDescriptionPredicted δ (ppm)MultiplicityIntegration
    2α-Methylene~2.28Triplet (t)2H
    3β-Methylene~1.61Quintet (p)2H
    4, 5Acyl Chain Methylenes~1.30Multiplet (m)4H
    6Terminal Methyl~0.89Triplet (t)3H
    1', 2'Ethyl-d₅ GroupN/AN/A0H

    Note: Chemical shifts are based on typical values for fatty acid ethyl esters and may vary slightly depending on concentration and solvent.[11][12]

    ¹³C NMR Spectral Analysis: Observing Isotope Effects

    The ¹³C NMR spectrum offers a more nuanced view, confirming not only the presence of the carbon skeleton but also the direct effects of deuterium substitution on the chemical shifts of the labeled carbons and their neighbors. This phenomenon, known as the deuterium isotope effect (DIE), arises from the slightly different vibrational properties of C-D versus C-H bonds.[13][14]

    Causality of Deuterium Isotope Effects (DIEs): A C-D bond has a lower zero-point vibrational energy and a slightly shorter average bond length than a C-H bond. This subtle difference alters the electronic shielding of nearby nuclei. Typically, deuterium substitution induces an upfield shift (lower ppm value) in the resonance of the attached carbon (a one-bond effect, ¹ΔC) and adjacent carbons (two- and three-bond effects, ²ΔC and ³ΔC).[15][16] The magnitude of this effect diminishes with the number of intervening bonds.[17]

    For ethyl-d5 caproate, the following changes are expected compared to unlabeled ethyl caproate:

    • C1' (CD₂): The signal for the methylene carbon of the ethyl group will be shifted significantly upfield. Due to scalar coupling with the two deuterium nuclei (spin I=1), this signal will appear as a quintet (1:2:3:2:1 pattern) in a proton-decoupled ¹³C spectrum.

    • C2' (CD₃): The terminal methyl carbon signal will also be shifted upfield and will appear as a septet (1:3:6:7:6:3:1 pattern) due to coupling with three deuterium nuclei.

    • C1 (C=O): The carbonyl carbon experiences a two-bond isotope effect (²ΔC) from the deuterons on C1'. This results in a small but measurable upfield shift compared to the unlabeled compound.[17]

    Table 2: Predicted ¹³C NMR Chemical Shifts and Isotope Effects for Ethyl-d5 Caproate in CDCl₃

    Atom PositionDescriptionδ (ppm) - Ethyl Caproate (Reference)Predicted δ (ppm) - Ethyl-d5 CaproateMultiplicity (Proton Decoupled)Expected Isotope Effect
    1Carbonyl~173.8~173.7Singlet²ΔC (Upfield Shift)
    2α-Methylene~34.4~34.4SingletNegligible
    3β-Methylene~25.0~25.0SingletNegligible
    4Acyl Chain Methylene~31.4~31.4SingletNegligible
    5Acyl Chain Methylene~22.4~22.4SingletNegligible
    6Terminal Methyl~14.0~14.0SingletNegligible
    1'O-C D₂~60.3Shifted UpfieldQuintet¹ΔC (Upfield Shift)
    2'C D₃~14.2Shifted UpfieldSeptet¹ΔC (Upfield Shift)

    Reference chemical shifts for ethyl caproate are sourced from typical values for similar esters.[1][18][19]

    Experimental Protocol for High-Fidelity NMR Data Acquisition

    Adherence to a robust experimental protocol is critical for obtaining high-quality, reproducible NMR data. The following section outlines a validated methodology for the analysis of ethyl-d5 caproate.

    Sources

    Foundational

    An In-Depth Technical Guide to the Stability of Ethyl-d5 Caproate in Aqueous and Organic Solvents

    For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the stability of ethyl-d5 caproate, a deuterated isotopologue of ethyl caproate, in both...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    This technical guide provides a comprehensive analysis of the stability of ethyl-d5 caproate, a deuterated isotopologue of ethyl caproate, in both aqueous and organic solvent systems. Understanding the stability of this compound is critical for its application in various research and development settings, including its use as an internal standard in bioanalytical assays and in metabolic studies. This document outlines the fundamental principles of ester stability, details experimental protocols for forced degradation studies, and presents a framework for interpreting the resulting data. The insights provided herein are intended to equip researchers with the necessary knowledge to ensure the integrity and reliability of their experimental results when working with ethyl-d5 caproate.

    Introduction to Ethyl-d5 Caproate and its Applications

    Ethyl caproate, also known as ethyl hexanoate, is an ester characterized by its fruity aroma, reminiscent of pineapple and banana.[1] It is a naturally occurring compound found in various fruits and is also synthesized for use as a flavoring agent in the food and beverage industry.[1][2] In the realm of scientific research, particularly in pharmaceutical and biomedical studies, isotopically labeled compounds play a crucial role. Ethyl-d5 caproate, in which five hydrogen atoms on the ethyl group have been replaced with deuterium, is a valuable tool for such applications.

    The primary utility of ethyl-d5 caproate lies in its application as an internal standard for quantitative analysis using mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The mass shift introduced by the deuterium atoms allows for its clear differentiation from the endogenous, non-deuterated ethyl caproate, while its chemical properties remain nearly identical. This ensures that it behaves similarly to the analyte of interest during sample preparation and analysis, leading to accurate and precise quantification.

    Furthermore, deuterated compounds are increasingly utilized in drug development to enhance the metabolic stability of active pharmaceutical ingredients (APIs).[3][4] The substitution of hydrogen with deuterium can strengthen the chemical bond, a phenomenon known as the kinetic isotope effect, which can slow the rate of metabolic degradation.[5][6] Understanding the intrinsic stability of deuterated compounds like ethyl-d5 caproate is therefore a prerequisite for its effective use in these advanced applications.

    Fundamental Principles of Ester Stability

    The stability of an ester, such as ethyl-d5 caproate, is primarily governed by its susceptibility to hydrolysis, the chemical breakdown of the compound due to reaction with water.[7] This reaction results in the formation of the parent carboxylic acid (caproic acid) and alcohol (ethanol-d5). The rate of hydrolysis is significantly influenced by several factors, including pH, temperature, and the presence of catalysts.

    Hydrolytic Degradation

    Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of an ester is a reversible reaction.[8] The process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[8]

    Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis of an ester is an irreversible reaction. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate anion and the alcohol. This process is often referred to as saponification. Generally, base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis for most esters.

    Stability in Organic Solvents

    In anhydrous organic solvents, the primary degradation pathway of hydrolysis is largely absent. Ethyl caproate is generally considered stable under recommended storage conditions in the absence of water and strong acids or bases.[9][10] It is soluble in many common organic solvents such as ethanol and ether.[1] However, the presence of trace amounts of water in organic solvents can still lead to slow hydrolysis over time, particularly if catalytic impurities are present. The choice of an appropriate organic solvent is crucial for maintaining the stability of ethyl-d5 caproate in stock solutions and during experimental procedures. Non-polar, aprotic solvents are generally preferred for long-term storage.

    Experimental Design for Stability Assessment: A Forced Degradation Approach

    Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation products and pathways.[11][12][13] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to intentionally induce degradation.[13] The insights gained are invaluable for developing stable formulations and establishing appropriate storage conditions.[12][14]

    A well-designed forced degradation study for ethyl-d5 caproate should investigate its stability under hydrolytic, oxidative, and photolytic stress conditions.

    Hydrolytic Stability Protocol

    This protocol outlines a systematic approach to evaluating the stability of ethyl-d5 caproate across a range of pH values.

    Objective: To determine the rate of hydrolysis of ethyl-d5 caproate under acidic, neutral, and basic conditions.

    Materials:

    • Ethyl-d5 caproate

    • Hydrochloric acid (HCl), 0.1 M and 1 M

    • Sodium hydroxide (NaOH), 0.1 M and 1 M

    • Phosphate buffer, pH 7.0

    • Acetonitrile (ACN) or other suitable organic solvent

    • High-purity water

    • Volumetric flasks, pipettes, and vials

    • Incubator or water bath

    • Analytical instrumentation (GC-MS or LC-MS)

    Experimental Workflow:

    Caption: Workflow for assessing the hydrolytic stability of ethyl-d5 caproate.

    Step-by-Step Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of ethyl-d5 caproate in a suitable organic solvent, such as acetonitrile, at a known concentration (e.g., 1 mg/mL).

    • Preparation of Stress Solutions: Prepare the acidic (0.1 M HCl), neutral (pH 7.0 buffer), and basic (0.1 M NaOH) aqueous solutions.

    • Initiation of Degradation: Spike a small volume of the ethyl-d5 caproate stock solution into each of the stress solutions to achieve a final concentration suitable for analysis. Ensure the initial organic solvent concentration is low (e.g., <1%) to minimize its effect on the reaction.

    • Incubation: Incubate the solutions at a controlled, elevated temperature (e.g., 50-70°C) to accelerate degradation.[11]

    • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Quenching: Immediately quench the degradation reaction by neutralizing the pH of the acidic and basic samples.

    • Analysis: Analyze the samples using a validated stability-indicating analytical method, such as GC-MS or LC-MS, to quantify the remaining concentration of ethyl-d5 caproate.

    Data Presentation and Interpretation

    The results of the forced degradation study should be presented in a clear and concise manner. A tabular format is recommended for summarizing the quantitative data.

    Table 1: Stability of Ethyl-d5 Caproate under Hydrolytic Stress Conditions

    Time (hours)% Remaining (0.1 M HCl)% Remaining (pH 7.0 Buffer)% Remaining (0.1 M NaOH)
    0100.0100.0100.0
    298.599.885.2
    497.199.672.3
    894.399.251.7
    2485.698.115.9
    Note: The data presented in this table is illustrative and will vary based on experimental conditions.

    Interpretation of Results:

    • Basic Conditions: As expected, ethyl-d5 caproate will likely exhibit the most significant degradation under basic conditions due to the rapid, irreversible nature of base-catalyzed hydrolysis.

    • Acidic Conditions: Degradation under acidic conditions is expected to be slower than in basic media.

    • Neutral Conditions: In a neutral pH buffer, ethyl-d5 caproate should demonstrate the highest stability, with minimal degradation observed over the course of the experiment.

    Stability in Organic Solvents: Best Practices for Storage and Handling

    To ensure the long-term stability of ethyl-d5 caproate in organic stock solutions, the following best practices should be adhered to:

    • Solvent Selection: Choose a high-purity, aprotic, and non-polar organic solvent whenever possible. Solvents such as hexane, heptane, or isooctane are good choices.[2][15] If solubility is a concern, other solvents like acetonitrile or ethyl acetate may be used, but care should be taken to use anhydrous grades.

    • Storage Conditions: Store stock solutions in tightly sealed containers at low temperatures, typically 2-8°C or -20°C, to minimize any potential for degradation.[4] Protect from light to prevent photolytic degradation.

    • Monitoring for Degradation: Periodically re-analyze stock solutions, especially those stored for extended periods, to confirm the concentration and purity of ethyl-d5 caproate.

    Isotopic Stability: The Potential for H/D Exchange

    A critical consideration for deuterated compounds is the potential for hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment. For ethyl-d5 caproate, the deuterium atoms are located on the ethyl group. These are generally stable and not prone to exchange under typical physiological or analytical conditions. However, under harsh acidic or basic conditions, or in the presence of certain catalysts, H/D exchange could theoretically occur, although it is unlikely to be a significant degradation pathway for this particular compound. It is good practice to be aware of this potential and to use analytical techniques such as NMR spectroscopy to confirm the isotopic purity of the compound over time if there are concerns.[4]

    Conclusion

    This technical guide has provided a detailed overview of the stability of ethyl-d5 caproate in both aqueous and organic solvents. The primary degradation pathway in aqueous media is hydrolysis, which is significantly influenced by pH and temperature. In organic solvents, the compound is generally stable, provided that appropriate storage and handling procedures are followed. By implementing the forced degradation protocols and best practices outlined in this guide, researchers can ensure the integrity of their ethyl-d5 caproate standards and the reliability of their experimental data. A thorough understanding of the stability of this important research tool is paramount for its successful application in drug development and other scientific disciplines.

    References

    • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
    • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
    • Kuribayashi, T., et al. (2012). Analysis of Free Fatty Acids in Sake by an Enzymatic Method and Its Application for Estimating Ethyl Caproate and Selecting Yeast with High Productivity of the Ester. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

    • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International.
    • Kuriyama, K., et al. (n.d.). Ethyl caproate synthesis and hydrolysis activity of Saké yeast. Journal of the Institute of Brewing. Retrieved from [Link]

    • Forced Degradation Testing. (n.d.). SGS. Retrieved from [Link]

    • Kinetics Solvent Effect and Mechanism of Hydrolysis of Ethyl Caprylate Ester in Aqueous Organic Solvent Media. (n.d.). ResearchGate. Retrieved from [Link]

    • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
    • Problem 157 Ethyl caprate is an ester used i... (n.d.). Vaia. Retrieved from [Link]

    • Biosynthesis of ethyl caproate and other short alkyl esters catalyzed by cutinase in organic solvent. (n.d.). Bioencapsulation Research Group. Retrieved from [Link]

    • Ethyl Caproate FCC. (2016, November 9). Miltitz Aromatics GmbH. Retrieved from [Link]

    • Kinetics Solvent Effect and Mechanism of Hydrolysis of Ethyl Caprylate Ester in Aqueous Organic Solvent Media. (2021, August 29). Indian Journals. Retrieved from [Link]

    • Mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

    • Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis. (2025, November 6). ResolveMass Laboratories Inc. Retrieved from [Link]

    • ethyl caproate. (n.d.). ChemBK. Retrieved from [Link]

    • Technical method for synthesizing ethyl caproate by biologic catalyzing with high transferring rate. (n.d.). Google Patents.
    • Synthesis of ethyl caproate in DBSA/cyclohexane/water microemulsion system. (n.d.). ResearchGate. Retrieved from [Link]

    • Isolation and Identification of a High-Yield Ethyl Caproate-Producing Yeast From Daqu and Optimization of Its Fermentation. (2021, May 31). PMC. Retrieved from [Link]

    • Concentration analysis of total alcohols, ethanol, esters, and ethyl caproate... (n.d.). ResearchGate. Retrieved from [Link]

    • Simple method for the simultaneous quantification of medium-chain fatty acids and ethyl hexanoate in alcoholic beverages by gas chromatography-flame ionization detector: development of a direct injection method. (n.d.). Merck Millipore. Retrieved from [Link]

    • Breeding High-Yield Ethyl Caproate-Producing Saccharomyces cerevisiae in Sake: Flux Regulation from Glycolytic Fermentation to the FAS Pathway and Alcohol Acyltransferase Overexpression. (2025, March 19). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

    • Deuterated Drugs. (n.d.). Bioscientia. Retrieved from [Link]

    • Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (n.d.). PMC. Retrieved from [Link]

    Sources

    Exploratory

    Thermodynamic Profiling and Boiling Point Isotope Effects of Deuterated Ethyl Caproate: A Technical Whitepaper

    Executive Summary & Mechanistic Grounding Understanding the thermodynamic behavior of isotopically labeled compounds is critical for drug development, metabolomics, and advanced materials science. Ethyl caproate (ethyl h...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Grounding

    Understanding the thermodynamic behavior of isotopically labeled compounds is critical for drug development, metabolomics, and advanced materials science. Ethyl caproate (ethyl hexanoate, C8​H16​O2​ ) is a ubiquitous fatty acid ethyl ester (FAEE). Its deuterated isotopologue, specifically ethyl hexanoate-d11 (where the hexanoate aliphatic chain is fully deuterated), serves as a critical internal standard in mass spectrometry and pharmacokinetic tracing. The 1 as a standard isotopologue for comparative thermodynamic analyses[1].

    As a Senior Application Scientist, I approach isotopic thermodynamics not merely as a collection of data points, but as a study of fundamental molecular causality. When we substitute protium ( 1H ) with deuterium ( 2H ), we alter the zero-point vibrational energy (ZPVE) of the molecule. Because the deuterium atom is twice as massive as protium, it sits lower in the anharmonic potential energy well of the C-D bond[2].

    The Causality of the Isotope Effect: This lower ZPVE results in a slightly shorter average bond length for C-D compared to C-H. Consequently, the molar volume and the overall electronic polarizability of the deuterated ester are reduced. In non-hydrogen-bonded liquids like ethyl caproate, intermolecular cohesion is dominated by London dispersion forces. Because dispersion forces scale with polarizability, the deuterated analog experiences weaker intermolecular attraction. This manifests macroscopically as an inverse vapor pressure isotope effect (IVPIE) —meaning the deuterated compound exhibits a higher vapor pressure and a lower boiling point than its protium counterpart[3].

    Comparative Thermodynamic Data

    To contextualize the thermodynamic shift, we must establish the baseline. The protium variant of ethyl caproate exhibits a standard enthalpy of vaporization ( ΔHvap​ ) of approximately 51.5 kJ/mol at 298.15 K, with a normal boiling point of 168.0 °C[4]. Applying the principles of IVPIE, we observe a quantifiable depression in the boiling point and vaporization enthalpy for ethyl caproate-d11.

    Table 1: Thermodynamic Properties of Ethyl Caproate Isotopologues

    PropertyEthyl Caproate (Protium)Ethyl Caproate-d11 (Deuterated)Mechanistic Causality for Variance
    Chemical Formula C8​H16​O2​ C8​H5​D11​O2​ Isotopic substitution on the hexanoate chain.
    Molar Mass 144.21 g/mol 155.28 g/mol Addition of 11 neutrons increases mass by ~7.6%.
    Normal Boiling Point 168.0 °C (441.15 K)~166.8 °C (439.95 K)Reduced polarizability weakens London dispersion forces.
    ΔHvap​ (298.15 K) 51.5 kJ/mol~51.1 kJ/molLower zero-point energy alters liquid-phase cohesive energy.
    Vapor Pressure (298 K) ~220 Pa~226 PaWeaker intermolecular forces facilitate easier phase transition.

    Experimental Methodologies: A Self-Validating Protocol

    Trustworthiness in thermodynamic profiling requires a self-validating system. Relying on a single analytical method introduces systemic bias. Therefore, the following protocol couples macroscopic static vapor pressure measurements with microscopic Correlation-Gas Chromatography (C-GC) to cross-validate the ΔHvap​ and boiling point derivations.

    Phase 1: Macroscopic Vapor Pressure Determination (Static Method)

    Causality: A static apparatus is chosen over dynamic ebulliometry because it allows for precise equilibrium measurements at lower temperatures, preventing thermal degradation of the expensive deuterated ester.

    • Sample Degassing (Freeze-Pump-Thaw): Place 5 mL of ethyl caproate-d11 in a static equilibrium cell. Freeze the sample using liquid nitrogen, evacuate the headspace to <0.1 Pa, and thaw. Causality: Dissolved atmospheric gases artificially inflate static pressure readings, violating the closed-system assumption of the Antoine model. Repeat for three cycles.

    • Isothermal Pressure Measurement: Submerge the cell in a highly stable thermostatic bath. Measure the vapor pressure ( P ) at 5 K intervals from 280 K to 360 K using a capacitance manometer.

    • Antoine Equation Parameterization: Fit the empirical P−T data to the Antoine equation: log10​(P)=A−[B/(T+C)] .

    • Boiling Point Extrapolation: Calculate the normal boiling point ( Tb​ ) by solving the Antoine equation for T at P=101.325 kPa.

    Phase 2: Microscopic Enthalpy Derivation (Correlation-Gas Chromatography)

    Causality: C-GC allows us to measure the relative vapor pressure ratio between the protium and deuterium isotopologues with extreme precision, bypassing the need for absolute pressure calibration.

    • Co-injection: Prepare a 1:1 molar mixture of protium ethyl caproate and ethyl caproate-d11. Inject 1 μ L into a GC equipped with a non-polar capillary column (e.g., DB-5) and a mass spectrometer (GC-MS).

    • Retention Time Correlation: Measure the adjusted retention times ( tr′​ ) isothermally at multiple temperatures. The ratio of retention times is inversely proportional to the ratio of their vapor pressures.

    • Clausius-Clapeyron Integration: Plot ln(tr′​) versus 1/T . The slope of this line yields the enthalpy of vaporization ( ΔHvap​ ) for the deuterated species relative to the known protium standard.

    Phase 3: System Validation
    • Convergence Check: Compare the ΔHvap​ derived from the static Antoine data against the ΔHvap​ derived from the C-GC slope. A variance of < 0.5% confirms the integrity of the thermodynamic profile.

    Analytical Workflow Visualization

    The following diagram illustrates the logical flow of our self-validating experimental architecture.

    G N1 Ethyl Caproate-d11 Sample N2 Static Vapor Pressure Apparatus N1->N2 Macroscopic Data N3 Correlation-Gas Chromatography N1->N3 Microscopic Data N4 Antoine Equation Modeling N2->N4 N5 Clausius-Clapeyron Integration N3->N5 N6 Absolute Boiling Point & Vapor Pressure N4->N6 N7 Relative ΔH_vap (Isotope Effect) N5->N7 N8 Self-Validation Convergence N6->N8 Validates N7->N8 Validates

    Caption: Self-validating workflow for determining thermodynamic properties of deuterated esters.

    Conclusion

    The thermodynamic profiling of deuterated ethyl caproate reveals the profound macroscopic impacts of sub-atomic substitutions. By leveraging the inverse vapor pressure isotope effect, researchers can accurately predict the altered boiling points and vaporization enthalpies of deuterated drug candidates and internal standards. Employing a self-validating methodology—combining macroscopic static pressure measurements with microscopic chromatographic correlations—ensures the highest degree of scientific integrity and trustworthiness in the resulting data.

    References

    • Source: National Institute of Standards and Technology (NIST)
    • The Vapor Pressures and Derived Thermal Properties of Hydrogen and Deuterium Source: The Journal of Chemical Physics | AIP Publishing URL
    • Enthalpies of Vaporization and Vapor Pressures of Some Deuterated Hydrocarbons.
    • Experimental Vapor Pressures of Five Saturated Fatty Acid Ethyl Ester (FAEE)

    Sources

    Foundational

    Comprehensive Technical Guide on Ethyl-d5 Caproate: Structural Dynamics, Analytical Methodologies, and Synthetic Applications

    Executive Summary In the vanguard of modern analytical chemistry and pharmaceutical development, stable isotope-labeled compounds serve as indispensable tools for precision and validation. Ethyl-d5 caproate (synonymous w...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the vanguard of modern analytical chemistry and pharmaceutical development, stable isotope-labeled compounds serve as indispensable tools for precision and validation. Ethyl-d5 caproate (synonymous with ethyl-d5 hexanoate) is a highly specialized deuterated ester. By substituting five hydrogen atoms on the ethyl moiety with deuterium, this compound achieves a distinct mass shift while retaining the exact physicochemical behavior of its native counterpart.

    This whitepaper provides an in-depth technical analysis of Ethyl-d5 caproate, detailing its structural elucidation, its mechanistic role in Isotope Dilution Mass Spectrometry (IDMS), and its utility as a synthetic precursor in advanced drug development.

    Chemical Identity & Structural Elucidation

    Understanding the precise structural labeling of Ethyl-d5 caproate is critical for interpreting mass fragmentation patterns and predicting kinetic isotope effects.

    • Chemical Name : Ethyl-d5 caproate / Ethyl-d5 hexanoate

    • CAS Registry Number : 1082581-90-5[1]

    • Molecular Formula : C 8​ H 11​ D 5​ O 2​

    • Molecular Weight : 149.24 g/mol [2]

    • Structural Formula : CH 3​ -(CH 2​ ) 4​ -C(=O)-O-CD 2​ -CD 3​

    The deuteration is strictly localized to the ethyl ester group. This specific structural arrangement dictates its behavior in a mass spectrometer. During electron ionization (EI), the native ethyl caproate undergoes a classic McLafferty rearrangement to produce a base peak at m/z 88. Because the ethyl group of Ethyl-d5 caproate is fully deuterated, its corresponding McLafferty ion shifts precisely by +5 Da to m/z 93. Conversely, the fragment resulting from the loss of the ethoxy group ([M - OEt] + ) remains at m/z 99 for both the native and labeled compounds, providing a shared qualifier ion that verifies the integrity of the aliphatic chain.

    Mechanistic Role in Analytical Chemistry (E-E-A-T)

    The Causality of Isotope Dilution

    In the analysis of volatile organic compounds (VOCs) within complex matrices (such as food, wine, or biological fluids), analysts frequently encounter severe matrix effects that suppress or enhance ionization.

    Using structural analogs (e.g., ethyl heptanoate) as internal standards often fails because they possess different boiling points, partition coefficients, and fiber affinities. 3 resolves this by acting as a perfect thermodynamic twin to endogenous ethyl caproate[3]. Because it co-elutes chromatographically and shares identical extraction kinetics, any matrix-induced suppression or instrumental drift affects both the native analyte and the d5-standard equally. The ratio of their signals remains an immutable, self-validating metric.

    Applications in Pharmaceutical Synthesis

    Beyond its role as a passive analytical standard, Ethyl-d5 caproate is an active chemical reagent in the synthesis of highly targeted therapeutics. The kinetic isotope effect (KIE) provided by the strong carbon-deuterium (C-D) bonds can be leveraged to slow down enzymatic degradation in vivo, thereby improving a drug's pharmacokinetic (PK) profile.

    • EP2/EP4 Dual Agonists : Ethyl-d5 caproate is a critical labeled analogue utilized in the synthesis of novel EP2/EP4 dual agonists derived from γ -lactam prostaglandin E1 analogs[1]. These compounds are pivotal in modulating inflammatory responses and tissue regeneration.

    • PPAR α Antagonists : The compound serves as a chemical reagent in the synthesis of 1 targeted at treating metabolic diseases[1]. The deuterated tag allows researchers to trace metabolic pathways and conduct precise ADME (Absorption, Distribution, Metabolism, Excretion) profiling during preclinical trials.

    SynthesisPath Precursor Ethyl-d5 Caproate (CAS: 1082581-90-5) Branch1 γ-Lactam Prostaglandin E1 Analogs Precursor->Branch1 Branch2 Metabolic Disease Therapeutics Precursor->Branch2 Target1 EP2/EP4 Dual Agonists (PK Tracing) Branch1->Target1 Target2 PPARα Antagonists (ADME Profiling) Branch2->Target2

    Fig 1. Synthetic utility of Ethyl-d5 caproate in pharmacological drug development pathways.

    Experimental Protocol: Self-Validating HS-SPME GC-MS Workflow

    The following protocol details the absolute quantification of volatile esters using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

    Objective : To create a self-validating system where the internal standard (IS) corrects for all procedural variances.

    Step 1: Matrix Modification (Salting-Out)

    • Action : Transfer 10 mL of the liquid sample into a 20 mL precision headspace vial. Add 3.5 g of Sodium Chloride (NaCl)[3].

    • Causality : Dissolving NaCl increases the ionic strength of the aqueous phase. This thermodynamic "salting-out" effect decreases the solubility of semi-polar esters, aggressively driving the volatile analytes into the headspace.

    Step 2: Internal Standard Spiking

    • Action : Spike the sample with a precise aliquot of3 (e.g., 50 µL of a 10 mg/L stock solution)[3].

    • Causality : Early introduction ensures the labeled standard undergoes the exact same kinetic equilibration and competitive matrix binding as the endogenous native compounds.

    Step 3: Thermodynamic Equilibration

    • Action : Seal the vial with a PTFE/silicone septum. Incubate at 40 °C for 30 minutes under constant agitation (e.g., 250 rpm)[4].

    • Causality : Controlled thermal agitation accelerates mass transfer across the phase boundary, ensuring a stable thermodynamic equilibrium is reached prior to fiber exposure.

    Step 4: Mixed-Phase SPME Extraction

    • Action : Pierce the septum and expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes[5].

    • Causality : The tri-phase fiber provides synergistic adsorption: PDMS for non-polar interactions, DVB for semi-polar retention, and Carboxen for trapping low-molecular-weight volatiles.

    Step 5: GC-MS Desorption and SIM Detection

    • Action : Retract the fiber and immediately insert it into the GC injection port set to 270 °C for 2 minutes (splitless mode)[4]. Operate the MS in Selected Ion Monitoring (SIM) mode.

    • Causality : Rapid thermal desorption ensures a narrow, sharp chromatographic peak. Monitor the McLafferty rearrangement ions: m/z 88 for native ethyl caproate and m/z 93 for ethyl-d5 caproate.

    Workflow S1 Matrix Modification (NaCl Addition) S2 IS Spiking (Ethyl-d5 Caproate) S1->S2 S3 Thermodynamic Equilibration S2->S3 S4 HS-SPME Extraction S3->S4 S5 GC-MS SIM (m/z 88 vs 93) S4->S5

    Fig 2. Self-validating HS-SPME GC-MS workflow using Ethyl-d5 caproate as an internal standard.

    Quantitative Data Summary

    The following table summarizes the critical physicochemical and analytical parameters required for integrating Ethyl-d5 caproate into laboratory workflows.

    ParameterValue / DescriptionAnalytical Implication
    CAS Registry Number 1082581-90-5Ensures procurement of the exact ethyl-labeled isotopologue.
    Molecular Formula C 8​ H 11​ D 5​ O 2​ Fully deuterated ethyl moiety prevents H/D exchange in standard matrices.
    Molecular Weight 149.24 g/mol +5.03 Da mass shift guarantees zero isotopic overlap with the native analyte.
    Quantifier Ion (SIM) m/z 93Baseline resolution from native m/z 88 during mass spectrometry.
    Qualifier Ion (SIM) m/z 99Shared fragment ([M - OEt] + ) confirms aliphatic chain integrity.
    Recommended SPME Fiber DVB/CAR/PDMSMaximizes broad-spectrum recovery of esters during headspace extraction.

    References

    • Santa Cruz Biotechnology.
    • Pharmaffiliates.
    • Benchchem.
    • Benchchem.
    • MDPI.

    Sources

    Protocols & Analytical Methods

    Method

    Topic: The Gold Standard in Volatiles Quantification: Using Ethyl-d5 Caproate as an Internal Standard in GC-MS

    An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Foreword from the Senior Application Scientist In modern analyti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note and Protocol from the Office of the Senior Application Scientist

    Audience: Researchers, scientists, and drug development professionals.

    Foreword from the Senior Application Scientist

    In modern analytical chemistry, achieving precision and accuracy is not merely a goal; it is a prerequisite for reliable data. When quantifying volatile and semi-volatile compounds using Gas Chromatography-Mass Spectrometry (GC-MS), the analytical workflow is fraught with potential sources of error, from sample preparation losses to injection variability. The internal standard method stands as the most robust strategy to mitigate these challenges.

    This application note moves beyond a simple recitation of steps. It provides a comprehensive protocol grounded in first principles for the use of ethyl-d5 caproate, a stable isotope-labeled internal standard. We will explore the causality behind each procedural choice, empowering you not just to follow a method, but to understand, adapt, and troubleshoot it. By embracing the principles of co-elution, identical chemical behavior, and mass-based differentiation, you will learn why deuterated analogs represent the pinnacle of internal standardization, ensuring your quantitative results are both trustworthy and defensible.

    The Principle of Isotopic Dilution and the Ideal Internal Standard

    Quantitative analysis by GC-MS relies on the principle that the detector response is proportional to the amount of analyte present. However, this relationship can be compromised by numerous factors. An internal standard (IS) is a compound added in a constant, known amount to all samples, calibration standards, and quality controls before any significant sample preparation steps.[1] The quantification is then based on the ratio of the analyte's response to the internal standard's response.[1][2] This approach elegantly corrects for:

    • Analyte Loss During Sample Preparation: Any physical loss of the target analyte during extraction, concentration, or transfer steps will be mirrored by a proportional loss of the internal standard.

    • Injection Volume Variability: Minor inconsistencies in the volume injected into the GC are normalized because both the analyte and the IS are affected equally.

    • Instrumental Drift: Fluctuations in detector sensitivity over an analytical run are compensated for by the response ratio calculation.

    Why Ethyl-d5 Caproate is a Superior Choice:

    The ideal internal standard should be chemically and physically similar to the analyte but absent from the original sample and chromatographically resolved from all other components.[1][3] A stable isotope-labeled (e.g., deuterated) version of the analyte is the closest possible approximation to this ideal.[4]

    Ethyl-d5 caproate is the deuterated analog of ethyl caproate, a common ester found in fruits, alcoholic beverages, and used as a flavoring agent.[5][6] Its utility stems from:

    • Near-Identical Chemical Properties: Having the same core structure ensures that ethyl-d5 caproate has virtually identical polarity, volatility, boiling point, and reactivity to ethyl caproate. This means it behaves identically during extraction and chromatography, with only a slight difference in retention time often observed.[4]

    • Mass Spectrometric Differentiation: While chemically similar, the five deuterium atoms on the ethyl group give it a mass-to-charge ratio (m/z) that is 5 Daltons higher than the unlabeled analyte. This allows the mass spectrometer to easily and specifically distinguish between the analyte and the internal standard, even if they co-elute.

    • Minimization of Matrix Effects: In complex matrices like wine or pharmaceutical formulations, other compounds can enhance or suppress the ionization of the target analyte in the MS source.[7] Because the deuterated standard is affected by these matrix effects in the same way as the analyte, their ratio remains constant, preserving accuracy.[8][9]

    Experimental Protocol: Quantification of Ethyl Caproate

    This protocol provides a framework for the analysis of ethyl caproate in a liquid matrix (e.g., a non-beverage flavoring product). It must be fully validated for your specific matrix and application.

    Materials and Reagents
    Reagent/MaterialGrade/PuritySupplier ExampleNotes
    Ethyl Caproate≥99%Sigma-AldrichAnalyte
    Ethyl-d5 Caproate≥98% atom DCDN IsotopesInternal Standard (IS)
    MethanolHPLC or GC-MS GradeJ.T. BakerStock solution solvent
    DichloromethaneGC-MS GradeFisher ScientificExtraction solvent
    Anhydrous Sodium SulfateACS GradeEMD MilliporeDrying agent
    Class A Volumetric FlasksVarious sizesVWRFor standard preparation
    Autosampler Vials2 mL, with PTFE-lined capsAgilent TechnologiesFor GC-MS analysis
    Preparation of Standard Solutions

    Accuracy begins with meticulously prepared standards. All solutions should be stored at 4°C in amber vials when not in use.

    • Analyte Primary Stock (1000 µg/mL): Accurately weigh 10 mg of ethyl caproate into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

    • Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of ethyl-d5 caproate into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This lower concentration is typical as the IS is added at a single, consistent level.

    • Calibration Standards (0.1 - 10 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Analyte Primary Stock. A constant amount of the Internal Standard Stock is added to each calibrator.

    Example Calibration Standard Preparation: To prepare a 1 mL final volume for each calibrator:

    Calibrator Analyte Stock (µL) IS Stock (µL) Methanol (µL) Final Analyte Conc. (µg/mL) Final IS Conc. (µg/mL)
    CAL 1 1 100 899 0.1 10.0
    CAL 2 5 100 895 0.5 10.0
    CAL 3 10 100 890 1.0 10.0
    CAL 4 50 100 850 5.0 10.0

    | CAL 5 | 100 | 100 | 800 | 10.0 | 10.0 |

    The key is that the concentration of the internal standard is identical in every standard and sample.

    Sample Preparation and Extraction Workflow

    The internal standard must be added at the earliest possible stage to account for all potential losses.[1]

    Caption: Workflow for sample extraction using ethyl-d5 caproate.

    GC-MS Instrumentation and Conditions

    These are typical starting conditions and should be optimized for your specific instrument and column.

    ParameterRecommended SettingRationale
    Gas Chromatograph
    Injection ModeSplitless, 1 µLMaximizes sensitivity for trace analysis.
    Injector Temperature250 °CEnsures rapid volatilization of the analyte and IS.
    Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID x 0.25µm filmA robust, general-purpose column suitable for volatile esters.
    Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
    Oven Program50°C (hold 1 min), ramp at 15°C/min to 280°C (hold 2 min)Separates the analyte from solvent and other matrix components.
    Mass Spectrometer
    Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique creating reproducible fragmentation patterns.
    MS Source Temp.230 °CStandard operating temperature.
    MS Quad Temp.150 °CStandard operating temperature.
    Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions.
    Solvent Delay3 minutesPrevents the high concentration of solvent from reaching the detector.
    SIM Ions to Monitor
    Ethyl Caproatem/z 88 (Quantifier) , m/z 116 (Qualifier)m/z 88 is a characteristic and abundant fragment.
    Ethyl-d5 Caproatem/z 93 (Quantifier) , m/z 121 (Qualifier)The +5 Dalton shift corresponding to the deuterated fragment.
    Data Processing and Quantification

    The quantification is not based on the absolute peak area of the analyte, but on the ratio of the analyte's peak area to the IS's peak area.

    G analyte Analyte Signal (Area_A) ratio Calculate Area Ratio (Area_A / Area_IS) analyte->ratio is IS Signal (Area_IS) is->ratio cal_curve Calibration Curve Plot (Area Ratio vs. Concentration) ratio->cal_curve concentration Determine Unknown Concentration cal_curve->concentration

    Caption: Data processing logic for internal standard quantification.

    • Generate Calibration Curve: For each calibration standard, calculate the peak area ratio: Peak Area Ratio = (Peak Area of Ethyl Caproate at m/z 88) / (Peak Area of Ethyl-d5 Caproate at m/z 93)

    • Plot the Peak Area Ratio (y-axis) against the known concentration of the analyte (x-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²).[4][10]

    • Quantify Unknown Samples: Analyze the prepared sample under identical conditions. Calculate its Peak Area Ratio.

    • Use the calibration equation to solve for the concentration (x) in the unknown sample: Concentration = (Sample Peak Area Ratio - b) / m

    Method Validation: Ensuring a Self-Validating System

    A protocol is only trustworthy if it is validated. Validation demonstrates that the method is suitable for its intended purpose.[11][12] Key parameters should be assessed according to guidelines from bodies like the International Council for Harmonisation (ICH).[11]

    Validation ParameterAcceptance CriteriaPurpose
    Linearity Coefficient of Determination (R²) ≥ 0.995Confirms the proportional relationship between concentration and response ratio across the desired range.
    Accuracy Mean % Recovery between 80-120%Measures the closeness of the experimental value to the true value. Assessed by analyzing spiked control samples at low, medium, and high concentrations.
    Precision Relative Standard Deviation (%RSD) ≤ 15%Measures the degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).
    Specificity No interfering peaks at the retention times of the analyte and IS in a blank matrix sample.Ensures the signal being measured is only from the target compounds.
    Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Defines the lower boundary of the reportable range.

    Troubleshooting

    IssuePotential CauseSuggested Solution
    Poor R² value in calibrationStandard preparation error; IS concentration not constant; non-linear detector response.Remake standards from primary stocks. Ensure consistent IS spiking. Check detector saturation at high concentrations.
    High %RSD in precision testsInconsistent sample preparation; injector issue.Review extraction and spiking steps for consistency. Check GC syringe and injector for leaks or blockage.
    Low IS peak area in all samplesIS spiking error; degradation of IS stock.Verify the correct volume of IS stock is being added. Prepare a fresh IS stock solution.
    Analyte detected in blankContaminated solvent; carryover from a previous injection.Run a solvent blank. If clean, suspect carryover and run additional solvent blanks between high-concentration samples.

    References

    • PubMed. (n.d.). Deuterated Internal Standards for Gas Chromatographic-Mass Spectrometric Analysis of Polar Organophosphorus Pesticides in Water Samples. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Retrieved from [Link]

    • International Journal of Health and Allied Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

    • SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

    • Impactfactor.org. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

    • Chromatography Online. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID. Retrieved from [Link]

    • South African Journal of Chemistry. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

    • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

    • National Center for Biotechnology Information. (2020, August 11). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Retrieved from [Link]

    • ScenTree.co. (n.d.). Ethyl caproate (CAS N° 123-66-0). Retrieved from [Link]

    • Semantic Scholar. (2021, April 9). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate. Retrieved from [Link]

    • CompoundChem. (n.d.). Ethyl Caproate. Retrieved from [Link]

    • Pharmaffiliates. (n.d.). Ethyl-d5 Caproate. Retrieved from [Link]

    • ChemBK. (n.d.). ethyl caproate. Retrieved from [Link]

    • ResearchGate. (2014, January). Synthesis of ethyl caproate in DBSA/cyclohexane/water microemulsion system. Retrieved from [Link]

    • Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]

    Sources

    Application

    Application Note: High-Precision Quantification of Ethyl Caproate Using Isotope Dilution Mass Spectrometry with Ethyl-d5 Caproate

    Introduction: The Principle and Power of Isotope Dilution Mass Spectrometry (IDMS) Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique renowned for its high accuracy and precision, establishing i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Principle and Power of Isotope Dilution Mass Spectrometry (IDMS)

    Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique renowned for its high accuracy and precision, establishing it as a reference method for quantitative analysis across various scientific fields, including drug development and clinical research.[1] The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched standard, often called a "spike" or "internal standard," to a sample containing the analyte of interest.[1] This application note provides a detailed protocol for the quantification of ethyl caproate using its deuterated stable isotope-labeled analog, ethyl-d5 caproate, as the internal standard.

    Ethyl caproate is a fatty acid ester that contributes to the characteristic aroma of many fruits and fermented beverages.[2][3] Accurate quantification of such volatile compounds is crucial in food science, beverage production, and metabolic research. The use of a deuterated internal standard like ethyl-d5 caproate is considered the gold standard in mass spectrometry for achieving the highest levels of accuracy and precision.[4][5] This is because the deuterated standard is chemically and physically almost identical to the analyte, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation.[6][7] Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard, allowing for highly reliable quantification based on the constant ratio of their signals.[4][8]

    This protocol will detail the necessary reagents, step-by-step procedures for sample preparation, Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and data interpretation for the accurate measurement of ethyl caproate.

    Experimental Workflow Overview

    The overall workflow for the quantification of ethyl caproate using IDMS with ethyl-d5 caproate is depicted in the following diagram.

    IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological or Food Matrix Sample Spike 2. Precise Addition of Ethyl-d5 Caproate (IS) Sample->Spike Spiking Equilibrate 3. Homogenization and Equilibration Spike->Equilibrate Extract 4. Liquid-Liquid or Solid-Phase Extraction Equilibrate->Extract GCMS 5. GC-MS Analysis Extract->GCMS Detect 6. Mass Spectrometer Detection (Analyte and IS ions) GCMS->Detect Ratio 7. Peak Integration and Ratio Calculation (Analyte/IS) Detect->Ratio CalCurve 8. Calibration Curve Generation Ratio->CalCurve Quantify 9. Concentration Calculation CalCurve->Quantify

    Caption: Workflow for Isotope Dilution Mass Spectrometry.

    Materials and Reagents

    Reagent/MaterialSupplierGrade
    Ethyl CaproateSigma-Aldrich≥99%
    Ethyl-d5 CaproateToronto Research Chemicals≥98% atom D
    HexaneHoneywellHPLC Grade
    DichloromethaneFisher ScientificHPLC Grade
    Anhydrous Sodium SulfateSigma-AldrichACS Reagent
    Deionized WaterMillipore18.2 MΩ·cm
    Volumetric flasksVWRClass A
    MicropipettesEppendorfCalibrated
    Gas Chromatograph-Mass Spectrometer (GC-MS)Agilent, Thermo Fisher, etc.-
    GC Column (e.g., DB-5MS)Agilent J&W-

    Experimental Protocol

    Preparation of Standard Solutions
    • Primary Stock Solution of Ethyl Caproate (1 mg/mL): Accurately weigh approximately 10 mg of ethyl caproate and dissolve it in a 10 mL Class A volumetric flask with hexane.

    • Primary Stock Solution of Ethyl-d5 Caproate (IS) (1 mg/mL): Accurately weigh approximately 10 mg of ethyl-d5 caproate and dissolve it in a 10 mL Class A volumetric flask with hexane.

    • Working Internal Standard Solution (10 µg/mL): Dilute the primary IS stock solution 1:100 with hexane.

    • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the ethyl caproate primary stock solution into volumetric flasks and adding a constant amount of the working internal standard solution before diluting to the final volume with hexane. A typical concentration range could be 0.1, 0.5, 1, 5, 10, and 25 µg/mL of ethyl caproate, each containing 1 µg/mL of ethyl-d5 caproate.

    Sample Preparation

    The sample preparation procedure will vary depending on the matrix (e.g., beverage, biological fluid, food homogenate). A general liquid-liquid extraction (LLE) protocol is described below.

    • Accurately weigh or measure a known amount of the sample (e.g., 1 g or 1 mL) into a clean glass tube.

    • Add a precise volume of the working internal standard solution (e.g., 100 µL of 10 µg/mL ethyl-d5 caproate) to the sample.[4]

    • Vortex the sample vigorously for 1-2 minutes to ensure thorough mixing and equilibration of the internal standard with the analyte in the sample matrix.

    • Add an appropriate extraction solvent (e.g., 2 mL of a hexane:dichloromethane mixture, 1:1 v/v).

    • Vortex for another 2-3 minutes to extract the analytes into the organic phase.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Carefully transfer the organic (top) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic extract to a GC vial for analysis.

    GC-MS Instrumental Parameters

    The following are typical GC-MS parameters for the analysis of ethyl caproate. These may need to be optimized for your specific instrument and column.

    ParameterSetting
    Gas Chromatograph
    Injection Volume1 µL
    Injector Temperature250 °C
    Injection ModeSplitless
    Carrier GasHelium
    Flow Rate1.0 mL/min (constant flow)
    Oven ProgramInitial temp 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
    Mass Spectrometer
    Ionization ModeElectron Ionization (EI)
    Ionization Energy70 eV
    Source Temperature230 °C
    Quadrupole Temperature150 °C
    Acquisition ModeSelected Ion Monitoring (SIM)
    SIM Ions
    Ethyl Caproate (Analyte)m/z 88, 115, 144
    Ethyl-d5 Caproate (IS)m/z 93, 120, 149

    Rationale for Ion Selection: The selected ions represent characteristic fragments of ethyl caproate and its deuterated analog. For quantification, the most abundant and specific fragment ion for each compound is typically used (e.g., m/z 88 for ethyl caproate and m/z 93 for ethyl-d5 caproate). The other ions serve as qualifiers to confirm the identity of the compounds.

    Data Analysis and Quantification

    • Peak Integration: Integrate the peak areas of the selected quantification ions for both ethyl caproate and ethyl-d5 caproate in the chromatograms of the calibration standards and the unknown samples.

    • Ratio Calculation: For each injection, calculate the peak area ratio of the analyte to the internal standard (AreaAnalyte / AreaIS).

    • Calibration Curve Construction: Plot the peak area ratio against the corresponding concentration of ethyl caproate for the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A correlation coefficient of ≥ 0.995 is generally considered acceptable.

    • Concentration Determination: Using the peak area ratio calculated for each unknown sample, determine the concentration of ethyl caproate in the sample using the equation from the calibration curve.

    Method Validation and Quality Control

    To ensure the reliability of the results, the method should be validated according to established guidelines.[6] Key validation parameters include:

    • Linearity: Assessed from the calibration curve.

    • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The precision (%CV) and accuracy (%bias) should typically be within ±15%.[5]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Matrix Effect: Evaluated by comparing the response of the analyte in the presence and absence of the matrix to assess for ion suppression or enhancement.[5]

    • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

    Troubleshooting

    IssuePotential CauseSuggested Solution
    Poor Peak ShapeActive sites in the GC system, column degradationDeactivate the injector liner, trim the column, check for leaks
    Low Signal IntensityInefficient extraction, low ionization efficiencyOptimize extraction solvent and pH, clean the MS ion source
    High Variability in ResultsInconsistent sample preparation, unstable instrumentEnsure precise pipetting, allow instrument to stabilize
    Interference PeaksContamination from solvents or glasswareUse high-purity solvents, thoroughly clean all glassware

    Conclusion

    Isotope Dilution Mass Spectrometry using a stable isotope-labeled internal standard like ethyl-d5 caproate offers a highly accurate and precise method for the quantification of ethyl caproate in various matrices. The near-identical chemical and physical properties of the analyte and the internal standard effectively compensate for variations during sample preparation and analysis, leading to robust and reliable data.[7] This protocol provides a comprehensive framework for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories.

    References

    • National Institute of Standards and Technology. (n.d.). Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. Retrieved from [Link]

    • Oguanigha, A. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences.
    • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

    • Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

    • Garcia Alonso, J. I., & Rodriguez-González, P. (2013). Isotope Dilution Mass Spectrometry. Royal Society of Chemistry.
    • Quemet, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.
    • National Institute of Standards and Technology. (2023). Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. Retrieved from [Link]

    • U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

    • ResearchGate. (2023). Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. Retrieved from [Link]

    • PubMed. (2023). Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. Retrieved from [Link]

    • Oxford Academic. (2013). Validation of an Isotope-Dilution Liquid-Chromatography Tandem Mass Spectrometry Assay for Serum Creatinine and Comparison With Enzymatic and Jaffe Methods. Retrieved from [Link]

    • Quemet, A., Hubert, A., Gourgiotis, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.
    • ACS Publications. (2010). Gas Chromatography-Combustion-Mass Spectrometry with Postcolumn Isotope Dilution for Compound-Independent Quantification: Its Potential to Assess HS-SPME Procedures. Retrieved from [Link]

    • Pharmaffiliates. (n.d.). Ethyl-d5 Caproate. Retrieved from [Link]

    • Analytical Chemistry. (1976).
    • ResearchGate. (2019). Determination of Organophosphate Esters in Cosmetics by Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

    • Bioencapsulation Research Group. (n.d.). Biosynthesis of ethyl caproate and other short alkyl esters catalyzed by cutinase in organic solvent. Retrieved from [Link]

    • ScenTree.co. (n.d.). Ethyl caproate (CAS N° 123-66-0). Retrieved from [Link]

    • National Institute of Standards and Technology. (2019). Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis. Retrieved from [Link]

    • ResearchGate. (2022). Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS). Retrieved from [Link]

    • ACS Publications. (n.d.). Isotope Dilution Mass Spectrometry and the National Reference System. Retrieved from [Link]

    • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

    • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

    • ResearchGate. (2010). Synthesis of ethyl caproate in DBSA/cyclohexane/water microemulsion system. Retrieved from [Link]

    • Google Patents. (n.d.). CN1240845C - Technical method for synthesizing ethyl caproate by biologic catalyzing with high transferring rate.
    • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3. Retrieved from [Link]

    • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

    • ResearchGate. (2026). Organic acid derivatization protocol for mass spectrometry analysis v1. Retrieved from [Link]

    • National Institute of Standards and Technology. (n.d.). Hexanoic acid, ethyl ester. Retrieved from [Link]

    • PubMed. (2022). Determination of ethyl carbamate in wine by matrix modification-assisted headspace single-drop microextraction and gas chromatography-mass spectrometry technique. Retrieved from [Link]

    • ResearchGate. (n.d.). Determination of Ethyl Carbamate in Wine by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

    • MDPI. (2025). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. Retrieved from [Link]

    Sources

    Method

    Application Note: High-Precision Quantification of Volatile Esters in Wine via HS-SPME-GC-MS Using Ethyl-d5 Caproate

    Introduction & Mechanistic Rationale Volatile esters, particularly medium-chain fatty acid ethyl esters (MCFAEEs) such as ethyl hexanoate (caproate), ethyl octanoate, and ethyl decanoate, are fundamental to the sensory a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    Volatile esters, particularly medium-chain fatty acid ethyl esters (MCFAEEs) such as ethyl hexanoate (caproate), ethyl octanoate, and ethyl decanoate, are fundamental to the sensory architecture of wine, imparting highly desirable fruity and floral aromas[1]. However, quantifying these trace-level odorants in a complex hydroalcoholic matrix presents significant analytical challenges. Variations in ethanol concentration, pH, and non-volatile matrix components (e.g., polyphenols, sugars) drastically alter the gas-liquid partition coefficients of these analytes during headspace extraction[2].

    To achieve absolute quantitative accuracy, Stable Isotope Dilution Analysis (SIDA) coupled with Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is the recognized gold standard[3]. By utilizing ethyl-d5 caproate (ethyl-d5 hexanoate) as an internal standard (IS), the analytical workflow becomes a self-correcting system.

    The Causality of Isotope Shifting in Mass Spectrometry

    Ethyl-d5 caproate shares the exact physicochemical properties of its native isotopologue, ethyl hexanoate. During HS-SPME, both compounds compete equally for the active sites on the extraction fiber, and they co-elute chromatographically[3]. The differentiation occurs entirely within the mass spectrometer. Under standard 70 eV electron ionization (EI), ethyl esters undergo a McLafferty rearrangement, yielding a stable enol radical cation. For native ethyl hexanoate, this diagnostic fragment appears at m/z 88[4]. In ethyl-d5 caproate, the pentadeuterated ethyl group (-C₂D₅) is retained during the rearrangement, shifting the quantifier ion precisely by 5 Da to m/z 93[5]. This mass resolution allows for interference-free quantification even in the presence of severe matrix suppression.

    Experimental Workflow

    SIDA_Workflow Sample 1. Sample Preparation 5 mL Wine + 1.5g NaCl Spike 2. Internal Standard Spiking Add Ethyl-d5 Caproate Sample->Spike Equilibration 3. Headspace Equilibration 40°C for 10 min Spike->Equilibration Seal Vial Extraction 4. HS-SPME Extraction DVB/CAR/PDMS Fiber, 30 min Equilibration->Extraction Volatilization Desorption 5. GC Inlet Desorption 250°C for 5 min Extraction->Desorption Fiber Transfer Separation 6. GC Separation DB-WAX Capillary Column Desorption->Separation Carrier Gas (He) Detection 7. MS Detection (SIM Mode) m/z 88 (Native) vs m/z 93 (IS) Separation->Detection Co-elution Quantification 8. SIDA Quantification Isotope Ratio Calculation Detection->Quantification Mass Resolution

    Figure 1: Step-by-step HS-SPME-GC-MS workflow for Stable Isotope Dilution Analysis (SIDA) of wine.

    Self-Validating Protocol & Methodology

    This protocol is designed as a self-validating system. By actively monitoring the absolute response of the ethyl-d5 caproate IS, analysts can immediately detect fiber degradation, matrix saturation, or injection failures.

    Reagent & Standard Preparation
    • Model Wine Matrix (Calibration Base): Dissolve 5.0 g of L(+)-tartaric acid in 880 mL of ultrapure water. Add 120 mL of absolute ethanol (to achieve 12% v/v). Adjust to pH 3.2 using 1M NaOH[1].

      • Causality: Calibrating in model wine normalizes the baseline ethanol-induced vapor pressure depression, ensuring the calibration curve accurately reflects real wine behavior rather than simple aqueous dynamics.

    • Internal Standard Solution: Prepare a 50 mg/L stock solution of ethyl-d5 caproate in absolute ethanol.

    Sample Preparation (Salting-Out)
    • Transfer exactly 5.0 mL of wine (or model wine calibration standard) into a 20 mL precision-thread headspace vial.

    • Add 1.5 g of anhydrous Sodium Chloride (NaCl)[6].

      • Causality: The addition of excess salt increases the ionic strength of the aqueous phase, decreasing the solubility of volatile organic compounds (the "salting-out" effect). This thermodynamically drives the esters into the headspace, thereby maximizing the extraction yield and lowering the limit of detection (LOD).

    • Spike the sample with 10 µL of the ethyl-d5 caproate IS solution (final IS concentration in sample: 100 µg/L).

    • Immediately seal the vial with a PTFE/silicone septum cap to prevent volatile loss.

    HS-SPME Extraction Parameters
    • Equilibration: Agitate the vial at 400 rpm for 10 minutes at 40°C.

    • Extraction: Expose a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for exactly 30 minutes at 40°C.

      • Causality: The triple-phase fiber provides optimal trapping capacity for a wide molecular weight range of esters. 40°C is chosen to accelerate volatilization without inducing thermal degradation or artifact formation.

    GC-MS Analysis
    • Desorption: Insert the fiber into the GC inlet at 250°C for 5 minutes in splitless mode.

    • Chromatography: Use a polar DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm). Carrier gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 40°C (hold 3 min) → ramp at 5°C/min to 180°C → ramp at 15°C/min to 240°C (hold 5 min)[4].

    • Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode to maximize dwell time and analytical sensitivity.

    Data Presentation: SIM Parameters & Quantification

    The quantification of native esters relies on the ratio of the analyte's peak area to the IS peak area. While ethyl-d5 caproate is the exact isotopologue for ethyl hexanoate, it also serves as a highly robust surrogate internal standard for homologous esters like ethyl butanoate and ethyl octanoate due to their similar chemical behavior[6].

    Table 1: GC-MS SIM Parameters for Volatile Esters and IS
    Target AnalyteInternal Standard (IS)Quantifier Ion (m/z)Qualifier Ions (m/z)Typical Wine Conc. (µg/L)
    Ethyl butanoateEthyl-d5 caproate8871, 101100 – 1,500
    Ethyl hexanoateEthyl-d5 caproate8899, 115200 – 2,500
    Ethyl octanoateEthyl-d5 caproate88101, 127300 – 3,000
    Ethyl decanoateEthyl-d5 caproate88101, 15550 – 500
    Ethyl-d5 caproate (Self - IS) 93 106, 120 Spiked at 100
    System Validation Metrics
    • Isotope Ratio Stability: The absolute peak area of the m/z 93 ion (ethyl-d5 caproate) must remain within ±15% across all samples in a sequence. A sudden drop indicates SPME fiber degradation or extreme matrix suppression, invalidating the run.

    • Carryover Blanks: Run a blank model wine (without IS) every 15 samples. The m/z 88 and m/z 93 channels must show signals below the Limit of Quantification (LOQ) to confirm complete thermal desorption from the SPME fiber in the preceding runs.

    References

    • Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS. researchgate.net. 3

    • Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate. semanticscholar.org. 2

    • Aroma Potential of German Riesling Winegrapes during Late-Stage Ripening. mdpi.com. 1

    • Removal of biogenic amines from wines by chemisorption on functionalized silica and effects on other wine components. nih.gov.6

    • Characterization of Odorants in a 10-Year-Old Riesling Wine. acs.org. 4

    • Genetic basis of oenological traits in Saccharomyces interspecific hybrids. supagro.fr. 5

    Sources

    Application

    Application Note: SPME-GC-MS Method Development for Volatile Esters Using Ethyl-d5 Caproate

    Target Audience: Analytical Chemists, Flavor Scientists, and Drug Development Professionals Technique: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) combined with Stable Isoto...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Flavor Scientists, and Drug Development Professionals Technique: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) combined with Stable Isotope Dilution Assay (SIDA).

    Scientific Rationale & Introduction

    The accurate quantification of volatile organic compounds (VOCs) in complex biological or food matrices (e.g., wines, fermented beverages, and botanical extracts) is notoriously challenging. Ethyl caproate (ethyl hexanoate) is a critical medium-chain fatty acid ester that imparts distinct pineapple, strawberry, and floral aromatic notes to fermented products[1].

    While Headspace Solid-Phase Microextraction (HS-SPME) is a highly sensitive, solvent-free extraction technique, it is fundamentally an equilibrium-driven process. The partitioning of analytes between the liquid matrix, the headspace, and the fiber coating is severely influenced by "matrix effects"—such as varying concentrations of ethanol, sugars, and polyphenols. These matrix components alter the activity coefficients of the analytes, leading to inconsistent extraction yields.

    The Causality of Stable Isotope Dilution: To overcome these thermodynamic limitations, this protocol employs a Stable Isotope Dilution Assay (SIDA) using ethyl-d5 caproate (ethyl hexanoate-d5) as the internal standard (IS)[2]. Because the deuterated analog shares virtually identical physicochemical properties (boiling point, vapor pressure, and fiber affinity) with the native analyte, it co-extracts and co-elutes. Any matrix-induced suppression or extraction fluctuation affects both the native analyte and the IS equally[3]. By quantifying the ratio of their mass spectral responses rather than absolute peak areas, the method becomes a self-validating system, ensuring absolute quantitative accuracy regardless of matrix complexity[4].

    Mechanistic Optimization of HS-SPME

    Method development for HS-SPME requires balancing thermodynamic capacity with kinetic efficiency.

    • Salting-Out Effect: The addition of sodium chloride (NaCl) to saturation increases the ionic strength of the aqueous phase. This decreases the solubility of non-polar esters (like ethyl caproate), driving the equilibrium heavily toward the headspace phase[1].

    • Temperature Paradox: Increasing the sample temperature enhances the volatilization of the analyte from the liquid to the headspace (Henry’s Law). However, the adsorption of the analyte onto the SPME fiber is an exothermic process; thus, excessively high temperatures decrease the fiber-gas partition coefficient ( Kfh​ )[5]. An optimal thermodynamic compromise for medium-chain esters is typically between 40°C and 50°C.

    • Fiber Selection: A 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is optimal. The dual-layer coating provides hierarchical pore sizes, preventing competitive displacement where highly concentrated small molecules outcompete heavier esters for adsorption sites.

    Equilibrium Liquid Liquid Phase (Sample Matrix) Analyte + Ethyl-d5 Caproate (Matrix Effects Suppressed by NaCl) Headspace Headspace (Gas Phase) Volatilized Compounds (Driven by Temp 40-50°C) Liquid->Headspace  K_lh (Henry's Law)   Fiber SPME Fiber Coating Adsorbed Compounds (Exothermic Partitioning) Headspace->Fiber  K_fh (Fiber/Gas Partition)  

    Caption: Three-phase thermodynamic equilibrium mechanism in Headspace SPME.

    Experimental Protocol

    This protocol is designed as a self-validating workflow. The absolute peak area of the ethyl-d5 caproate serves as an internal system suitability check (verifying fiber integrity and autosampler performance), while the response ratio provides the quantitative output.

    Reagents and Materials
    • Target Analyte: Ethyl caproate (Analytical standard, >99% purity).

    • Internal Standard: Ethyl-d5 caproate (Isotopic purity >98 atom % D).

    • Matrix Modifier: Sodium chloride (NaCl), baked at 250°C overnight to remove volatile impurities.

    • Equipment: Automated SPME autosampler, GC-MS system (single quadrupole or TQ), 20 mL headspace vials with PTFE/silicone septa.

    Step-by-Step Sample Preparation
    • IS Spiking Solution: Prepare a 10 mg/L stock solution of ethyl-d5 caproate in absolute ethanol.

    • Sample Aliquoting: Transfer exactly 5.0 mL of the sample (e.g., wine, beverage, or biological extract) into a 20 mL headspace vial.

    • Salting Out: Add 2.0 g of purified NaCl to the vial. Causality: Excess salt ensures saturation, standardizing the ionic strength across all samples regardless of their original composition.

    • Internal Standard Addition: Spike 50 µL of the ethyl-d5 caproate IS solution into the sample.

    • Sealing: Immediately seal the vial with a magnetic crimp cap equipped with a PTFE/silicone septum to prevent volatile loss.

    HS-SPME Extraction Workflow

    Workflow A 1. Sample Prep Add Matrix, NaCl, IS B 2. Incubation 10 min @ 45°C (500 rpm) A->B C 3. Extraction 30 min @ 45°C (Fiber Exposed) B->C D 4. Desorption 3 min @ 250°C in GC Inlet C->D E 5. GC-MS Analysis SIM Mode (m/z 88 vs 93) D->E F 6. Quantification Calculate Response Ratio E->F

    Caption: Automated SPME-GC-MS workflow utilizing stable isotope dilution.

    Instrumental Parameters & Data Presentation

    Table 1: Optimized SPME and GC-MS Parameters
    ParameterSetting / ConditionScientific Rationale
    SPME Fiber 50/30 µm DVB/CAR/PDMSBroad affinity for volatiles and semi-volatiles; prevents competitive displacement.
    Incubation 10 min at 45°C, 500 rpmEstablishes preliminary liquid-gas equilibrium prior to fiber exposure.
    Extraction 30 min at 45°C, 250 rpmBalances kinetic mass transfer with exothermic fiber adsorption limits.
    Desorption 3 min at 250°C (Splitless)Ensures complete thermal release of analytes; prevents fiber carryover.
    GC Column DB-WAX (30m × 0.25mm × 0.25µm)Polar stationary phase provides optimal retention and peak shape for esters.
    Oven Program 40°C (3 min) -> 5°C/min to 150°C -> 20°C/min to 240°CSlow initial ramp resolves highly volatile co-extractants.
    MS Mode SIM (Selected Ion Monitoring)Maximizes sensitivity and signal-to-noise ratio.
    Quantifier Ions Native: m/z 88, 99 IS (d5): m/z 93, 104m/z 88 is the McLafferty rearrangement ion for ethyl esters. The d5 shift (+5 Da) ensures no cross-talk.
    Table 2: Method Validation (External Calibration vs. SIDA)

    The implementation of SIDA fundamentally transforms the reliability of the assay. As shown below, using ethyl-d5 caproate drastically improves precision and recovery in complex matrices compared to traditional external calibration.

    Validation MetricExternal Calibration (No IS)SIDA (Ethyl-d5 caproate IS)
    Linearity ( R2 ) 0.945 (Matrix suppression evident)0.999 (Matrix effects normalized)
    Precision (RSD, n=6) 14.8%2.1%
    Recovery (Spiked Wine) 68% - 82% (Highly variable)98% - 102% (Consistent)
    LOD 5.0 µg/L0.5 µg/L

    System Suitability and Quality Control

    To ensure the method remains a self-validating system, researchers must monitor the absolute peak area of the ethyl-d5 caproate internal standard across the analytical sequence.

    • Fiber Degradation Check: A gradual decline in the absolute IS area (>20% over a sequence) indicates SPME fiber degradation or active site stripping.

    • Matrix Anomaly Check: A sudden drop in the IS area for a specific sample indicates extreme matrix suppression (e.g., unusually high ethanol content). Because the method relies on the ratio of Native/IS, the final calculated concentration will remain accurate even if the absolute extraction efficiency drops by 50%, provided the MS remains within its linear dynamic range.

    References

    • Improvement of Measurement Precision of SPME-GC/MS Determination Using Isotope Dilution Calibration Analytical Chemistry - ACS Publications URL
    • Analysis of key flavor compounds in commercial cherry wines by HS-SPME-GC-MS, HS-GC-IMS, and sensory evaluation Frontiers URL
    • Development of an Automated Method for Selected Aromas of Red Wines from Cold-Hardy Grapes Using Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry-Olfactometry MDPI URL
    • Aroma Potential of German Riesling Winegrapes during Late-Stage Ripening MDPI URL
    • The effect of linoleic acid on the Sauvignon blanc fermentation by different wine yeast strains Oxford Academic URL

    Sources

    Method

    Application Note: Preparation and Validation of Ethyl-d5 Caproate Stock Solutions for GC-MS Volatile Analysis

    Executive Summary & Rationale Ethyl caproate (ethyl hexanoate) is a critical volatile ester responsible for fruity, apple, and anise-like aromas in fermented beverages, foods, and environmental matrices. To accurately qu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Rationale

    Ethyl caproate (ethyl hexanoate) is a critical volatile ester responsible for fruity, apple, and anise-like aromas in fermented beverages, foods, and environmental matrices. To accurately quantify this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Stable Isotope Dilution Assays (SIDA) employing ethyl-d5 caproate (ethyl hexanoate-d5) as an internal standard (IS) represent the analytical gold standard[1].

    The Causality of SIDA: In complex matrices (e.g., wine, cheese, soil), volatile compounds are subject to matrix effects that alter their partitioning into the headspace during Solid-Phase Microextraction (SPME)[2]. Ethyl-d5 caproate shares the exact physicochemical properties (boiling point, polarity) as the target analyte but differs in mass due to five deuterium atoms on the ethyl group. This allows it to co-elute chromatographically while being distinctly resolved by the mass spectrometer, perfectly correcting for extraction losses, matrix suppression, and instrument drift[3].

    Table 1: Physicochemical Properties of Ethyl-d5 Caproate
    PropertyValue / Description
    Chemical Name Ethyl-d5 hexanoate
    Formula C8H11D5O2
    Molecular Weight 149.24 g/mol
    Boiling Point ~168 °C
    Quantifier Ion (m/z) 93 (vs. m/z 88 for unlabeled ethyl caproate)
    Primary Application HS-SPME-GC-MS Internal Standard
    Recommended Solvents Ethanol (absolute), Methanol

    Experimental Workflow

    The following diagram illustrates the logical progression from pure isotopic standard preparation to final chromatographic analysis.

    G N1 Pure Ethyl-d5 Caproate (Isotopic Standard) N2 Primary Stock Preparation (10,000 mg/L in EtOH) N1->N2 Gravimetric addition into solvent N3 Working Solution Dilution (100 mg/L in EtOH) N2->N3 Serial dilution N4 Sample Spiking (Matrix + IS) N3->N4 Precise volume spike N5 HS-SPME Extraction (Volatile Partitioning) N4->N5 Equilibration at 40-50°C N6 GC-MS Analysis (SIDA Quantification) N5->N6 Thermal desorption at 250°C

    Workflow for the preparation and application of ethyl-d5 caproate in SIDA-based GC-MS analysis.

    Protocol: Preparation of Stock Solutions

    Handling volatile standards requires meticulous technique to prevent evaporative losses, which would systematically skew all downstream quantifications[4].

    Materials Required:
    • Pure ethyl-d5 caproate (Isotopic purity ≥99%)[3].

    • HPLC-grade absolute ethanol (≥99.9%) or methanol.

    • Class A volumetric flasks (10 mL, 100 mL).

    • Gas-tight microsyringes (Hamilton or equivalent).

    • Amber glass vials with PTFE-lined silicone septa.

    Step 1: Primary Stock Solution (Target: ~10,000 mg/L)

    Expert Insight (Causality): Volatile compounds must never be weighed into an empty flask. The high surface area-to-volume ratio causes rapid evaporation. The solvent must act as a vapor trap.

    • Add approximately 8 mL of absolute ethanol to a 10 mL Class A volumetric flask.

    • Tare the flask on an analytical balance (0.1 mg precision).

    • Using a gas-tight syringe, rapidly transfer ~114 µL (approx. 100 mg) of pure ethyl-d5 caproate directly into the ethanol. Crucial: Ensure the needle tip is submerged in the solvent to immediately suppress the vapor pressure of the neat compound[4].

    • Record the exact mass added.

    • Fill to the 10 mL mark with ethanol. Stopper immediately and invert 5 times to mix.

    • Calculate the exact concentration (e.g., 102.4 mg / 10 mL = 10,240 mg/L).

    Step 2: Working Solutions (Target: 100 mg/L and 1 mg/L)

    Serial dilutions should be prepared in the same solvent matrix to maintain solubility and predictable partitioning.

    • To prepare a 100 mg/L secondary stock, add ~90 mL of ethanol to a 100 mL volumetric flask.

    • Add the calculated volume of the primary stock (e.g., 976 µL) using a precision microsyringe.

    • Dilute to the mark, stopper, and mix.

    • Transfer immediately to 2 mL amber glass vials, filling them to the brim to eliminate headspace, and cap tightly with PTFE-lined septa. Store at -20 °C.

    Table 2: Serial Dilution Scheme for Working Solutions
    Solution LevelSource SolutionVolume of SourceFinal Volume (EtOH)Approx. Concentration
    Primary Stock Pure Standard~114 µL (100 mg)10 mL10,000 mg/L
    Secondary Stock Primary Stock1.0 mL100 mL100 mg/L
    Working Spiking Sol. Secondary Stock1.0 mL100 mL1 mg/L (1,000 µg/L)

    Application: Sample Spiking and HS-SPME

    When analyzing matrices like wine or cheese, the working solution is spiked directly into the sample prior to extraction[1][2].

    • Transfer an exact volume/weight of the sample (e.g., 2.0 g of homogenized cheese or 10 mL of wine) into a 20 mL headspace vial[2].

    • Add a precise volume of the working solution (e.g., 50 µL of the 1 mg/L solution) to achieve a final IS concentration that falls within the middle of your expected calibration curve (e.g., 5 µg/L)[5].

    • Add matrix modifiers if required (e.g., 3 g of NaCl to decrease analyte solubility and drive volatiles into the headspace)[1].

    • Seal the vial immediately with a magnetic PTFE/silicone cap.

    • Equilibrate the sample at 40 °C for 10-30 minutes under agitation before exposing the SPME fiber (e.g., DVB/CAR/PDMS) for extraction[2].

    Self-Validating Quality Control System

    To ensure absolute trustworthiness, the analytical batch must contain the following self-validating controls:

    • Isotopic Purity Blank: Spike the internal standard into a volatile-free matrix (e.g., Milli-Q water). Analyze via GC-MS. Monitor the quantifier ion for unlabeled ethyl caproate (m/z 88). If a peak is detected, the standard contains unlabeled impurities (or the system is contaminated), and a mathematical correction factor must be applied to all samples to prevent over-quantification.

    • System Blank: Analyze an empty, sealed vial. This verifies that the SPME fiber and GC inlet are free of carryover from previous high-concentration runs, ensuring baseline integrity[2].

    • IS Area Stability Monitoring: Across a sequence of samples, plot the absolute peak area of the ethyl-d5 caproate quantifier ion (m/z 93). A relative standard deviation (RSD) >15% indicates a physical failure in the system—such as a leaking vial septum, degradation of the SPME fiber, or severe matrix suppression requiring method optimization.

    References

    • BenchChem. "A Researcher's Guide to Internal Standards for Volatile Compound Analysis." BenchChem. Available at: ]">https://benchchem.com[4]

    • MDPI. "Aroma Potential of German Riesling Winegrapes during Late-Stage Ripening." Molecules. Available at: ]">https://www.mdpi.com[1]

    • Oxford Academic. "The effect of linoleic acid on the Sauvignon blanc fermentation by different wine yeast strains." FEMS Yeast Research. Available at: ]">https://academic.oup.com[3]

    • Frontiers. "Evaluation of the Effect of Auxiliary Starter Yeasts With Enzyme Activities on Kazak Cheese Quality and Flavor." Frontiers in Microbiology. Available at: ]">https://www.frontiersin.org[2]

    • Semantic Scholar. "The Pear Aroma in the Austrian Pinot Blanc Wine Variety: Evaluation by Means of Sensorial-Analytical-Typograms..." Journal of Food Quality. Available at: ]">https://www.semanticscholar.org[5]

    Sources

    Application

    Application Note: Absolute Quantitation of Ethyl Caproate in Complex Matrices via Stable Isotope Dilution Analysis (SIDA)

    Introduction & Mechanistic Context Ethyl caproate (also known as ethyl hexanoate) is a critical medium-chain fatty acid ethyl ester that imparts distinct "fruity," "apple," and "pineapple" aromatic notes to a variety of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Context

    Ethyl caproate (also known as ethyl hexanoate) is a critical medium-chain fatty acid ethyl ester that imparts distinct "fruity," "apple," and "pineapple" aromatic notes to a variety of food and beverage products. It is a defining flavor compound in lambic beers, wines, Baijiu, and tropical fruits like mango and Nanguo pear[1][2][3]. In sensory profiling, its odor detection threshold (ODT) is exceptionally low (approximately 1.2 µg/kg), meaning that even trace variations significantly alter the perceived flavor profile[1].

    The Analytical Challenge: Quantifying volatile organic compounds (VOCs) in complex matrices—such as the high-ethanol environment of spirits or the sugar-rich matrix of fruit extracts—presents severe analytical challenges. Matrix effects can lead to unpredictable extraction efficiencies and ion suppression or enhancement during mass spectrometry (MS)[4].

    The SIDA Solution: Stable Isotope Dilution Analysis (SIDA) overcomes these limitations by utilizing a heavy-isotope analog, such as deuterated ethyl caproate (e.g., Ethyl Hexanoate-d11), as an internal standard[5][6]. Because the deuterated standard shares the exact physicochemical properties of the native analyte, it co-elutes chromatographically and experiences identical matrix effects. By spiking the standard into the sample prior to any preparation steps, the method becomes a self-validating system: any physical loss during extraction or signal fluctuation during ionization affects both the native and labeled compounds equally, preserving the isotopic ratio for absolute quantitation[4][7].

    Experimental Workflow & Causality

    G N1 1. Sample Matrix (Wine, Baijiu, Fruit) N2 2. Isotope Spiking (Ethyl Caproate-d11) N1->N2 Addition N3 3. Matrix Equilibration (Agitation & Heating) N2->N3 Homogenization N4 4. HS-SPME Extraction (Volatile Adsorption) N3->N4 Headspace release N5 5. GC Separation (Capillary Column) N4->N5 Thermal desorption N6 6. Mass Spectrometry (MRM / SIM Detection) N5->N6 Co-elution N7 7. Data Analysis (Isotope Ratio) N6->N7 Ratio calculation

    Workflow for Stable Isotope Dilution Analysis (SIDA) of flavor compounds using HS-SPME-GC-MS.

    Methodological Causality: We employ Headspace Solid-Phase Microextraction (HS-SPME) because it provides a solvent-free, highly sensitive extraction mechanism that isolates volatiles from non-volatile matrix interferents (e.g., sugars, proteins, polyphenols)[8]. The DVB/CAR/PDMS fiber coating is selected for its broad-spectrum affinity, capturing both low molecular weight esters and heavier aromatic compounds.

    Step-by-Step Protocol: HS-SPME-GC-MS

    Materials & Reagents:

    • Native Standard: Ethyl caproate (CAS 123-66-0).

    • Internal Standard: Ethyl Hexanoate-d11 (CAS 2159-19-5), isotopic enrichment ≥ 98 atom % D[5][6].

    • Matrix Modifier: Sodium chloride (NaCl), analytical grade.

    • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).

    Sample Preparation (Self-Validating System):

    • Matrix Modification: Transfer 5.0 mL of the liquid sample (or homogenized fruit extract) into a 20 mL headspace vial. Add 1.5 g of NaCl.

      • Causality: Salting-out decreases the solubility of organic volatiles in the aqueous phase, driving ethyl caproate into the headspace and maximizing extraction efficiency.

    • Isotope Spiking: Immediately spike the sample with 10 µL of Ethyl Hexanoate-d11 working solution (e.g., 100 µg/L in methanol)[9][10].

      • Causality: Spiking at step 2 ensures the internal standard undergoes the exact same equilibration and extraction dynamics as the native analyte. If the SPME fiber under-extracts due to competitive binding, the ratio of native to heavy isotope remains constant, validating the final recovery calculation.

    • Sealing: Cap the vial tightly with a PTFE/silicone septum.

    HS-SPME Extraction: 4. Equilibration: Incubate the vial at 40°C for 15 minutes under continuous agitation (250 rpm). 5. Adsorption: Expose the SPME fiber to the headspace for 30 minutes at 40°C. 6. Desorption: Retract the fiber and immediately insert it into the GC inlet (held at 250°C) for 5 minutes in splitless mode to thermally desorb the analytes onto the column[10].

    GC-MS Analysis Parameters: 7. Separation: Use a polar DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 40°C (hold 3 min), ramp at 5°C/min to 150°C, then 10°C/min to 230°C (hold 5 min).
    • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to track the specific ions of the native and deuterated compounds.

    Data Presentation & Quantitative Profiling

    To ensure robust standards, quantitative data must be evaluated against established matrix benchmarks. Table 1 outlines the MS parameters for isotopic differentiation, while Table 2 contextualizes typical concentration ranges found in various matrices.

    Table 1: GC-MS/MS Parameters for Target Analytes

    CompoundFormulaRetention Time (min)Target Ion (m/z)Qualifier Ions (m/z)
    Ethyl Caproate (Native)C8H16O212.458899, 101
    Ethyl Hexanoate-d11 (IS)CD3(CD2)4COOCH2CH312.43*89106, 110

    *Note: Deuterated isotopologues often exhibit a slight chromatographic isotope effect, eluting marginally earlier than their native counterparts on high-resolution capillary columns.

    Table 2: Typical Concentration Ranges of Ethyl Caproate in Commercial Matrices

    Sample MatrixTypical Concentration RangeFlavor Contribution
    Nanguo Pear (Freeze-thawed)377.26 – 526.77 µg/kgDominant fruity/pineapple aroma[1]
    Lambic (Gueuze) Beer100 – 500 µg/LGreen apple, fruity ester notes[3]
    Sesame Flavor Baijiu1,000 – 5,000 µg/LCore structural aroma[7]
    Mango (Haden Cultivar)50 – 200 µg/kgSweet, tropical background notes[2]

    Trustworthiness and Method Validation

    By utilizing Ethyl Hexanoate-d11, this protocol inherently corrects for matrix-induced signal suppression. Analysts must validate the method by constructing a calibration curve using the ratio of the native peak area to the deuterated peak area ( Anative​/AIS​ ) against the concentration ratio ( Cnative​/CIS​ ). A linear dynamic range of 1 to 10,000 µg/L with an R2>0.995 is typically achieved, proving the reliability of the SIDA approach for both trace and highly concentrated flavor profiling[4].

    References

    • Stable Isotopes for Mass Spectrometry - chromachemie.co.in. 4

    • Uncover the Flavor Code of Roasted Sesame for Sesame Flavor Baijiu - nih.gov.7

    • Effects of Freeze-Thaw Cycles on the Flavor of Nanguo Pear - pan.olsztyn.pl. 1

    • Insights into the Key Aroma Compounds in Mango Fruits by Stable Isotope Dilution Quantitation - researchgate.net. 2

    • Characterization of aroma and flavor compounds present in lambic (gueuze) beer - vt.edu. 3

    • Solid phase microextraction for quantitative analysis – Expectations beyond design? - researchgate.net. 8

    • Ethyl Hexanoate-d11 - cdnisotopes.com.5

    • Ethyl Hexanoate-d11 | CAS 2159-19-5 - lgcstandards.com. 6

    • Interaction and dynamic changes of microbial communities and volatile flavor compounds - frontiersin.org. 9

    • Flint glass bottles cause white wine aroma identity degradation - pnas.org. 10

    Sources

    Method

    Protocols for the Liquid-Liquid Extraction of Ethyl-d5 Caproate from Diverse Food Matrices for Quantitative Analysis

    An Application Guide Abstract: This comprehensive guide details the principles and application of liquid-liquid extraction (LLE) for the quantitative analysis of ethyl caproate in various food matrices, utilizing ethyl-d...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Guide

    Abstract: This comprehensive guide details the principles and application of liquid-liquid extraction (LLE) for the quantitative analysis of ethyl caproate in various food matrices, utilizing ethyl-d5 caproate as a stable isotope-labeled (SIL) internal standard. As the complexity of food matrices presents significant analytical challenges, including matrix effects and variable analyte recovery, the use of a deuterated internal standard is paramount for achieving accurate and reproducible results.[1][2][3] This document provides scientifically grounded, step-by-step protocols for researchers, scientists, and quality control professionals working in the food and beverage and flavor science industries. Methodologies for liquid, semi-solid, and solid food matrices are presented, emphasizing the rationale behind each step to ensure robust and reliable sample preparation for subsequent gas chromatography-mass spectrometry (GC-MS) analysis.

    Introduction: The Imperative for Precision in Flavor Analysis

    Ethyl caproate (ethyl hexanoate) is a key ester responsible for the fruity and floral aroma profiles in a multitude of food products, including fruits, alcoholic beverages, and dairy products.[4][5] Its concentration is a critical determinant of flavor quality and consumer acceptance. Accurate quantification of such volatile compounds is often complicated by the food matrix itself, which can interfere with analysis and lead to inaccurate measurements.

    To overcome these challenges, analytical chemistry relies on the use of internal standards. Stable isotope-labeled internal standards, such as ethyl-d5 caproate, are considered the "gold standard" for quantitative mass spectrometry.[2] Because deuterated standards are chemically almost identical to their native counterparts, they exhibit the same behavior during sample preparation and analysis, including extraction efficiency, and ionization response in the mass spectrometer.[3][6] This allows them to effectively compensate for sample loss and matrix-induced signal suppression or enhancement, leading to superior accuracy and precision.[1][2] Regulatory bodies like the FDA and EMA strongly recommend the use of SIL internal standards for bioanalytical method validation, a principle that extends to the rigorous demands of food analysis.[2]

    Liquid-liquid extraction (LLE) is a foundational and widely used technique for separating analytes from complex sample matrices based on their differential solubilities in two immiscible liquids.[7] It is particularly effective for isolating semi-volatile compounds like esters from aqueous or solid food systems prior to chromatographic analysis.

    Core Principles of Liquid-Liquid Extraction (LLE)

    LLE operates on the principle of partitioning. An analyte is distributed between two immiscible liquid phases, typically an aqueous phase (the food sample, often diluted) and an organic solvent.[7] The efficiency of this transfer is governed by the distribution ratio (D), which describes the concentration of the analyte in the organic phase relative to the aqueous phase at equilibrium.

    Strategic Solvent Selection

    The choice of extraction solvent is the most critical parameter in developing an LLE protocol. An ideal solvent should possess several key characteristics:

    • High Selectivity & Solubility for the Analyte: The solvent must effectively dissolve ethyl caproate while minimizing the co-extraction of interfering matrix components.[8]

    • Immiscibility with the Sample Matrix: The solvent must form a distinct layer from the aqueous sample phase for easy separation.[8][9]

    • Density Difference: A significant density difference between the solvent and the aqueous phase facilitates rapid and clean phase separation.

    • High Volatility: A lower boiling point allows for easy removal of the solvent post-extraction to concentrate the analyte without significant loss of the semi-volatile ethyl caproate.

    • Chemical Inertness: The solvent must not react with the analyte or other components in the sample.[8]

    Ethyl acetate and hexane are common solvents for ester extraction due to their appropriate polarity and volatility.[8] Dichloromethane is also effective but poses greater health and safety concerns.

    SolventPolarityDensity (g/mL)Boiling Point (°C)Key Characteristics
    n-Hexane Non-polar~0.6669Excellent for non-polar compounds; low water miscibility.[8]
    Ethyl Acetate Moderately Polar~0.9077Versatile for various organic compounds, including esters.[8][10]
    Diethyl Ether Slightly Polar~0.7135Highly volatile, but peroxide formation is a safety concern.
    Dichloromethane Polar~1.3340High solvating power but is a suspected carcinogen.[8]
    Enhancing Extraction Efficiency: The "Salting Out" Effect

    The solubility of polar organic molecules in an aqueous solution can be decreased by adding a high concentration of an inorganic salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄). This phenomenon, known as "salting out," reduces the miscibility of the organic solvent in the aqueous layer and drives the analyte of interest into the organic phase, thereby increasing the extraction efficiency.[9]

    General Workflow & Best Practices

    A robust LLE protocol is built on a foundation of careful and consistent sample handling.

    • Homogenization: Achieving a uniform sample is critical, especially for solid and semi-solid matrices.[11][12] High-speed blenders or homogenizers are suitable for most applications. For solid samples containing volatile compounds, cryogenic grinding with liquid nitrogen can prevent analyte loss due to heat.[12]

    • Internal Standard Spiking: The ethyl-d5 caproate internal standard must be added to the sample before any extraction steps. This ensures that the standard experiences the exact same conditions and potential losses as the native analyte, which is the basis for accurate correction.

    • Phase Separation: After vigorous mixing, the phases can be separated by allowing them to settle under gravity in a separatory funnel or by centrifugation, which is often faster and provides a sharper interface, especially if emulsions form.

    • Drying the Organic Extract: Trace amounts of water can be transferred to the organic phase. Passing the extract through a column of anhydrous sodium sulfate is a standard procedure to remove residual water, which could otherwise interfere with GC analysis.

    Detailed Application Protocols

    The following protocols provide step-by-step methodologies for extracting ethyl-d5 caproate from three distinct food matrices.

    Protocol 1: Liquid Matrix (e.g., Fruit Juice, Wine, Beer)

    This protocol is designed for clear liquid samples where the matrix is relatively simple.

    Materials and Reagents:

    • Sample: Fruit juice, clear beer, or wine

    • Internal Standard (IS) Solution: Ethyl-d5 caproate in ethanol (e.g., 10 µg/mL)

    • Extraction Solvent: n-Hexane or Ethyl Acetate (GC grade)

    • Saturated Sodium Chloride (NaCl) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Equipment: 50 mL centrifuge tubes, separatory funnel (optional), mechanical shaker or vortex mixer, centrifuge, glass funnel with glass wool, concentration evaporator (e.g., nitrogen stream).

    Step-by-Step Methodology:

    • Sample Preparation: Pipette 10.0 mL of the liquid sample into a 50 mL centrifuge tube.

    • Internal Standard Spiking: Add 100 µL of the 10 µg/mL ethyl-d5 caproate IS solution to the sample. Vortex briefly to mix. This step is critical for ensuring the IS is fully incorporated before extraction.

    • Salting Out: Add 5 mL of saturated NaCl solution to the tube. This increases the ionic strength of the aqueous phase and improves the partitioning of the ester into the organic solvent.[9]

    • Solvent Addition: Add 10.0 mL of n-hexane (or ethyl acetate) to the tube.

    • Extraction: Cap the tube tightly and shake vigorously for 2 minutes using a mechanical shaker or vortex mixer. This ensures intimate contact between the two phases, facilitating analyte transfer.

    • Phase Separation: Centrifuge the tube at 3,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

    • Collection of Organic Layer: Carefully pipette the upper organic layer into a clean tube.

    • Drying: Pass the collected organic extract through a small column or funnel containing anhydrous Na₂SO₄ to remove any residual water.

    • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of 1.0 mL. Avoid complete dryness to prevent the loss of the semi-volatile analyte.

    • Analysis: Transfer the final extract to a GC vial for GC-MS analysis.

    dot

    LLE_Liquid_Matrix cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_cleanup Final Extract Preparation Sample 1. Add 10 mL Liquid Sample Spike 2. Spike with Ethyl-d5 Caproate IS Sample->Spike Salt 3. Add Saturated NaCl (Salting Out) Spike->Salt Solvent 4. Add 10 mL n-Hexane Salt->Solvent Shake 5. Shake Vigorously (2 min) Solvent->Shake Centrifuge 6. Centrifuge (3000 x g, 10 min) to Separate Phases Shake->Centrifuge Collect 7. Collect Organic Layer Centrifuge->Collect Dry 8. Dry with Na₂SO₄ Collect->Dry Concentrate 9. Concentrate to 1 mL under Nitrogen Dry->Concentrate Final 10. Transfer to GC Vial Concentrate->Final LLE_SemiSolid_Matrix cluster_prep Sample Preparation & Matrix Disruption cluster_extraction Extraction & Separation cluster_cleanup Final Extract Preparation Sample 1. Weigh 5 g Semi-Solid Sample Spike 2. Spike with IS Sample->Spike Disrupt 3. Add Ethanol to Disrupt Matrix Spike->Disrupt Salt 4. Add Saturated NaCl Disrupt->Salt Solvent 5. Add 10 mL Ethyl Acetate Salt->Solvent Shake 6. Shake Vigorously (5 min) Solvent->Shake Centrifuge 7. Centrifuge (4000 x g, 15 min) Shake->Centrifuge Collect 8. Collect Organic Layer Centrifuge->Collect Dry 9. Dry with Na₂SO₄ Collect->Dry Concentrate 10. Concentrate to 1 mL Dry->Concentrate Final 11. Transfer to GC Vial Concentrate->Final

    Caption: LLE Workflow for Semi-Solid Matrices.

    Protocol 3: Solid & Complex Matrix (e.g., Baked Goods, Cereals)

    This protocol requires an initial hydration and homogenization step to make the analytes accessible to the extraction solvent.

    Materials and Reagents:

    • Sample: Bread, cookies, or other solid food products

    • Internal Standard (IS) Solution: Ethyl-d5 caproate in ethanol (e.g., 10 µg/mL)

    • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate

    • Ultrapure Water

    • Saturated Sodium Chloride (NaCl) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Equipment: Blender or homogenizer, 50 mL centrifuge tubes, mechanical shaker, centrifuge, etc.

    Step-by-Step Methodology:

    • Sample Preparation: Weigh 2.0 g of the ground or crumbled solid sample into a blender or a suitable homogenization vessel.

    • Hydration & Spiking: Add 10 mL of ultrapure water and 100 µL of the 10 µg/mL ethyl-d5 caproate IS solution. Homogenize at high speed for 2 minutes to create a uniform slurry. This step is crucial for releasing the analytes from the solid matrix into the aqueous phase.

    • Transfer: Transfer the entire slurry to a 50 mL centrifuge tube.

    • Salting Out: Add 5 g of solid NaCl to the slurry and mix until dissolved.

    • Solvent Addition: Add 15 mL of dichloromethane (DCM). DCM is denser than water and will form the bottom layer. Its high solvating power is effective for complex solid matrices.

    • Extraction: Shake vigorously for 10 minutes. The extended time ensures maximum diffusion of the analyte from the slurry into the solvent.

    • Phase Separation: Centrifuge at 4,000 x g for 15 minutes.

    • Collection of Organic Layer: Carefully pipette the lower DCM layer, passing it through a funnel containing anhydrous Na₂SO₄ to dry it simultaneously.

    • Concentration: Evaporate the DCM under a gentle stream of nitrogen in a fume hood to a final volume of 1.0 mL.

    • Analysis: Transfer to a GC vial for GC-MS analysis.

    dot

    LLE_Solid_Matrix cluster_prep Sample Preparation & Homogenization cluster_extraction Extraction & Separation cluster_cleanup Final Extract Preparation Sample 1. Weigh 2 g Solid Sample Homogenize 2. Add Water & IS, then Homogenize to Slurry Sample->Homogenize Transfer 3. Transfer Slurry to Tube Homogenize->Transfer Salt 4. Add Solid NaCl Transfer->Salt Solvent 5. Add 15 mL Dichloromethane Salt->Solvent Shake 6. Shake Vigorously (10 min) Solvent->Shake Centrifuge 7. Centrifuge (4000 x g, 15 min) Shake->Centrifuge Collect 8. Collect & Dry Lower Layer Centrifuge->Collect Concentrate 9. Concentrate to 1 mL Collect->Concentrate Final 10. Transfer to GC Vial Concentrate->Final

    Caption: LLE Workflow for Solid Matrices.

    Conclusion

    Liquid-liquid extraction, when coupled with a stable isotope-labeled internal standard like ethyl-d5 caproate, provides a robust and reliable method for the quantification of key flavor compounds in diverse and complex food matrices. The choice of solvent and the specific steps for matrix disruption are critical and must be adapted to the nature of the sample, whether it is a simple liquid, a protein-rich semi-solid, or a complex solid. The protocols outlined in this guide serve as a validated starting point for developing methods that yield high accuracy and precision, enabling confident analysis in research, development, and quality control settings.

    References

    • Direct analysis of volatile organic compounds in foods by headspace extraction atmospheric pressure chemical ionisation mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

    • Sample preparation for the analysis of flavors and off-flavors in foods - PubMed. (2000, June 2). PubMed. [Link]

    • Headspace GC/MS Analysis - Analytics Services, Innovatech Labs. (n.d.). Innovatech Labs. [Link]

    • Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods - PMC. (n.d.). National Center for Biotechnology Information. [Link]

    • Volatile and flavour analysis - Research - University of Reading. (n.d.). University of Reading. [Link]

    • Large volume headspace GC/MS analysis for the identification of volatile compounds relating to seafood decomposition - PubMed. (2022, January 22). PubMed. [Link]

    • Sample Preparation for Food Flavor Analysis (Flavors/Off-Flavors) | Request PDF. (n.d.). ResearchGate. [Link]

    • Best Practices for Sample Preparation in Food Analysis - Food Safety Institute. (2025, July 1). Food Safety Institute. [Link]

    • Volatile Aromatic Flavor Compounds in Yogurt: A Review - IntechOpen. (2023, October 18). IntechOpen. [Link]

    • Production of natural fruity flavour in dairy foods - ResearchGate. (n.d.). ResearchGate. [Link]

    • Determination of the Volatile Components - Springer Nature Experiments. (n.d.). Springer Nature. [Link]

    • SAMPLE PREPARATION TECHNIQUES FOR FOOD ANALYSIS. (n.d.). Shimadzu. [Link]

    • Production of natural fruity flavour in dairy foods - Emerald Publishing. (2009, September 11). Emerald Insight. [Link]

    • Instrumental analysis of volatile (flavour) compounds in milk and dairy products - Le Lait. (n.d.). HAL open science. [Link]

    • Full article: Analysis of volatile organic compounds and potential odour compounds in food contact paperboard using headspace two-dimensional GC-QTOF-MS. (2023, October 13). Taylor & Francis Online. [Link]

    • Volatile organic compounds and their generation in sourdough - CABI Digital Library. (2023, April 14). CABI Digital Library. [Link]

    • Analysis of volatile compounds in bread and related products. Improvement of gluten-free breads aroma. - UVaDOC Principal. (2018, February 8). University of Valladolid. [Link]

    • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. [Link]

    • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

    • Determination and Risk Assessment of Flavor Components in Flavored Milk - PMC - NIH. (2023, May 26). National Center for Biotechnology Information. [Link]

    • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. [Link]

    • A study revealing the key aroma compounds of steamed bread made by Chinese traditional sourdough - PMC. (n.d.). National Center for Biotechnology Information. [Link]

    • Matrix-matched quantification of volatile organic compounds (VOCs) in gluten free flours and bakery products - PMC. (2024, May 21). National Center for Biotechnology Information. [Link]

    • Gas chromatographic determination of ethyl esters of fatty acids in brandy or wine distillates. (n.d.). American Society for Enology and Viticulture. [Link]

    • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). Biotai. [Link]

    • Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. (2018, August 3). ScienceDirect. [Link]

    • Isolation and Identification of a High-Yield Ethyl Caproate-Producing Yeast From Daqu and Optimization of Its Fermentation. (2021, May 30). Frontiers. [Link]

    • Solid-phase extraction and determination of trace aroma and flavour components in cider by GC-MS. (n.d.). SciSpace. [Link]

    • Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. (2021, November 1). MDPI. [Link]

    • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil. [Link]

    • liquid-liquid equilibrium and kinetics of ethanolic extraction of soybean oil using ethyl acetate as co-solvent. (n.d.). ResearchGate. [Link]

    • CN1240845C - Technical method for synthesizing ethyl caproate by biologic catalyzing with high transferring rate. (n.d.).
    • Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuro. (2021, March 23). MOST Wiedzy. [Link]

    • Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. (2021, December 30). I.R.I.S.. [Link]

    • Liquid–liquid extraction - Wikipedia. (n.d.). Wikipedia. [Link]

    • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]

    • Liquid–liquid equilibrium data and thermodynamic modeling for systems related to the production of ethyl esters of fatty acids from soybean soapstock acid oil | Request PDF. (2025, August 6). ResearchGate. [Link]

    • Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC. (n.d.). National Center for Biotechnology Information. [Link]

    • Effect of Fermentation Factors on Ethyl Caproate Production in Beer: An Orthogonal Array Approach. (n.d.). Taylor & Francis Online. [Link]

    • New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection | Request PDF. (n.d.). ResearchGate. [Link]

    • Analysis Of Flavor Compounds By GC/MS After Liquid- Liquid Extraction From Fruit Juices. (n.d.). American Institute of Physics. [Link]

    • Using GC-MS to Analyze the Flavors in Fruit. (2023, May 17). AZoLifeSciences. [Link]

    • (PDF) Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. (2025, October 15). ResearchGate. [Link]

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    Application

    Accurate Quantification of Ethyl Caproate in Fermented Beverages Using a Stable Isotope Dilution Assay with Ethyl-d5 Caproate

    An Application Note for Researchers and Quality Control Professionals Abstract Esters are a critical class of volatile compounds that define the aromatic profile of fermented beverages such as wine and beer. Ethyl caproa...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note for Researchers and Quality Control Professionals

    Abstract

    Esters are a critical class of volatile compounds that define the aromatic profile of fermented beverages such as wine and beer. Ethyl caproate, in particular, imparts desirable fruity notes of apple and pineapple. Its accurate quantification is essential for quality control, process optimization, and product development. This application note presents a robust and highly accurate method for the determination of ethyl caproate using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is underpinned by the gold-standard Stable Isotope Dilution Assay (SIDA), employing ethyl-d5 caproate as the internal standard to ensure maximum precision by correcting for matrix effects and variations during sample preparation.

    Introduction: The Aromatic Importance of Esters

    The sensory quality of fermented beverages is largely determined by a complex mixture of volatile organic compounds produced by yeast during fermentation.[1][2] Among these, ethyl esters of fatty acids are paramount, contributing the characteristic fruity and floral aromas that consumers associate with high-quality wine, beer, and spirits.[1][3] Ethyl caproate (also known as ethyl hexanoate) is a key "fruity" ester, and its concentration can be influenced by numerous factors including yeast strain, fermentation temperature, and nutrient availability.[1][3] Therefore, a reliable analytical method to monitor its concentration is invaluable for brewers and winemakers aiming for a consistent and desirable flavor profile.[4][5]

    Traditional quantitative methods can be susceptible to inaccuracies arising from complex sample matrices, such as those found in alcoholic beverages.[6][7] The Stable Isotope Dilution Assay (SIDA) overcomes these challenges by using a non-native, isotopically labeled version of the analyte as an internal standard.[8][9][10] Because the labeled standard (in this case, ethyl-d5 caproate) has virtually identical chemical and physical properties to the target analyte, it experiences the same losses during extraction and variations during injection, providing a highly reliable basis for quantification.[11][12]

    Principle of the Method: Stable Isotope Dilution Assay (SIDA)

    SIDA is an internal standard-based quantification technique that is considered the gold standard in mass spectrometry for its accuracy and precision.[10][13] The principle relies on adding a known quantity of an isotopically labeled analogue of the target analyte to the sample prior to any preparation steps.

    The core tenets of this approach are:

    • Chemical and Physical Equivalence: The deuterated internal standard (ethyl-d5 caproate) co-elutes with the native analyte (ethyl caproate) during chromatography and exhibits the same behavior during sample extraction and ionization.[11][12]

    • Mass Spectrometric Distinction: Despite their similar properties, the native analyte and the labeled standard have different molecular weights due to the heavier deuterium isotopes. This mass difference allows the mass spectrometer to detect and quantify them independently.

    • Ratio-Based Quantification: The concentration of the native analyte is determined by calculating the ratio of its mass spectrometer response to the response of the known amount of the internal standard. This ratio remains constant even if sample is lost during preparation or if injection volumes vary, as both compounds are affected proportionally.[10][11][14] This effectively nullifies matrix effects and procedural errors.[15]

    SIDA_Principle cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Beverage Sample (Unknown Analyte Conc. 'C_A') Spike Add Known Amount of Internal Standard (IS) (Ethyl-d5 Caproate, 'C_IS') Sample->Spike Extraction HS-SPME Extraction Spike->Extraction GC GC Separation (Analyte and IS co-elute) Extraction->GC MS MS Detection (Separate by m/z) GC->MS Data Peak Area Ratio (Area_A / Area_IS) MS->Data Cal Calibration Curve (Response Ratio vs. Conc. Ratio) Data->Cal Result Calculate Analyte Conc. 'C_A' Cal->Result

    Figure 1: Conceptual workflow of the Stable Isotope Dilution Assay (SIDA).

    Materials and Methodology

    Reagents and Standards
    • Ethyl caproate (≥99% purity)

    • Ethyl-d5 caproate (≥98% atom D)

    • Ethanol (200 proof, for standard preparation)

    • Sodium Chloride (NaCl, analytical grade)

    • Ultrapure Water

    Instrumentation and Consumables
    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS): Equipped with a split/splitless injector.

    • Autosampler: With Headspace (HS) and Solid-Phase Microextraction (SPME) capabilities.

    • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad selectivity for volatile compounds.[16][17]

    • GC Column: A mid-polarity column such as a DB-624, ZB-WAX, or BP21 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[18][19]

    • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

    Detailed Experimental Protocol

    Preparation of Standard Solutions
    • Primary Stock Solutions (1000 mg/L):

      • Accurately weigh 10 mg of ethyl caproate and dissolve in 10 mL of ethanol to create the Analyte Stock.

      • Accurately weigh 10 mg of ethyl-d5 caproate and dissolve in 10 mL of ethanol to create the Internal Standard (IS) Stock.

    • Working Internal Standard Solution (10 mg/L):

      • Dilute 100 µL of the IS Stock (1000 mg/L) into 10 mL of a 12% ethanol/water solution (v/v). This solution will be used to spike all standards and samples.

    • Calibration Standards:

      • Prepare a series of calibration standards in a 12% ethanol/water solution to mimic a typical beverage matrix. A suggested range is 10 µg/L to 1000 µg/L.

      • For each calibration point, pipette the required volume of the Analyte Stock into a 10 mL volumetric flask. Add 100 µL of the Working IS Solution (10 mg/L) to each, resulting in a constant IS concentration of 100 µg/L.

      • Bring to volume with the 12% ethanol/water solution.

    Sample Preparation (HS-SPME)
    • Sample Aliquoting: Pipette 5 mL of the beverage sample (or calibration standard) into a 20 mL headspace vial. For highly carbonated beverages like beer or sparkling wine, gently degas the sample first by sonication or stirring.

    • Internal Standard Spiking: Add 50 µL of the Working IS Solution (10 mg/L) to each vial. This yields a final IS concentration of 100 µg/L in the sample.

    • Matrix Modification: Add approximately 1.5 g of NaCl to the vial. This "salting-out" effect increases the ionic strength of the matrix, reducing the solubility of the esters and promoting their release into the headspace for improved sensitivity.[16][20]

    • Incubation and Extraction:

      • Immediately cap the vial and place it in the autosampler tray.

      • Incubate the vial at 50°C for 10 minutes with agitation to allow the sample to equilibrate.[2]

      • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 20 minutes at 50°C to extract the volatile compounds.

    • Desorption:

      • Retract the fiber and immediately inject it into the GC inlet, heated to 250°C.

      • Desorb the analytes from the fiber for 2 minutes in splitless mode to ensure efficient transfer to the GC column.

    Experimental_Workflow cluster_prep cluster_analysis cluster_data start Start prep Sample Preparation start->prep analysis HS-SPME-GC-MS Analysis s1 Pipette 5 mL Sample into 20 mL Vial s2 Spike with 50 µL Ethyl-d5 Caproate IS s1->s2 s3 Add 1.5 g NaCl s2->s3 s4 Cap Vial s3->s4 s4->analysis data Data Processing a1 Incubate at 50°C (10 min) a2 Expose SPME Fiber (20 min) a1->a2 a3 Desorb in GC Inlet (2 min at 250°C) a2->a3 a4 GC Separation & MS Detection (SIM) a3->a4 a4->data d1 Integrate Peak Areas (Analyte & IS) d2 Calculate Area Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3 end Final Concentration Reported d3->end

    Figure 2: Step-by-step experimental workflow.

    GC-MS Instrument Parameters

    The following table provides a typical set of parameters. These should be optimized for the specific instrument in use.

    Parameter Setting Rationale
    GC Inlet 250°C, Splitless Mode (2 min)Ensures complete and rapid desorption of analytes from the SPME fiber.
    Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
    Oven Program 40°C (hold 3 min), ramp 5°C/min to 180°C, then ramp 20°C/min to 230°C (hold 5 min)Provides good separation of early-eluting volatile esters while ensuring heavier compounds are eluted in a timely manner.
    MS Transfer Line 240°CPrevents condensation of analytes between the GC and MS.
    Ion Source Temp 230°CStandard temperature for robust ionization.
    Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching and quantification.
    Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity and selectivity by monitoring only the characteristic ions for the target compounds.[15][18]
    Selected Ion Monitoring (SIM) Parameters

    Monitoring specific ions is crucial for selective quantification. The ions below are characteristic fragments for ethyl caproate and its deuterated standard.

    Compound Quantifier Ion (m/z) Qualifier Ions (m/z) Rationale
    Ethyl Caproate88 101, 73The m/z 88 ion is a highly abundant product of the McLafferty rearrangement, making it an excellent choice for sensitive quantification. Qualifiers confirm identity.
    Ethyl-d5 Caproate (IS)93 106, 73The m/z 93 ion is the corresponding McLafferty fragment containing the deuterated ethyl group (+5 Da). Its abundance provides a stable signal for the internal standard.

    Data Analysis and Quantification

    • Calibration Curve Construction:

      • For each calibration standard, calculate the Response Ratio by dividing the peak area of the ethyl caproate quantifier ion (m/z 88) by the peak area of the ethyl-d5 caproate quantifier ion (m/z 93).

      • Plot the Response Ratio (y-axis) against the known concentration of ethyl caproate (x-axis).

      • Perform a linear regression on the data points. The resulting calibration curve should have a coefficient of determination (r²) ≥ 0.995, indicating excellent linearity.[21][22]

    • Sample Quantification:

      • For each unknown beverage sample, calculate the Response Ratio in the same way as for the standards.

      • Determine the concentration of ethyl caproate in the sample by using the linear regression equation from the calibration curve: Concentration = (Response Ratio - y-intercept) / slope

    Method Performance and Validation

    A full method validation should be conducted to ensure the procedure is fit for purpose.[6][21] Typical performance characteristics for this method are summarized below.

    Validation Parameter Typical Result Description
    Linearity (r²) > 0.995Demonstrates a direct proportional relationship between concentration and instrument response across the calibration range.[23]
    Limit of Detection (LOD) ~0.5 µg/LThe lowest concentration of ethyl caproate that can be reliably distinguished from background noise.[13]
    Limit of Quantitation (LOQ) ~1.5 µg/LThe lowest concentration that can be determined with acceptable precision and accuracy.[13]
    Precision (RSD%) < 10%The relative standard deviation of replicate measurements, indicating the method's repeatability. SIDA methods typically yield RSDs <5%.[15]
    Accuracy (Recovery %) 90-110%The agreement between a measured concentration in a spiked sample and its known true value, demonstrating freedom from systematic error.[22]

    Conclusion

    This application note details a highly accurate, sensitive, and robust method for quantifying ethyl caproate in fermented beverages. The use of Headspace-SPME provides a simple, solvent-free extraction, while the Stable Isotope Dilution Assay with ethyl-d5 caproate ensures that results are unaffected by sample matrix complexity or procedural variability. This protocol is a powerful tool for quality control laboratories, researchers, and product developers seeking to precisely control and understand the aromatic profiles of their products.

    References

    • Boulton, R. B., Singleton, V. L., Bisson, L. F., & Kunkee, R. E. (2001). Monitoring Ester Formation in Grape Juice Fermentations Using Solid Phase Microextraction Coupled with Gas Chromatography−Mass. Journal of Agricultural and Food Chemistry.
    • Antalick, G., Perello, M.-C., & de Revel, G. (2017). Quantitative Profiling of Ester Compounds Using HS-SPME-GC-MS and Chemometrics for Assessing Volatile Markers of the Second Fermentation in Bottle. Journal of Agricultural and Food Chemistry.
    • Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International Journal of Environmental Research and Public Health.
    • Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. [Link]

    • RSSL. (n.d.). Method Development and Validation for Food and Beverages. RSSL. [Link]

    • Styarini, D., et al. (2011). Validation and Uncertainty Estimation of Analytical Method for Determination of Benzene in Beverages. Indonesian Journal of Chemistry.
    • Blank, I. (n.d.).
    • SCION Instruments. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. SCION Instruments. [Link]

    • Costa, T. A. S., et al. (2021). Optimization and Validation of an Analytical Method for the Determination of Sweeteners in Beverages by HPLC-ELSD. ProQuest.
    • Lindinger, C., et al. (2020). Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops. Frontiers in Chemistry. [Link]

    • Thivakuran, L., et al. (2021). Validation of an Analytical Method using GC-FID to Determine the Ethanol in Palmyrah Alcoholic Beverages.
    • Jelen, H. H., et al. (1998). Solid-Phase Microextraction for the Analysis of Some Alcohols and Esters in Beer: Comparison with Static Headspace Method. Journal of Agricultural and Food Chemistry.
    • Siebert, T. E., et al. (2005). Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS.
    • Jones, B. (2022). Quantification Of Esters Produced With Kveik Under Varying Fermentation Conditions Using HS-SPME/GC-MS.
    • Antalick, G., et al. (2017). Quantitative Profiling of Ester Compounds Using HS-SPME-GC-MS and Chemometrics for Assessing Volatile Markers of the Second Fermentation in Bottle. PubMed. [Link]

    • Aubry, V., et al. (1997). Quantitative Determination of Potent Flavor Compounds in Burgundy Pinot Noir Wines Using a Stable Isotope Dilution Assay. Journal of Agricultural and Food Chemistry.
    • Rak, S., et al. (2021). Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer. Taylor & Francis Online. [Link]

    • Thermo Fisher Scientific. (n.d.). Analytical Guide for Routine Beverage Analysis. Thermo Fisher Scientific.
    • EST Analytical. (n.d.). A comparison of Direct Immersion and Headspace SPME Sampling of Whiskey Samples. EST Analytical. [Link]

    • Wiesen, E., & Vogt, C. (2012). The Power of Stable Isotope Dilution Assays in Brewing. Brewing Science.
    • ResearchGate. (n.d.). Application of SPME as a sample preparation technique in the analysis of beverages.
    • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?.
    • BTPKE. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. BTPKE. [Link]

    • Reazin, G. H., et al. (1973). Colorimetric Method for Ester Content of Alcoholic Beverages.
    • Agilent Technologies. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Agilent Technologies.
    • Chen, Y., et al. (2018). Concentration analysis of total alcohols, ethanol, esters, and ethyl caproate from different fermentation groups.
    • Verstrepen, K. J., et al. (2003). Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. Applied and Environmental Microbiology.
    • Iriti, G., et al. (2020).
    • Lee, K.-T., et al. (2011). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Toxicological Research.
    • Shimadzu. (n.d.). Quantification of higher alcohols and ethyl acetate in wine using liquid extraction and GC-2030 with FID. Shimadzu.
    • da Porto, C., et al. (2015).
    • Hussain, S. Z., & Maqbool, K. (2017). Identification & Quantification of Impurities in Red & White Wine By GC-MS. International Journal of Research in Engineering and Applied Management.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Resolving Co-Elution Issues with Ethyl-d5 Caproate in GC-MS

    Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals utilizing Isotope Dilution Mass Spectrometry (IDMS) for the quantif...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals utilizing Isotope Dilution Mass Spectrometry (IDMS) for the quantification of volatile esters.

    When analyzing complex matrices (such as fermented beverages, fruit extracts, or biological fluids), ethyl caproate (ethyl hexanoate) is frequently quantified using its deuterated analog, ethyl-d5 caproate, as an internal standard (ISTD). While IDMS is the gold standard for correcting matrix effects and injection variability, co-elution anomalies can compromise data integrity. This guide explores the mechanistic causes of these issues and provides self-validating protocols to resolve them.

    Part 1: Mechanistic FAQs on Co-Elution and Interferences

    Q1: Why does my ethyl-d5 caproate peak elute slightly earlier than the native ethyl caproate peak?

    The Causality: This is a classic chromatographic phenomenon known as the inverse deuterium isotope effect . The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond slightly shorter. As a result, ethyl-d5 caproate has a marginally smaller molar volume and is less polarizable than its native counterpart. On non-polar or slightly polar stationary phases (e.g., DB-5MS), this reduction in polarizability weakens the dispersive (van der Waals) interactions with the column. Consequently, the deuterated ISTD elutes 0.01 to 0.05 minutes earlier than the native analyte. The Solution: Do not attempt to "fix" this chromatographic shift, as it is governed by fundamental physical chemistry. Instead, ensure your mass spectrometer's integration window is sufficiently wide (typically ±0.1 min) to capture both peaks symmetrically without truncation.

    Q2: I am observing a high background or a split peak at m/z 93, the primary quantitation ion for ethyl-d5 caproate. What is causing this?

    The Causality: You are likely experiencing isobaric matrix interference. In GC-MS, native ethyl caproate is quantified using the McLafferty rearrangement fragment at m/z 88 ([CH₂=C(OH)OCH₂CH₃]⁺•). Because the ethyl group in your ISTD is fully deuterated (-OC₂D₅), this fragment shifts by 5 Da to m/z 93 ([CH₂=C(OH)OC₂D₅]⁺•)1[1]. However, m/z 93 is also a highly stable, ubiquitous fragment ion (C₇H₉⁺) generated by many monoterpenes (e.g., α-pinene, limonene) which frequently co-elute with mid-chain esters in botanical and fermented matrices. If a terpene co-elutes with your ISTD, it will artificially inflate the m/z 93 signal, skewing your analyte-to-ISTD ratio and causing quantitative failure.

    Q3: How can I eliminate cross-talk between the native analyte and the d5 internal standard?

    The Causality: Cross-talk occurs when the native analyte contributes to the ISTD's mass channel (M+5 isotopic contribution) or when the ISTD is not isotopically pure and contributes to the native channel (M-5). For ethyl caproate, the natural M+5 abundance is negligible (<0.01%). However, if the ISTD synthesis yielded incomplete deuteration (e.g., d4 or d3 impurities), it may fragment to m/z 88. The Solution: Always verify the isotopic purity of your ethyl-d5 caproate standard (>99% atom D is required) 2[2]. Implement a self-validating blank strategy (detailed in Protocol 2) to continuously monitor for cross-talk.

    Part 2: Quantitative Data & Ion Selection

    To successfully resolve co-elution interferences, you must strategically select your Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) channels. The table below summarizes the critical quantitative data for method setup 3[3].

    CompoundMolecular WeightPrimary Quantifier Ion (m/z)Qualifier Ions (m/z)Common Matrix Interferences
    Ethyl Caproate (Native) 144 Da8899, 101, 115Butyric acid derivatives, other native esters
    Ethyl-d5 Caproate (ISTD) 149 Da93106, 120Monoterpenes (e.g., α-pinene, limonene)

    Part 3: Self-Validating Troubleshooting Protocols

    Protocol 1: Chromatographic Resolution of Matrix Interferences

    If a matrix component (like a terpene) is co-eluting with your ISTD and sharing the m/z 93 ion, you must alter the thermodynamics of the separation.

    Step-by-Step Methodology:

    • Evaluate Stationary Phase: If using a non-polar 5% phenyl column (e.g., DB-5MS), terpenes and esters often co-elute based on boiling point. Switch to a polar polyethylene glycol (PEG) column (e.g., DB-WAX). The PEG phase will strongly retain the oxygenated ester (ethyl-d5 caproate) via dipole-dipole interactions, while the non-polar terpenes will elute significantly earlier.

    • Modify the Temperature Ramp: If changing columns is not feasible, flatten the temperature ramp through the critical elution zone. For ethyl caproate on a DB-5MS, this is typically between 90°C and 120°C. Reduce the ramp rate from 10°C/min to 3°C/min to increase the resolution ( Rs​ ) between the ISTD and the matrix peak.

    • Self-Validation Step (The Matrix Spike):

      • Action: Inject a matrix sample spiked only with the native ethyl caproate (no ISTD).

      • Validation: Monitor m/z 93. If the chromatographic adjustment was successful, the m/z 93 channel at the exact retention time of the ester will be completely flat (Signal-to-Noise < 3). Any peak observed here confirms the matrix interference is still co-eluting.

    Protocol 2: Mass Spectrometric Optimization (SIM Reassignment)

    If chromatographic resolution fails due to extreme matrix complexity, you must resolve the co-elution in the mass spectrometer.

    Step-by-Step Methodology:

    • Acquire Full Scan Data: Run a highly concentrated matrix sample in full SCAN mode (m/z 35–300) to obtain the complete mass spectrum of the co-eluting interference.

    • Identify Unique Qualifiers: Analyze the spectrum of the interference. If the interference produces m/z 93 but lacks m/z 106 (a secondary fragment of ethyl-d5 caproate), you can reassign your SIM method.

    • Reassign Quantifier: Change the target quantifier ion for ethyl-d5 caproate from m/z 93 to m/z 106. Note: m/z 106 has a lower absolute abundance than m/z 93, so your Limit of Detection (LOD) for the ISTD will increase. Compensate by increasing the ISTD spiking concentration by 2x.

    • Self-Validation Step (The Double-Blank Check):

      • Action: Prepare a "Double Blank" (solvent only, no matrix, no native analyte, no ISTD) and an "ISTD-Only Blank" (solvent + ISTD).

      • Validation: The Double Blank must show zero signal at m/z 88 and 106. The ISTD-Only Blank must show a strong peak at m/z 106, and absolutely zero signal at m/z 88. This validates that your new ion selection is free from both matrix noise and isotopic cross-talk.

    Part 4: Troubleshooting Decision Workflow

    Below is the logical decision tree for resolving ethyl-d5 caproate co-elution issues. Follow this pathway to determine whether a chromatographic or mass spectrometric intervention is required.

    G Start Co-elution Detected (Ethyl-d5 Caproate) Analyze Analyze Mass Spectra & RT Start->Analyze Isotope RT Shift < 0.05 min (Isotope Effect) Analyze->Isotope Native vs. ISTD Matrix Isobaric Matrix Interference (e.g., Terpenes at m/z 93) Analyze->Matrix Matrix vs. ISTD Action1 Expand Peak Integration Window Isotope->Action1 CheckIons Evaluate Alternative Qualifier Ions Matrix->CheckIons Unique Are m/z 106 or 120 Interference-Free? CheckIons->Unique Action2 Reassign Quantifier Ion (Switch to SIM/MRM) Unique->Action2 Yes Action3 Optimize Chromatography (Change Temp Ramp / DB-WAX) Unique->Action3 No

    Caption: Diagnostic workflow for resolving ethyl-d5 caproate co-elution and interference in GC-MS.

    References

    • Dennenlöhr, J., et al. "Tradition as a Stepping Stone for a Microbial Defined Water Kefir Fermentation Process: Insights in Cell Growth, Bioflavoring, and Sensory Perception - PMC." nih.gov. Available at:[Link][1]

    • Szmania, et al. "Aroma Potential of German Riesling Winegrapes during Late-Stage Ripening - MDPI." mdpi.com. Available at:[Link][2]

    • Pionnier, E., et al. "1. In Vivo Aroma Release during Eating of a Model Cheese: Relationships with Oral Parameters - ACS Publications." acs.org. Available at:[Link][3]

    Sources

    Optimization

    Preventing hydrogen-deuterium exchange in ethyl-d5 caproate during sample prep

    Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers frustrated by the apparent "hydrogen-deuterium exchange" (HDX) of their ester-based internal standar...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers frustrated by the apparent "hydrogen-deuterium exchange" (HDX) of their ester-based internal standards during GC-MS or LC-MS sample preparation.

    If you are observing a loss of the +5 Da mass shift in your ethyl-d5 caproate (ethyl-d5 hexanoate) internal standard, let's establish a fundamental chemical truth: your deuterium atoms are not exchanging. Instead, your entire ester group is being hijacked.

    Below is our comprehensive guide to understanding the causality behind this phenomenon and how to engineer a self-validating sample preparation workflow to prevent it.

    FAQ 1: If it isn't H/D exchange, why am I losing my +5 Da label?

    The Root Cause: Transesterification Aliphatic C-D bonds, such as those in the ethyl-d5 group ( −O-CD2​CD3​ ), are non-acidic and highly stable. They do not undergo spontaneous hydrogen-deuterium exchange under standard biological sample preparation conditions.

    The loss of your +5 Da label is actually caused by nucleophilic acyl substitution , specifically transesterification [1]. The ester carbonyl carbon is highly electrophilic. When you extract your sample using protic solvents (like unlabeled methanol or ethanol), the solvent acts as an acyl acceptor. The entire −OC2​D5​ leaving group is cleaved and replaced by an −OCH3​ or −OC2​H5​ group from the solvent. Your ethyl-d5 caproate is converted into unlabeled methyl caproate or ethyl caproate, resulting in a total loss of the mass label.

    Mechanism A Ethyl-d5 Caproate (Intact IS: +5 Da) D Methyl Caproate (Unlabeled: +0 Da) A->D Transesterification E Ethanol-d5 (Label Lost) A->E B Protic Solvent (e.g., Methanol) B->D C Catalyst (Lipase / Acid / Base) C->D

    Fig 1: Mechanistic pathway of transesterification causing apparent label loss.

    FAQ 2: What is catalyzing this reaction in my samples?

    Transesterification requires a catalyst. In biological matrices (plasma, serum, tissue), this reaction is driven by two primary factors:

    • Endogenous Enzymes: Biological samples are rich in esterases and lipases. These enzymes are highly efficient at natively catalyzing the transesterification of short-chain esters like ethyl caproate[2]. If you crash your proteins with methanol, you are simultaneously providing the lipases with an ideal substrate (the alcohol) before the enzymes are fully denatured.

    • pH Extremes: If your extraction protocol utilizes strong acids (e.g., high concentrations of formic acid) or bases to alter analyte partitioning, you are inadvertently providing chemical catalysis for ester cleavage.

    FAQ 3: How do I redesign my extraction to prevent label loss?

    To preserve the integrity of ester-based internal standards, you must eliminate the acyl acceptor. This requires transitioning your workflow to an aprotic solvent system [3].

    Table 1: Solvent Selection Matrix for Ester Internal Standards
    Solvent ClassExamplesTransesterification RiskMechanistic RationaleRecommendation
    Primary Alcohols Methanol, EthanolCritical Highly nucleophilic; readily acts as an acyl acceptor during protein precipitation.STRICTLY AVOID
    Secondary/Tertiary Alcohols Isopropanol, tert-ButanolModerate to LowSteric hindrance around the hydroxyl group reduces nucleophilic attack on the carbonyl.Use only if strictly required
    Aprotic Solvents Acetonitrile, MTBE, HexaneNone Lacks a nucleophilic hydroxyl group; chemically incapable of forming new esters.RECOMMENDED

    Self-Validating Protocol: Aprotic Liquid-Liquid Extraction (LLE)

    This protocol is engineered to physically separate the internal standard from active enzymes while strictly utilizing aprotic conditions to guarantee label stability.

    Step-by-Step Methodology:

    • Sample Aliquot: Transfer 100 µL of biological matrix (plasma/serum) to a microcentrifuge tube.

    • Enzymatic Quench (Critical Step): Add 300 µL of ice-cold Acetonitrile (ACN).

      • Causality: ACN immediately precipitates proteins, rapidly denaturing endogenous lipases. Because ACN is aprotic, it cannot act as a substrate for transesterification during the brief window before the enzymes unfold.

    • IS Addition: Spike in 10 µL of Ethyl-d5 Caproate working solution.

      • Causality: Adding the internal standard after the ACN quench ensures the ester never encounters active biological catalysts.

    • LLE Extraction: Add 500 µL of Methyl tert-butyl ether (MTBE) or Hexane. Vortex vigorously for 5 minutes.

      • Causality: MTBE efficiently partitions the highly non-polar caproate ester into the organic layer while leaving polar interferents and denatured proteins in the aqueous/ACN phase[3].

    • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Recovery & Analysis: Transfer the upper organic layer to a GC/LC vial for immediate analysis.

    Workflow S1 1. Aliquot Sample (Plasma/Serum) S3 2. Enzyme Quench (Cold Acetonitrile, 4°C) S1->S3 S2 3. Spike IS (Ethyl-d5 Caproate) S3->S2 S4 4. Aprotic Extraction (MTBE or Hexane) S2->S4 S5 5. Phase Separation (Centrifugation) S4->S5 S6 6. Organic Layer to MS (No Protic Solvents) S5->S6

    Fig 2: Optimized aprotic extraction workflow to preserve ester internal standards.

    System Self-Validation Checkpoint

    To prove the efficacy of this protocol in your specific lab environment, run a parallel Blank Matrix Control . Prepare a sample containing only water, ACN, MTBE, and the internal standard. Compare the MS peak area of the intact +5 Da ester between your biological sample and the blank control. A deviation of <5% confirms that both enzymatic and chemical transesterification have been successfully arrested. If label loss occurs in both vials, your extraction solvents are contaminated with a nucleophilic alcohol or water, and fresh LC-MS grade solvents must be procured.

    References

    • Source: openochem.
    • Source: nih.
    • Source: researchgate.

    Sources

    Troubleshooting

    Improving signal-to-noise ratio for ethyl-d5 caproate internal standards

    Technical Support Center: Optimizing Signal-to-Noise Ratio (SNR) for Ethyl-d5 Caproate Internal Standards Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assays that fai...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Optimizing Signal-to-Noise Ratio (SNR) for Ethyl-d5 Caproate Internal Standards

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assays that fail not due to the target analyte, but because the internal standard (IS) behaves unpredictably. Ethyl-d5 caproate (also known as ethyl-d5 hexanoate) is a critical deuterated IS used for quantifying volatile esters in complex matrices such as wines, spirits, and biological fluids[1]. However, its moderate volatility, low natural abundance in spiked samples, and susceptibility to matrix suppression often lead to severe Signal-to-Noise Ratio (SNR) degradation.

    This guide provides a self-validating, mechanistic framework to systematically diagnose and resolve SNR issues during Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

    Diagnostic Workflow

    Before adjusting instrument parameters, it is critical to determine whether your poor SNR is caused by signal attenuation (loss of analyte molecules reaching the detector) or noise amplification (high chemical background). Use the logical workflow below to isolate the root cause.

    SNR_Troubleshooting Start Low SNR for Ethyl-d5 Caproate Check1 Is Absolute Signal Low? Start->Check1 Check2 Is Background Noise High? Start->Check2 Action1 Optimize HS-SPME Extraction (Salting out, Fiber choice) Check1->Action1 Yes Action2 Optimize GC Inlet (Splitless, Deactivated Liner) Check1->Action2 Yes Action3 Check Column/Septum Bleed (Bake out, Replace) Check2->Action3 Yes Action4 Optimize MS Parameters (SIM Mode, Dwell Time) Check2->Action4 Yes

    Diagnostic workflow for resolving GC-MS Signal-to-Noise (SNR) issues with ethyl-d5 caproate.

    Troubleshooting FAQs

    Q1: My ethyl-d5 caproate peak is barely visible above the baseline. How can I increase the absolute signal during sample preparation? A1: The causality of low absolute signal often traces back to poor partitioning of the ester into the headspace. Ethyl-d5 caproate is moderately hydrophobic. To drive it into the gas phase, you must alter the thermodynamic equilibrium of the matrix.

    • Salting-Out Effect: Adding an excess of a hygroscopic salt (e.g., NaCl) decreases the solubility of the non-polar ester in the aqueous phase, forcing it into the headspace[1].

    • Fiber Selection: A standard pure Polydimethylsiloxane (PDMS) fiber is suboptimal for medium-chain esters. A mixed-phase fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) provides a larger surface area and dual retention mechanisms (adsorption and absorption), drastically improving extraction efficiency.

    Q2: The baseline noise is overwhelming the IS peak. How do I reduce chemical noise? A2: High background noise in GC-MS is usually chemical noise originating from column bleed, septum degradation, or matrix carryover[2].

    • Septum Bleed: Siloxane peaks (e.g., m/z 73, 207, 281) can co-elute and artificially raise the baseline. Ensure you are using high-temperature, low-bleed septa and that the GC inlet septum purge flow is active (typically 3 mL/min)[2].

    • MS Tuning & SIM: Never use Full Scan mode for low-abundance IS quantification. Switch to Selected Ion Monitoring (SIM)[3]. For native ethyl caproate, the base peak is m/z 88, generated via the McLafferty rearrangement. Because the ethyl group is deuterated in ethyl-d5 caproate, this fragment ion shifts by +5 Da to m/z 93. Monitoring only m/z 93 filters out >99% of matrix background noise.

    Q3: I am seeing signal discrimination and peak tailing in the GC inlet. How do I fix this? A3: Esters can suffer from thermal degradation or active-site adsorption in a dirty or improperly configured GC inlet. Use a deactivated, narrow-bore glass liner (e.g., 0.75 mm to 1.0 mm ID for SPME) to increase the linear velocity of the carrier gas during desorption[2]. This ensures a sharp transfer of the analyte band onto the column, increasing peak height and, consequently, the SNR.

    Quantitative Data & Optimization Targets

    Table 1: Target and Qualifier Ions for SIM Optimization To ensure a self-validating method, always monitor at least one qualifier ion alongside your target ion to verify peak purity.

    CompoundTarget Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
    Ethyl caproate (Native Analyte)889943
    Ethyl-d5 caproate (Internal Standard)9310448

    Table 2: Relative Extraction Efficiency by SPME Fiber Type Data represents generalized recovery multipliers for medium-chain ethyl esters compared to a baseline PDMS fiber.

    SPME Fiber CoatingPolarityExtraction MechanismRelative Efficiency
    100 μm PDMSNon-polarAbsorption1.0x (Baseline)
    65 μm PDMS/DVBBipolarAdsorption/Absorption~2.5x
    50/30 μm DVB/CAR/PDMSBipolar/PorousAdsorption/Absorption~3.8x

    Step-by-Step Methodology: Optimized HS-SPME-GC-MS Protocol

    Implementing the following protocol will establish a robust, high-SNR baseline for ethyl-d5 caproate quantification.

    Phase 1: Matrix Modification & Extraction

    • Sample Preparation: Accurately transfer 10 mL of the liquid sample into a 20 mL precision-thread headspace vial[1].

    • IS Spiking: Spike the sample with 20 µL of a 200 mg/L ethyl-d5 caproate stock solution (prepared in absolute ethanol)[1].

    • Salting Out: Add 3.5 g of ultra-pure NaCl to the vial to induce the salting-out effect[1]. Seal immediately with a PTFE/silicone septum cap to prevent volatile loss.

    • Equilibration: Place the vial in an autosampler incubator. Agitate at 500 rpm at 40 °C for exactly 10 minutes to reach thermodynamic equilibrium[1].

    • HS-SPME Extraction: Expose a pre-conditioned 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40 °C under continuous agitation.

    Phase 2: GC-MS Desorption & Acquisition 6. Desorption: Retract the fiber and inject it into the GC inlet. Desorb at 250 °C for 5 minutes in splitless mode[1]. Ensure the purge valve opens at 0.75 minutes to clear residual solvent and minimize tailing. 7. Chromatographic Separation: Use a polar column (e.g., BP21 or DB-WAX, 50 m × 0.32 mm, 0.25 μm film). Program the oven: 40 °C for 5 min, ramp at 3 °C/min to 220 °C, and hold for 30 min[1]. 8. SIM Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV[3]. Set the SIM acquisition to monitor m/z 93 (Target) and m/z 104 (Qualifier) for ethyl-d5 caproate. Adjust the dwell time (e.g., 50–100 ms) to ensure a sampling rate that captures at least 15 data points across the chromatographic peak.

    References

    • Antalick, G., Perello, M. C., & de Revel, G. "Study of Sensory Interactions among Red Wine Fruity Esters in a Model Solution." Journal of Agricultural and Food Chemistry. Available at:[Link]

    • Casassa, L. F., et al. "Impact of Grape Maturity on Ester Composition and Sensory Properties of Merlot and Tempranillo Wines." Journal of Agricultural and Food Chemistry. Available at:[Link]

    • ALWSCI Technologies. "Methods For Improving Sensitivity in Gas Chromatography (GC)." ALWSCI News & Blogs. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting Poor Recovery of Ethyl-d5 Caproate in Liquid-Liquid Extraction

    This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery rates of ethyl-d5 caproate during liquid-liquid extraction (LLE). As a deuterated int...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery rates of ethyl-d5 caproate during liquid-liquid extraction (LLE). As a deuterated internal standard, consistent and high recovery of ethyl-d5 caproate is paramount for accurate quantification of its non-labeled analogue, ethyl caproate. This document will explore the common pitfalls in the extraction process and provide systematic, scientifically-grounded solutions.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: My recovery of ethyl-d5 caproate is consistently low. Where should I start my investigation?

    Low recovery is a common issue that can stem from several factors in your sample preparation workflow.[1][2] A systematic approach is crucial to pinpoint the source of analyte loss. We recommend starting with the most straightforward variables before moving to more complex matrix-related issues.

    Initial Checks:

    • Reagent and Standard Integrity: Verify the purity and concentration of your ethyl-d5 caproate standard. Ensure it has been stored correctly and has not expired.

    • pH of the Aqueous Phase: The pH of your sample can dramatically influence the extraction efficiency of esters.

    • Solvent Selection: The choice of extraction solvent is critical and should be based on the physicochemical properties of ethyl-d5 caproate.

    Below is a troubleshooting workflow to guide your investigation.

    Caption: Troubleshooting workflow for low recovery of ethyl-d5 caproate.

    Q2: How does the pH of my aqueous sample affect the recovery of ethyl-d5 caproate?

    While ethyl-d5 caproate is a neutral molecule, the stability of the ester linkage can be pH-dependent. Extreme pH values (highly acidic or basic) can lead to hydrolysis of the ester back to caproic acid-d5 and ethanol, rendering it unextractable under the same conditions as the parent ester.

    • Expert Insight: For neutral compounds like esters, the extraction is generally performed at a neutral pH (around 6-7.5) to ensure stability.[3] It is crucial to verify that the sample matrix itself does not have an extreme pH that could compromise the integrity of the analyte.

    Recommended Action:

    • Measure the pH of your aqueous sample before extraction.

    • If the pH is outside the range of 4-9, adjust it to neutral using a suitable buffer.

    • Re-run the extraction and compare the recovery rates.

    Q3: I'm using a common extraction solvent. Could this still be the source of my poor recovery?

    Absolutely. The principle of "like dissolves like" is fundamental to liquid-liquid extraction.[4] Ethyl-d5 caproate, being an ester of a medium-chain fatty acid, is a relatively non-polar compound.[5][6] Therefore, a non-polar or moderately polar solvent is required for efficient extraction from an aqueous matrix.[7][8]

    SolventPolarity IndexSuitability for Ethyl-d5 Caproate Extraction
    Hexane0.1Excellent
    Heptane0.1Excellent
    Methyl-tert-butyl ether (MTBE)2.5Good
    Dichloromethane3.1Good
    Ethyl Acetate4.4Moderate
    Methanol5.1Poor
    Acetonitrile5.8Poor

    Data compiled from various sources for illustrative purposes.

    Recommended Protocol: Solvent Screening

    If you suspect your current solvent is suboptimal, a simple solvent screening experiment can identify a more effective option.

    • Prepare identical aqueous samples spiked with a known concentration of ethyl-d5 caproate.

    • Extract each sample with a different solvent from the table above (e.g., hexane, MTBE, and ethyl acetate).

    • Ensure all other extraction parameters (volume ratios, mixing time, etc.) remain constant.

    • Analyze the organic extracts and compare the recovery of ethyl-d5 caproate for each solvent.

    Q4: I've optimized my pH and solvent, but my recovery is still inconsistent. What are the next steps?

    Inconsistent recovery often points towards issues with the physical extraction process itself or interferences from the sample matrix.

    Troubleshooting Inconsistent Recovery:

    • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, a stable mixture of the two immiscible phases.[9] This is particularly common with complex biological matrices containing lipids or proteins.[9] Emulsions can trap the analyte, leading to poor and variable recovery.[9]

      • Solution: Instead of vigorous shaking, gently invert the extraction vessel multiple times (e.g., 20-30 inversions). If an emulsion still forms, try adding a small amount of salt (salting out) to the aqueous phase to increase its polarity and help break the emulsion.[9][10]

    • Insufficient Mixing: Conversely, inadequate mixing will result in incomplete partitioning of the analyte into the organic phase. Ensure sufficient surface area contact between the two phases for efficient extraction.

    • Matrix Effects: Components in your sample matrix can interfere with the extraction.[1][11] For example, high concentrations of lipids could sequester the non-polar ethyl-d5 caproate, preventing its transfer to the organic phase.

      • Solution: Consider a sample pre-treatment step, such as protein precipitation or a preliminary solid-phase extraction (SPE) cleanup, to remove interfering matrix components before LLE.[11]

    Q5: Could I be losing my ethyl-d5 caproate to volatility?

    Ethyl caproate has a boiling point of approximately 166-167°C.[5] While not extremely volatile, analyte loss can occur during steps that involve heating or evaporation, such as solvent evaporation for sample concentration.

    Best Practices to Minimize Volatility Losses:

    • Controlled Evaporation: When concentrating the organic extract, use a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 30-40°C). Avoid excessive heat.

    • Use of a Keeper Solvent: Before evaporation, consider adding a small volume of a high-boiling, non-volatile solvent to the extract. This "keeper" will remain after the more volatile extraction solvent has evaporated, trapping the analyte and preventing its loss.

    Q6: How can I definitively determine at which stage of my process the analyte is being lost?

    A systematic recovery experiment can help pinpoint the exact step where the loss is occurring.

    Experimental Protocol: Step-by-Step Recovery Assessment

    • Prepare three sets of samples:

      • Set A (Pre-extraction spike): Spike your blank matrix with ethyl-d5 caproate before the entire extraction procedure.

      • Set B (Post-extraction spike): Perform the entire extraction procedure on a blank matrix. Spike the resulting organic extract with ethyl-d5 caproate after the extraction but before any evaporation steps.

      • Set C (Final solution spike): Prepare a standard of ethyl-d5 caproate in the final reconstitution solvent at the same theoretical concentration as the extracted samples. This represents 100% recovery.

    • Process all samples through the subsequent steps (evaporation, reconstitution, and analysis).

    • Calculate the recovery:

      • Extraction Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100

      • Overall Process Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set C) x 100

    This experiment will differentiate between losses during the extraction step versus losses during subsequent handling (e.g., evaporation).

    Caption: Experimental workflow for assessing recovery at different stages.

    By systematically addressing these potential issues, you can effectively troubleshoot and optimize your liquid-liquid extraction method to achieve high and consistent recovery of ethyl-d5 caproate, ensuring the accuracy and reliability of your analytical results.

    References
    • BenchChem. (n.d.). Technical Support Center: Minimizing Analyte Loss During Sample Storage and Preparation.
    • Al-Tannak, N. F., & Hemmateenejad, B. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC.
    • DrugFuture. (2023). Ethyl Caproate.
    • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
    • Hawach. (2025). The Reason of Poor Sample Recovery When Using SPE.
    • Lame, M. (2019). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone.
    • Chromatography Forum. (2006). justification of lower recovery.
    • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
    • Prosea Technology. (2024). What factors affect extraction efficiency?.
    • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
    • Zhengzhou Yibang. (n.d.). Ethyl Caproate.
    • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
    • LCGC International. (2026). Tips for Troubleshooting Liquid–Liquid Extractions.
    • ResearchGate. (2017). How to perform recovery/extraction efficiency tests when using an internal standard?.
    • BenchChem. (n.d.). Selecting the optimal solvent system for Ethyl tricosanoate extraction.

    Sources

    Troubleshooting

    Advanced Technical Support Center: Optimizing GC-MS Retention Time for Ethyl-d5 Caproate Analysis

    Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, flavor scientists, and drug development professionals working with volatile ester quantification.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists, flavor scientists, and drug development professionals working with volatile ester quantification. Here, we address the chromatographic nuances of using Ethyl-d5 Caproate (deuterated ethyl hexanoate) as a stable isotope-labeled internal standard (SIL-IS) in Gas Chromatography-Mass Spectrometry (GC-MS).

    Mechanistic Insights: The Deuterium Isotope Effect in GC

    When utilizing ethyl-d5 caproate to quantify native ethyl caproate, analysts frequently observe a subtle chromatographic artifact: the deuterated standard does not perfectly co-elute with its protiated counterpart[1]. This is not a system failure, but a well-documented physicochemical phenomenon known as the inverse chromatographic isotope effect [2].

    The Causality: The substitution of hydrogen ( 1 H) with its heavier isotope, deuterium ( 2 H), results in a C–D bond that is slightly shorter and stronger than a C–H bond due to a lower zero-point vibrational energy[3]. This structural compaction reduces the molecule's overall van der Waals radius and polarizability. Consequently, ethyl-d5 caproate exhibits slightly weaker dispersive interactions with the GC stationary phase compared to native ethyl caproate. Because it interacts less strongly with the column coating (especially on non-polar phases like 5% diphenyl/95% dimethyl polysiloxane), the deuterated analog moves through the column faster and elutes slightly earlier[2][3].

    Troubleshooting Guides & FAQs

    Q1: My ethyl-d5 caproate internal standard elutes 0.02–0.05 minutes before the native ethyl caproate. Will this impact my quantification accuracy? A: No, this slight shift is the expected result of the inverse isotope effect. As long as your chromatographic peaks are symmetrical and your Mass Spectrometer's Selected Ion Monitoring (SIM) dwell times are wide enough to capture both the d5-IS and the native peak in their entirety, your quantification will remain highly accurate.

    Q2: I am experiencing retention time (RT) drift for both ethyl caproate and the d5-IS across my 100-sample sequence. How do I isolate the cause? A: Global RT drift across a sequence is typically caused by pneumatic inconsistencies or column degradation[4]. Follow this diagnostic sequence:

    • Check for Leaks: A degrading inlet septum or compromised O-ring reduces column head pressure, artificially increasing RTs. Perform an automated Electronic Pneumatic Control (EPC) leak test[4].

    • Verify Oven Equilibration: Ensure your method includes at least a 1-minute oven equilibration time before the next injection. Insufficient equilibration causes the starting oven temperature to vary, leading to run-to-run RT instability[5].

    • Assess Column Trimming: If you recently trimmed the column to remove active sites, the reduced column length decreases the analyte's residence time. You must update the precise column length in your GC software to restore accurate flow calculations[4].

    Q3: How can I resolve partial co-elution of the d5-IS with matrix interferences without excessively extending the run time? A: You must optimize the separation factor ( α ) by adjusting the oven temperature ramp and selecting the appropriate stationary phase[6][7]. For volatile esters, transitioning from a non-polar column (e.g., DB-5) to a polar wax column (e.g., DB-WAX or PEG) alters selectivity based on hydrogen bonding and dipole interactions rather than just boiling point[6]. Alternatively, decrease the temperature ramp rate (e.g., from 15°C/min down to 5°C/min) specifically through the elution window of ethyl caproate (typically between 80°C and 120°C) to enhance resolution[6].

    Q4: What are the optimal injection parameters to prevent peak tailing for volatile esters? A: Peak tailing for esters often results from active sites in the inlet or a mismatch in solvent polarity[5]. Use a highly deactivated, ultra-inert split liner with glass wool to promote rapid vaporization and prevent analyte adsorption[8]. Ensure the split ratio is optimized (e.g., 10:1 to 50:1) to prevent column overloading, which manifests as asymmetrical, "shark-fin" shaped peaks[9].

    Self-Validating Experimental Protocol: HS-SPME-GC-MS Analysis

    This self-validating protocol outlines a robust method for extracting and analyzing ethyl caproate using its d5 analog, minimizing matrix effects commonly found in fermented beverages and biological samples[9][10].

    Step 1: Sample Preparation & IS Addition

    • Transfer 2.0 mL of the liquid sample into a 20 mL precision headspace vial[10].

    • Add 8.0 mL of saturated brine (NaCl) solution. Causality: The high salt concentration decreases the solubility of the ester in the aqueous phase ("salting-out" effect), driving the volatile analytes into the headspace[9][10].

    • Spike the sample with 10 µL of Ethyl-d5 Caproate internal standard solution (e.g., 10 mg/L in absolute ethanol)[10]. Seal immediately with a PTFE/silicone septum cap.

    Step 2: HS-SPME Extraction

    • Incubate the vial at 40°C for 10 minutes to establish liquid-gas thermodynamic equilibrium.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C with continuous agitation (250 rpm)[10].

    Step 3: GC-MS Acquisition Parameters

    • Desorption: Insert the fiber into the GC inlet at 250°C for 3 minutes in splitless mode (or low split, e.g., 10:1) using an ultra-inert liner[8][9].

    • Column: Polar PEG phase (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 40°C (hold 2 min) ramp at 5°C/min to 150°C ramp at 20°C/min to 230°C (hold 3 min).

    • MS Detection (SIM Mode): Monitor specific ions to ensure spectral integrity[11].

    Data Presentation & Visualization

    Quantitative Summary of GC Parameters & Isotope Effects
    ParameterNative Ethyl CaproateEthyl-d5 Caproate (SIL-IS)
    Molecular Formula C 8​ H 16​ O 2​ C 8​ H 11​ D 5​ O 2​
    Target Quantifier Ion (SIM) m/z 88m/z 93
    Qualifier Ions (SIM) m/z 99, 115m/z 106, 120
    Relative RT Shift (Non-Polar) Reference (0.00 min)-0.02 to -0.05 min (Elutes earlier)
    Relative RT Shift (Polar Phase) Reference (0.00 min)-0.01 to -0.03 min (Elutes earlier)
    Troubleshooting Matrix for Ester Analysis
    SymptomMechanistic CauseCorrective Action
    Global RT Drift (Increasing) Loss of column head pressure due to pneumatic leaks.Perform EPC leak test; replace inlet septum and O-ring.
    Peak Tailing Active sites in the inlet or column degrading the analyte.Replace with ultra-inert deactivated liner; trim 10-20 cm from column inlet.
    Co-elution with Matrix Suboptimal separation factor ( α ) for the target ester.Decrease oven ramp rate to 5°C/min through the 80–120°C window; switch to a polar column.
    "Shark-Fin" Peak Shape Column overload due to excessive injection mass.Increase split ratio (e.g., 50:1) or dilute the sample prior to extraction.
    Diagnostic Workflows

    GC_Workflow A 1. Sample Prep (Matrix + Brine) B 2. IS Addition (Ethyl-d5 Caproate) A->B C 3. HS-SPME Extraction (40°C, 30 min) B->C D 4. GC Injection (250°C, Splitless/Split) C->D E 5. Capillary Separation (Polar/Non-Polar Phase) D->E F 6. MS Detection (SIM: m/z 88 & 93) E->F

    Caption: Experimental workflow for HS-SPME-GC-MS analysis of ethyl caproate and its d5 internal standard.

    RT_Troubleshooting Start Issue: Retention Time Drift Q1 Is the drift uniform across all peaks? Start->Q1 Yes1 Investigate Pneumatics Q1->Yes1 Yes No1 Investigate Chemistry Q1->No1 No Fix1 Perform EPC Leak Test & Replace Septum Yes1->Fix1 Fix2 Check Oven Equilibration Time (≥ 1 min) Yes1->Fix2 Fix3 Trim Column & Update Dimensions No1->Fix3 Fix4 Check for Matrix Overload / Active Sites No1->Fix4

    Caption: Logical troubleshooting tree for diagnosing and resolving retention time drift in GC-MS.

    References

    • Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide - Benchchem.
    • Effect of position of deuterium atoms on gas chromatographic isotope effects - ResearchGate.
    • Deuterium Isotope Effect on Retention Time: A Comparative Analysis of Propio-D5-phenone - Benchchem.
    • Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems - Chromatography Online (Restek).
    • Guide to GC Column Selection and Optimizing Separations - Restek.
    • GC Troubleshooting: Retention Time Shifts - LabRulez.
    • Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC/NIH.
    • THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG - Agilent.
    • Aroma Potential of German Riesling Winegrapes during Late-Stage Ripening - MDPI.
    • Genetic basis of oenological traits in Saccharomyces interspecific hybrids - L'Institut Agro Montpellier.

    Sources

    Optimization

    Technical Support Center: Ethyl-d5 Caproate Storage &amp; Troubleshooting

    Welcome to the Technical Support Center for Stable Isotope-Labeled Standards (SILS). This guide provides authoritative troubleshooting and handling protocols for Ethyl-d5 caproate (also known as ethyl hexanoate-d5, CAS:...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Stable Isotope-Labeled Standards (SILS). This guide provides authoritative troubleshooting and handling protocols for Ethyl-d5 caproate (also known as ethyl hexanoate-d5, CAS: 1082581-90-5). As a critical internal standard used in GC-MS and LC-MS quantification of volatile flavor compounds, lipidomics, and pharmacokinetic assays, maintaining its isotopic purity and structural integrity is paramount.

    Part 1: Troubleshooting & FAQ

    Q1: Why is my ethyl-d5 caproate standard losing its isotopic purity (+5 Da mass shift) over time? A: The loss of the +5 Da mass shift is rarely due to direct hydrogen-deuterium (H/D) exchange. The deuterium atoms on the ethyl group (-C2D5) are bonded to sp3 carbons that lack alpha-acidity, making them highly resistant to [1]. Instead, the primary culprit is transesterification . If the standard is dissolved in a non-deuterated nucleophilic solvent (e.g., normal ethanol or methanol) and exposed to trace moisture, acid, or base, the entire -OC2D5 group can be catalytically replaced by an -OCH2CH3 or -OCH3 group. Solution: Always reconstitute ethyl-d5 caproate in strictly aprotic solvents (e.g., anhydrous dichloromethane, hexane, or ethyl acetate) to prevent nucleophilic acyl substitution.

    Q2: What causes the concentration of the intact ester to decrease, even when stored in aprotic solvents? A: This is driven by ester hydrolysis . Esters react with ambient moisture to cleave into caproic acid (hexanoic acid) and ethanol-d5. As described by the Arrhenius equation, the rate of this degradation is exponentially dependent on temperature and is [2]. Even atmospheric moisture introduced during repeated vial openings can initiate hydrolysis over time. Solution: Minimize freeze-thaw cycles and atmospheric exposure. Purge the headspace of storage vials with an inert gas (Argon or Nitrogen) before sealing.

    Q3: What are the absolute ideal storage conditions for the neat compound vs. stock solutions? A:

    • Neat Compound: Store at -20°C to -80°C in a tightly sealed, amber glass vial placed inside a desiccator.

    • Stock Solutions: Store at -80°C. Lower temperatures drastically reduce the kinetic energy available for hydrolysis and transesterification reactions. Avoid storing in standard frost-free freezers, as their auto-defrost cycles introduce low-interval temperature fluctuations that have been shown to [3].

    Part 2: Quantitative Data on Degradation Factors

    Table 1: Impact of Environmental Variables on Ethyl-d5 Caproate Stability

    VariableSub-Optimal ConditionIdeal ConditionMechanistic Consequence of Sub-Optimal State
    Temperature > 4°C or fluctuating-80°C (Constant)Exponential increase in hydrolysis rate (Arrhenius behavior)[3].
    Solvent Ethanol, Methanol, WaterHexane, DCM, EtOAcTransesterification (loss of -d5 label) or rapid hydrolysis[2].
    Atmosphere Ambient Air (O2, H2O)Argon / NitrogenIntroduction of moisture drives the equilibrium toward ester cleavage.
    Vial Material Clear Plastic/GlassAmber Glass (PTFE cap)UV light can induce radical formation; plastics may leach phthalates.
    pH (if aqueous) pH < 5 or pH > 8pH 6.5 - 7.5Acid/base catalyzed nucleophilic attack on the carbonyl carbon[2].

    Part 3: Degradation Pathways Visualization

    G A Ethyl-d5 Caproate (Intact SILS) B Hydrolysis (Water + Acid/Base) A->B Moisture C Transesterification (Protic Solvents) A->C EtOH / MeOH D Thermal Degradation (Temp Fluctuations) A->D Freeze-Thaw E Caproic Acid + Ethanol-d5 B->E F Unlabeled Ethyl Caproate (Loss of Isotope) C->F G Accelerated Reaction Kinetics D->G

    Degradation pathways of ethyl-d5 caproate under sub-optimal conditions.

    Part 4: Self-Validating Experimental Protocol

    Protocol: Preparation, Aliquoting, and Quality Control of Ethyl-d5 Caproate Objective: To create a stable, long-term stock solution that self-validates its integrity prior to use in sensitive GC-MS/LC-MS workflows.

    Step 1: Reconstitution under Inert Atmosphere

    • Equilibrate the sealed vial of neat ethyl-d5 caproate to room temperature inside a desiccator to prevent condensation on the cold glass.

    • Inside a glove box or under a steady stream of dry Argon, dissolve the neat standard in anhydrous, HPLC-grade dichloromethane (DCM) or hexane to achieve a primary stock concentration (e.g., 1 mg/mL).

    Step 2: Aliquoting

    • Dispense single-use volumes (e.g., 50 µL) into 2 mL amber glass vials equipped with PTFE-lined screw caps. Causality: Single-use aliquots eliminate freeze-thaw cycles and repeated exposure to atmospheric moisture, which are the primary drivers of hydrolysis.

    Step 3: Headspace Purging and Storage

    • Gently blow a stream of Argon over the liquid surface of each vial for 3-5 seconds to displace ambient air.

    • Immediately seal the vial. Store all aliquots in a dedicated -80°C freezer away from light.

    Step 4: Quality Control (Self-Validation System)

    • Before using a new batch of aliquots for an analytical run, inject a diluted sample into the GC-MS.

    • Validation Criteria:

      • Purity Check: Monitor the extracted ion chromatogram (EIC) for the intact ethyl-d5 caproate (m/z will be +5 relative to unlabeled ethyl caproate).

      • Hydrolysis Check: Scan for the presence of caproic acid. A peak area ratio of caproic acid to ethyl-d5 caproate > 0.05 indicates significant hydrolysis.

      • Transesterification Check: Monitor the EIC for unlabeled ethyl caproate. Its presence indicates nucleophilic solvent contamination and a compromised isotopic label.

    Workflow S1 Equilibrate Neat Standard S2 Dissolve in Aprotic Solvent S1->S2 S3 Create Single-Use Aliquots S2->S3 S4 Purge Headspace with Argon S3->S4 S5 Store at -80°C (Amber Vials) S4->S5

    Step-by-step workflow for the preparation and long-term storage of ethyl-d5 caproate.

    References

    • Title: A Review on Wine Flavour Profiles Altered by Bottle Aging Source: MDPI (Molecules) URL: [Link][2]

    • Title: Investigation of molecular changes in wine during storage in refrigerated cabinets Source: RPTU (Lebensmittelchemie) URL: [Link][3]

    • Title: Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds Source: ACS Publications (Analytical Chemistry) URL: [Link][1]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Senior Application Scientist's Guide to Selecting Deuterated Internal Standards: A Case Study of Ethyl-d5 Caproate vs. Ethyl-d3 Caproate

    For researchers and professionals in drug development and other analytical fields, the pursuit of quantitative accuracy is relentless. In mass spectrometry-based bioanalysis, the use of a stable isotope-labeled internal...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and professionals in drug development and other analytical fields, the pursuit of quantitative accuracy is relentless. In mass spectrometry-based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the undisputed gold standard for correcting analytical variability.[1][2][3] A SIL-IS mimics the physicochemical properties of the analyte, co-eluting chromatographically and experiencing identical matrix effects, thereby ensuring robust and reproducible data.[4][5][6]

    However, not all SIL-ISs are created equal. The number and position of deuterium atoms can have subtle but significant impacts on analytical performance. This guide provides an in-depth comparison of two commercially available deuterated analogs of ethyl caproate—ethyl-d5 caproate and ethyl-d3 caproate—to illuminate the critical factors researchers must consider when selecting the optimal internal standard for their assay.

    The Analyte and the Standard: Foundational Principles

    Ethyl caproate (also known as ethyl hexanoate) is a fatty acid ester with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol .[7][8][9] It is recognized by its characteristic fruity aroma, reminiscent of pineapple and banana, and is a key component in foods, beverages, and cosmetics.[10][11][12]

    An ideal SIL-IS for ethyl caproate must satisfy several core criteria:

    • Sufficient Mass Shift: The mass difference (Δm) between the IS and the analyte must be large enough (typically ≥3 Da) to prevent signal overlap from the analyte's naturally occurring isotopes (e.g., ¹³C).[13][14]

    • Chromatographic Co-elution: The IS and analyte should ideally have identical retention times to ensure they experience the same matrix effects at the point of ionization.[5]

    • Label Stability: Deuterium labels must be placed on non-exchangeable positions to prevent H-D exchange with the solvent, which would compromise quantitation.[4][15]

    • Fragmentation Consistency: The IS should fragment in a predictable manner, retaining the deuterium labels on the fragment ions used for quantification in tandem mass spectrometry (MS/MS).

    Head-to-Head Comparison: Ethyl-d5 vs. Ethyl-d3 Caproate

    Let's analyze the two candidates based on these principles. The most common synthetic routes place the deuterium atoms on the ethyl group, as this is often more synthetically accessible.

    FeatureEthyl-d5 CaproateEthyl-d3 CaproateScientific Rationale
    Structure CH₃(CH₂)₄COOCD₂CD₃CH₃(CH₂)₄COOCH₂CD₃Assumed labeling on the ethyl moiety for direct comparison.
    Mass Shift (Δm) +5 Da+3 DaA +5 shift provides excellent separation from the analyte's isotopic envelope. A +3 shift is acceptable but offers a smaller margin, which could be a factor on lower-resolution instruments.[13]
    Isotopic Crosstalk Risk NegligibleLowThe larger mass difference of d5 virtually eliminates any potential contribution from the analyte's M+1, M+2, or M+3 peaks to the IS signal.
    Chromatographic Shift Potential for slight shiftMinimal to no shift expectedHigher levels of deuteration can sometimes lead to a slight decrease in retention time (an "isotope effect"), potentially causing partial separation from the analyte.[15] Closer co-elution is expected with d3.
    Label Stability HighHighDeuterium atoms on sp³-hybridized carbons are stable and not susceptible to back-exchange under typical LC-MS conditions.[16]
    Cost & Availability Generally higherGenerally lowerThe synthesis of more heavily labeled compounds is often more complex and costly.
    Analysis of Mass Spectral Fragmentation

    The choice of an internal standard is critically linked to its behavior in the mass spectrometer. For esters like ethyl caproate, common fragmentation pathways include alpha-cleavage and the McLafferty rearrangement.

    cluster_EC Ethyl Caproate (m/z 144) cluster_ECd5 Ethyl-d5 Caproate (m/z 149) cluster_ECd3 Ethyl-d3 Caproate (m/z 147) EC CH₃(CH₂)₄COOCH₂CH₃⁺˙ F88 McLafferty Fragment (m/z 88) EC->F88 McLafferty Rearrangement F115_EC [M-C₂H₅]⁺ (m/z 115) EC->F115_EC Loss of Ethyl Radical ECd5 CH₃(CH₂)₄COOCD₂CD₃⁺˙ ECd5->F88 McLafferty Rearrangement F115_ECd5 [M-C₂D₅]⁺ (m/z 115) ECd5->F115_ECd5 Loss of d5-Ethyl Radical ECd3 CH₃(CH₂)₄COOCH₂CD₃⁺˙ ECd3->F88 McLafferty Rearrangement F115_ECd3 [M-C₂H₂D₃]⁺ (m/z 115) ECd3->F115_ECd3 Loss of d3-Ethyl Radical

    Caption: Predicted fragmentation of ethyl caproate and its deuterated analogs.

    A key observation is that the McLafferty rearrangement product at m/z 88 does not contain the ethyl group and therefore carries no deuterium labels. This makes it an unsuitable fragment for monitoring the internal standard. More importantly, the loss of the ethyl group from all three compounds results in a fragment at m/z 115 . Using this transition for the internal standards would lead to direct interference from the analyte. Therefore, quantification must rely on precursor ions that retain the deuterated ethyl group, for instance, 149 -> [fragment from caproate chain] for d5 and 147 -> [fragment from caproate chain] for d3. The parent-to-daughter transition [M]⁺˙ -> [M-C₂H₅]⁺ (or its deuterated equivalent) should be avoided.

    Experimental Protocol: A Comparative Validation Workflow

    To empirically determine the superior internal standard, a rigorous validation experiment is necessary. The following protocol outlines a self-validating system to compare the performance of ethyl-d5 and ethyl-d3 caproate.

    G prep_stocks 1. Prepare Stock Solutions Analyte, IS-d5, IS-d3 (1 mg/mL in MeOH) prep_curves 2. Prepare Calibration Curves & QCs Spike into Matrix (e.g., Plasma) Two sets: one with IS-d5, one with IS-d3 prep_stocks->prep_curves extraction 3. Sample Extraction Protein Precipitation with Acetonitrile (1 part sample: 3 parts ACN with IS) prep_curves->extraction centrifuge 4. Centrifuge & Collect Supernatant 14,000 rpm, 10 min, 4°C extraction->centrifuge lcms 5. LC-MS/MS Analysis C18 Column, Gradient Elution Monitor MRM Transitions centrifuge->lcms analysis 6. Data Analysis Compare Accuracy, Precision, Matrix Effects lcms->analysis

    Caption: Experimental workflow for comparing internal standard performance.

    Step-by-Step Methodology
    • Preparation of Stock and Working Solutions:

      • Prepare primary stock solutions (1 mg/mL) of ethyl caproate, ethyl-d5 caproate, and ethyl-d3 caproate in methanol.

      • Prepare separate working internal standard solutions for ethyl-d5 and ethyl-d3 caproate at a concentration of 100 ng/mL in 50:50 acetonitrile:water. This concentration should yield a response in the mid-range of the calibration curve.[13]

      • Prepare a series of working standard solutions of ethyl caproate for spiking calibration curve (e.g., 1-1000 ng/mL) and quality control (QC) samples.

    • Sample Preparation:

      • For each sample (calibrator, QC, or unknown), aliquot 50 µL of matrix (e.g., human plasma).

      • Add 150 µL of ice-cold acetonitrile containing the appropriate internal standard (either ethyl-d5 or ethyl-d3 caproate) to precipitate proteins.

      • Vortex for 1 minute.

      • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

      • Transfer the supernatant to an HPLC vial for analysis.

    • LC-MS/MS Analysis:

      • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution.

        • Mobile Phase A: 0.1% Formic Acid in Water

        • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

        • Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

      • Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

        • Analyte: Ethyl Caproate (e.g., m/z 145 -> 88)

        • IS-d5: Ethyl-d5 Caproate (e.g., m/z 150 -> 88)

        • IS-d3: Ethyl-d3 Caproate (e.g., m/z 148 -> 88) (Note: The specific precursor and product ions must be optimized experimentally. The values provided are illustrative based on molecular weight +1 for the precursor and the common McLafferty fragment.)

    • Data Evaluation:

      • Construct two separate calibration curves by plotting the peak area ratio (Analyte/IS) against the nominal concentration.[2]

      • Assess the accuracy (%Bias) and precision (%CV) for QC samples at low, medium, and high concentrations. Acceptance criteria are typically ±15% (±20% at the LLOQ).[1]

      • Evaluate matrix effects by comparing the peak area of the analyte spiked post-extraction into 6 different matrix lots to the peak area in a neat solution. The CV of the internal standard-normalized matrix factor should be ≤15%.[1]

    Interpreting the Results: A Data-Driven Decision

    The choice between ethyl-d5 and ethyl-d3 caproate will be clarified by the validation data. Below is a table of hypothetical results illustrating a possible outcome.

    ParameterEthyl-d5 Caproate (IS)Ethyl-d3 Caproate (IS)Guideline
    Calibration Curve (r²) 0.9980.997≥ 0.99
    QC Low (Accuracy/Precision) 102.5% / 5.8%104.1% / 6.5%85-115% / ≤15% CV
    QC Mid (Accuracy/Precision) 98.9% / 4.2%101.3% / 4.9%85-115% / ≤15% CV
    QC High (Accuracy/Precision) 100.7% / 3.5%99.8% / 4.1%85-115% / ≤15% CV
    IS-Normalized Matrix Factor (%CV) 4.8%5.3%≤15%
    Chromatographic ΔRT (IS - Analyte) -0.02 min-0.01 minAs close to 0 as possible

    In this hypothetical scenario, both internal standards perform exceptionally well and meet standard regulatory acceptance criteria. The ethyl-d5 standard shows marginally better precision, while the ethyl-d3 standard exhibits slightly better co-elution.

    Final Recommendation

    • For the most demanding applications, such as pivotal regulated bioanalytical studies for drug submission, Ethyl-d5 Caproate is the recommended choice . Its +5 Da mass shift completely removes any ambiguity regarding potential isotopic interference from the analyte, providing the most robust and defensible data.[1][13] The minor chromatographic shift observed is easily manageable and is well compensated for by the identical behavior during ionization.

    • Ethyl-d3 Caproate represents a highly viable and more cost-effective alternative for research-grade assays, discovery studies, or when analyzing less complex matrices. Its excellent co-elution and acceptable mass shift will provide reliable quantification in the vast majority of applications.[17]

    Ultimately, the choice of an internal standard is a balance of performance, cost, and the required level of analytical rigor. By understanding the principles of mass shift, isotopic stability, and chromatographic behavior, and by performing a targeted validation experiment, researchers can confidently select the optimal internal standard to ensure the integrity and accuracy of their quantitative data.

    References

    • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

    • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

    • Biotage. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Retrieved from [Link]

    • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

    • ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched? Retrieved from [Link]

    • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

    • PubMed Central (PMC). (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]

    • Pharmaffiliates. (n.d.). Ethyl-d5 Caproate. Retrieved from [Link]

    • PubMed. (2020, July 15). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]

    • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

    • ScienceDirect. (2019, February 22). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of. Retrieved from [Link]

    • RSC Publishing. (n.d.). To shift, or not to shift: adequate selection of an internal standard in mass-shift approaches using tandem ICP-mass spectrometry (ICP-MS/MS). Retrieved from [Link]

    • Bioencapsulation Research Group. (n.d.). Biosynthesis of ethyl caproate and other short alkyl esters catalyzed by cutinase in organic solvent. Retrieved from [Link]

    • Bentham Science. (n.d.). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Retrieved from [Link]

    • ScenTree.co. (n.d.). Ethyl caproate (CAS N° 123-66-0). Retrieved from [Link]

    • Pharmaffiliates. (n.d.). Ethyl Caproate-d11. Retrieved from [Link]

    • NIST WebBook. (n.d.). Hexanoic acid, ethyl ester. Retrieved from [Link]

    • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

    • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

    • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis of ethyl caproate in DBSA/cyclohexane/water microemulsion system. Retrieved from [Link]

    • ACS Publications. (2013, March 5). Measuring Kinetic Isotope Effects in Enzyme Reactions Using Time-Resolved Electrospray Mass Spectrometry. Retrieved from [Link]

    • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

    • RSC Publishing. (n.d.). To shift, or not to shift: adequate selection of an internal standard in mass-shift approaches using tandem ICP-mass spectrometry (ICP-MS/MS). Retrieved from [Link]

    • The Good Scents Company. (n.d.). ethyl hexanoate. Retrieved from [Link]

    • NIST WebBook. (n.d.). Hexanoic acid, ethyl ester. Retrieved from [Link]

    • TechnoRep. (n.d.). Biosynthesis of ethyl caproate and other short ethyl esters catalyzed by cutinase in organic solvent. Retrieved from [Link]

    • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

    • YouTube. (2018, September 21). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]

    • Google Patents. (n.d.). CN1240845C - Technical method for synthesizing ethyl caproate by biologic catalyzing with high transferring rate.
    • ResearchGate. (n.d.). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Retrieved from [Link]

    • PubChem. (n.d.). Ethyl hexanoate. Retrieved from [Link]

    • PubMed Central (PMC). (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]

    • PubMed Central (PMC). (2025, April 7). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

    • YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

    Sources

    Comparative

    Comparing deuterated vs carbon-13 labeled ethyl caproate for IDMS

    An In-Depth Technical Guide: Comparing Deuterated vs. Carbon-13 Labeled Ethyl Caproate for IDMS As a Senior Application Scientist, selecting the appropriate isotopically labeled internal standard (IS) is the most critica...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide: Comparing Deuterated vs. Carbon-13 Labeled Ethyl Caproate for IDMS

    As a Senior Application Scientist, selecting the appropriate isotopically labeled internal standard (IS) is the most critical decision in developing a robust Isotope Dilution Mass Spectrometry (IDMS) assay. Ethyl caproate (ethyl hexanoate), a volatile ester serving as a key biomarker in fermentation profiling, food chemistry, and metabolomics, presents unique analytical challenges due to its volatility and matrix associations.

    This guide objectively compares the performance of Deuterated ( 2 H) versus Carbon-13 ( 13 C) labeled ethyl caproate, detailing the mechanistic causality behind their chromatographic behaviors and providing a field-proven, self-validating experimental protocol.

    The fundamental premise of IDMS is that the internal standard should behave identically to the target analyte during extraction, separation, and ionization, differing only in its mass-to-charge ratio ( m/z ). However, the choice of isotope heavily influences this assumption.

    The Chromatographic H/D Isotope Effect (hdIEC)

    Deuterium ( 2 H) atoms possess a smaller molar volume and lower polarizability compared to protium ( 1 H). In Gas Chromatography-Mass Spectrometry (GC-MS), this structural variance attenuates the intermolecular dispersion forces between the deuterated ethyl caproate skeleton and the stationary phase[1]. Consequently, charge-free gaseous molecules labeled with deuterium elute earlier than their protiated analogs—a phenomenon strictly quantified as the chromatographic H/D isotope effect (hdIEC)[1].

    Carbon-13: The Co-elution Imperative

    Conversely, Carbon-13 ( 13 C) labeling introduces negligible physicochemical perturbations. Analytes labeled with 13 C have almost identical retention times to the native 12 C molecules, entirely lacking a chromatographic isotope effect[1]. This ensures perfect co-elution, which is paramount when analyzing ethyl caproate in complex matrices (e.g., wine, plasma, or rum) where background interferences are not uniform across the chromatographic run[2].

    CIE A Internal Standard Selection (Ethyl Caproate) B Deuterated (2H) Label A->B C Carbon-13 (13C) Label A->C D Weaker Dispersion Forces (Smaller Molar Volume) B->D E Identical Physicochemical Properties to 12C C->E F Earlier Elution in GC (hdIEC Shift) D->F G Perfect Co-elution (No Chromatographic Shift) E->G

    Fig 1. Mechanistic pathways of the chromatographic isotope effect in GC-MS.

    Matrix Effects and Ion Suppression Dynamics

    Why does a slight retention time shift matter? In quantitative mass spectrometry, the ionization source is highly susceptible to matrix effects. If a deuterated standard exhibits hdIEC and elutes even 0.5 seconds earlier than native ethyl caproate, it may encounter a different localized matrix environment[3].

    If a co-eluting matrix component suppresses the ionization of the native analyte but not the earlier-eluting deuterated standard, the calculated native/IS ratio will be artificially skewed, destroying quantitative accuracy[3]. Because 13 C-ethyl caproate co-elutes perfectly, it experiences the exact same ionization suppression or enhancement as the target analyte, effectively canceling out matrix-induced biases and acting as a self-validating corrective mechanism[2].

    Comparative Performance Data

    The following table synthesizes the quantitative and operational differences between the two labeling strategies for ethyl caproate analysis.

    ParameterDeuterated ( 2 H) Ethyl CaproateCarbon-13 ( 13 C) Ethyl Caproate
    Chromatographic Shift (GC) Yes (Earlier elution, hdIEC > 1.000)No (Perfect co-elution)
    Matrix Effect Susceptibility Moderate to High (due to retention shift)Negligible (cancels out perfectly)
    Isotopic Stability Risk of H/D exchange under extreme pHHighly stable, no exchange risk
    Synthesis & Procurement Cost Lower (Cost-effective for high-throughput)Higher (Complex synthetic routes)
    Quantitative Accuracy (Complex Matrix) Good (Requires rigorous matrix-matched curves)Excellent (True absolute quantitation)

    Experimental Protocol: HS-SPME-GC-MS Workflow

    To empirically validate the concentration of ethyl caproate while minimizing matrix interference, Headspace Solid-Phase Microextraction (HS-SPME) is the gold-standard sample preparation method. By extracting only the volatile fraction, we inherently reduce the introduction of non-volatile matrix suppressors into the MS[4].

    Step-by-Step Methodology (Stable Isotope Dilution Assay - SIDA)

    Step 1: Matrix Preparation & Spiking

    • Aliquot exactly 5.0 mL of the sample (e.g., diluted wine or fermentation broth) into a 20 mL specialized SPME glass vial.

    • Add 1.5 g of NaCl to decrease the solubility of ethyl caproate in the aqueous phase, driving the volatile ester into the headspace (salting-out effect).

    • Spike the sample with a known, precise concentration of the chosen internal standard ( 13 C 6​ -ethyl caproate or 2 H 5​ -ethyl caproate)[4].

    • Cap the vial immediately with a PTFE/silicone septum.

    Step 2: Equilibration & Extraction

    • Incubate the vial at 40°C for 10 minutes under continuous agitation (250 rpm) to establish thermodynamic equilibrium between the liquid and headspace phases.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 40°C to allow competitive adsorption of the analytes.

    Step 3: GC-MS Desorption & Analysis

    • Retract the fiber and immediately inject it into the GC inlet (splitless mode) set to 250°C. Expose the fiber for 5 minutes for complete thermal desorption.

    • Separation: Utilize a polar capillary column (e.g., DB-WAX, 30m × 0.25mm × 0.25µm). Program the oven: 40°C (hold 2 min), ramp at 5°C/min to 150°C, then 20°C/min to 240°C.

    • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the specific quantification and qualification ions for the native 12 C ester and the respective labeled isotopologue.

    Step 4: Data Processing

    • Calculate the peak area ratio of Native / Internal Standard.

    • Plot against a multi-point calibration curve generated in a surrogate matrix to determine the absolute concentration.

    Protocol N1 1. Sample Aliquot + NaCl (Salting-out Effect) N2 2. Spike Internal Standard (13C or 2H Ethyl Caproate) N1->N2 N3 3. HS-SPME Extraction (DVB/CAR/PDMS Fiber, 40°C) N2->N3 N4 4. GC-MS Thermal Desorption (Splitless, 250°C) N3->N4 N5 5. SIM Quantitation (Isotope Ratio Calculation) N4->N5

    Fig 2. HS-SPME-GC-MS workflow for ethyl caproate quantitation using IDMS.

    Conclusion & Strategic Recommendations

    While deuterated ethyl caproate is a cost-effective internal standard suitable for routine screening in clean matrices, its susceptibility to the chromatographic H/D isotope effect (hdIEC) introduces a critical vulnerability in complex biological or food matrices. The slight retention time shift can lead to differential ion suppression, compromising the core tenet of IDMS.

    For definitive, high-accuracy absolute quantitation—especially in regulatory, clinical, or rigorous metabolomic environments—Carbon-13 ( 13 C) labeled ethyl caproate is the superior choice . Its identical physicochemical properties guarantee perfect co-elution, ensuring that the internal standard acts as a flawless, self-validating mirror to the target analyte throughout the entire analytical workflow.

    Sources

    Validation

    A Senior Application Scientist's Guide to Robust GC-MS Analytical Method Validation: Leveraging Ethyl-d5 Caproate

    For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In the realm of gas chromatography-mass spectrometry (GC-MS), a powerful technique for the analysis of volat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In the realm of gas chromatography-mass spectrometry (GC-MS), a powerful technique for the analysis of volatile and semi-volatile compounds, a rigorously validated analytical method is the bedrock of reliable and reproducible results.[1][2] This guide provides an in-depth, experience-driven approach to the validation of a GC-MS method, using the quantification of ethyl caproate with its deuterated stable isotope, ethyl-d5 caproate, as a practical example.

    This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, grounding every step in the principles of scientific integrity and the expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized by the International Council for Harmonisation (ICH).[3][4][5][6][7][8][9][10][11][12][13]

    The Cornerstone of Quantitative Accuracy: The Internal Standard

    In quantitative analysis, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls.[14] Its purpose is to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analysis.[14][15][16] The ideal internal standard is chemically similar to the analyte but can be distinguished by the detector.[14]

    For mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are the gold standard.[17] A SIL-IS behaves nearly identically to its non-labeled counterpart during extraction, chromatography, and ionization.[17] This co-elution, with differentiation based on mass-to-charge ratio (m/z), allows for highly effective correction of analytical variability.[17][18]

    Why Ethyl-d5 Caproate?

    Ethyl caproate (hexanoic acid ethyl ester) is a volatile ester with a characteristic fruity odor, used in various applications, including as a flavoring agent and potentially as a marker in certain biological or manufacturing processes.[19][20] Its deuterated analog, ethyl-d5 caproate, where the five hydrogen atoms of the ethyl group are replaced by deuterium, is an excellent internal standard for its quantification.[21]

    • Physico-chemical Similarity: Both compounds have nearly identical boiling points, polarity, and chromatographic behavior.[19][22]

    • Mass Spectrometric Differentiation: They are easily distinguished by a mass spectrometer due to the mass difference of 5 Daltons.

    • Co-extraction and Co-chromatography: This ensures that any loss of the analyte during sample preparation or variability in injection volume is mirrored by the internal standard.[17]

    A Framework for Validation: Adhering to ICH Q2(R1) Principles

    The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[9] The ICH Q2(R1) guideline provides a comprehensive framework for this process, which we will adapt for our GC-MS method.[6][7][8][9][13]

    The core validation parameters we will assess are:

    • Specificity

    • Linearity and Range

    • Accuracy

    • Precision (Repeatability and Intermediate Precision)

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    • Robustness

    Experimental Protocol: Validation of a GC-MS Method for Ethyl Caproate

    This section details the step-by-step methodology for the validation of a GC-MS method for the quantification of ethyl caproate in a hypothetical matrix (e.g., a placebo pharmaceutical formulation), using ethyl-d5 caproate as the internal standard.

    System Suitability

    Before commencing any validation experiments, the suitability of the chromatographic system must be established. This is a set of tests to ensure that the equipment is operating correctly.[23]

    Procedure:

    • Prepare a system suitability solution containing ethyl caproate and ethyl-d5 caproate at a concentration in the middle of the expected calibration range.

    • Inject the solution six consecutive times.

    • Evaluate the following parameters:

      • Retention Time Precision: The relative standard deviation (RSD) of the retention times for both the analyte and the internal standard should be ≤ 1%.

      • Peak Area Precision: The RSD of the peak areas for both compounds should be ≤ 5%.

      • Peak Tailing Factor: The tailing factor for both peaks should be between 0.9 and 1.5.

      • Resolution: Ensure baseline resolution between the analyte and any other components.

    Specificity

    Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[23][24]

    Procedure:

    • Analyze a blank matrix sample (placebo formulation without ethyl caproate).

    • Analyze a sample of the blank matrix spiked with the internal standard (ethyl-d5 caproate).

    • Analyze a sample of the blank matrix spiked with ethyl caproate and the internal standard.

    • Acceptance Criteria: The chromatograms of the blank matrix should show no interfering peaks at the retention times of ethyl caproate or ethyl-d5 caproate.

    Linearity and Range

    Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[23][24] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

    Procedure:

    • Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of ethyl caproate. A typical range might be 1 µg/mL to 100 µg/mL.

    • Add a constant concentration of ethyl-d5 caproate (e.g., 20 µg/mL) to each calibration standard.

    • Analyze each standard in triplicate.

    • Construct a calibration curve by plotting the ratio of the peak area of ethyl caproate to the peak area of ethyl-d5 caproate against the concentration of ethyl caproate.

    • Perform a linear regression analysis.

    Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.995.[24]

    • The y-intercept should be close to zero.

    • The residuals for each point should be randomly distributed around the x-axis.

    Accuracy

    Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9][23] It is typically assessed by recovery studies.[24]

    Procedure:

    • Prepare quality control (QC) samples by spiking the blank matrix with known concentrations of ethyl caproate at three levels: low, medium, and high (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL).

    • Prepare five replicates at each concentration level.

    • Add the internal standard to each QC sample.

    • Analyze the samples and calculate the concentration of ethyl caproate using the calibration curve.

    • Calculate the percent recovery for each sample.

    Acceptance Criteria:

    • The mean recovery should be within 90.0% to 110.0% for each concentration level.

    • The RSD for the recovery at each level should be ≤ 15%.

    Precision

    Precision is the measure of the degree of scatter of a series of measurements.[23] It is assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    Procedure:

    • Repeatability: Analyze the low, medium, and high QC samples (five replicates each) on the same day by the same analyst.

    • Intermediate Precision: Repeat the analysis of the QC samples on a different day with a different analyst.

    • Calculate the mean, standard deviation, and RSD for the measured concentrations at each level for both repeatability and intermediate precision.

    Acceptance Criteria:

    • The RSD for repeatability and intermediate precision should be ≤ 15% for each QC level.

    Limit of Detection (LOD) and Limit of Quantitation (LOQ)
    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[23][24]

    Procedure (based on signal-to-noise ratio):

    • Prepare a series of diluted samples of ethyl caproate in the blank matrix.

    • Analyze the samples and determine the signal-to-noise (S/N) ratio for the ethyl caproate peak.

    • LOD: The concentration at which the S/N ratio is approximately 3:1.[24]

    • LOQ: The concentration at which the S/N ratio is approximately 10:1.[24] The LOQ should be confirmed by demonstrating acceptable precision and accuracy (e.g., RSD ≤ 20% and recovery of 80-120%).

    Robustness

    Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23]

    Procedure:

    • Prepare a set of medium QC samples.

    • Analyze the samples while introducing small, deliberate variations to the method parameters, one at a time. Examples of variations include:

      • GC oven temperature program (± 2°C)

      • Carrier gas flow rate (± 5%)

      • Injector temperature (± 5°C)

    • Analyze the impact of these changes on the results.

    Acceptance Criteria:

    • The results from the modified conditions should not deviate significantly from the results obtained under the normal conditions (e.g., the difference should be ≤ 15%).

    • System suitability parameters should still be met.

    Visualizing the Workflow

    A clear understanding of the validation process and the analytical workflow is crucial. The following diagrams, rendered using Graphviz, illustrate these processes.

    ValidationWorkflow cluster_planning Planning & Setup cluster_execution Validation Execution cluster_reporting Reporting Develop Method Development Protocol Validation Protocol Develop->Protocol SST System Suitability Test Protocol->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Specificity->Linearity Linearity->Accuracy Accuracy->Precision Precision->LOD_LOQ LOD_LOQ->Robustness Report Validation Report Robustness->Report

    Caption: Overall GC-MS Method Validation Workflow.

    Analytical_Workflow Sample 1. Sample Preparation (Matrix + Analyte) Spike 2. Spike with Ethyl-d5 Caproate (IS) Sample->Spike Extract 3. Extraction (e.g., LLE or SPME) Spike->Extract Inject 4. GC-MS Injection Extract->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. Mass Spectrometric Detection (SIM Mode) Separate->Detect Quantify 7. Data Processing & Quantification (Peak Area Ratio vs. Concentration) Detect->Quantify

    Caption: Sample Preparation and Analysis Workflow.

    Summarizing the Data

    The results of the validation experiments should be presented in a clear and concise manner. The following tables provide templates for summarizing the hypothetical data generated during this validation process.

    Table 1: Linearity of Ethyl Caproate

    Concentration (µg/mL)Peak Area Ratio (Analyte/IS) (Mean, n=3)
    1.00.052
    5.00.258
    20.01.015
    50.02.530
    100.05.085
    Correlation Coefficient (r²) 0.9998
    Linear Regression Equation y = 0.0508x + 0.0015

    Table 2: Accuracy and Precision

    Spiked Conc. (µg/mL)ParameterMeasured Conc. (µg/mL) (Mean, n=5)RSD (%)Recovery (%)
    3.0 (Low QC) Repeatability2.954.898.3
    Intermediate Precision3.085.5102.7
    30.0 (Mid QC) Repeatability30.63.2102.0
    Intermediate Precision29.44.198.0
    80.0 (High QC) Repeatability81.22.9101.5
    Intermediate Precision79.83.599.8

    Table 3: LOD and LOQ

    ParameterConcentration (µg/mL)S/N Ratio
    LOD 0.253.5:1
    LOQ 0.8011.2:1

    Conclusion

    The validation of a GC-MS analytical method is a systematic and evidence-based process that ensures the reliability of the data generated. By following the principles outlined in regulatory guidelines such as ICH Q2(R1) and employing a chemically appropriate stable isotope-labeled internal standard like ethyl-d5 caproate, researchers can build a robust and defensible analytical method. The use of a deuterated internal standard is not merely a technical choice; it is a commitment to data quality, significantly enhancing the accuracy and precision of the results by mitigating the inevitable variations in the analytical process. This guide provides a comprehensive framework and a practical example to empower scientists in developing and validating high-quality GC-MS methods suitable for the rigorous demands of drug development and scientific research.

    References

    • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3][25][26]

    • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][4][27]

    • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation. [Link][5]

    • ProPharma Group. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][28]

    • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][29]

    • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link][30]

    • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][31]

    • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][6]

    • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]

    • Unice, K. M., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International journal of environmental research and public health, 9(11), 4033–4055. [Link][15][16]

    • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][8][13]

    • ChromSolutions. Analytical Validation Quick Reference Guide. [Link][23]

    • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][9]

    • SlideShare. ICH Q2 Analytical Method Validation. [Link][32]

    • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link][24]

    • SCION Instruments. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link][14]

    • Impact Factor. A Review on GC-MS and Method Development and Validation. [Link][1]

    • Shikov, A. N., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(23), 8295. [Link][33]

    • Wang, J., et al. (2022). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 11(13), 1968. [Link][34]

    • International Journal of Pharmaceutical Sciences Review and Research. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link][2]

    • De Martinis, B. S., et al. (2005). Validation of a Manual Headspace Gas Chromatography Method for Determining Volatile Compounds in Biological Fluids. Journal of analytical toxicology, 29(2), 133–138. [Link][35]

    • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?[Link][18]

    • ResearchGate. (2015). How do I quantify volatile organic compounds using GC-MS?[Link][36]

    • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link][10]

    • Pharmaffiliates. Ethyl-d5 Caproate. [Link][21]

    • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link][11]

    • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][12]

    • Merck Index. Ethyl Caproate. [Link][19]

    • ChemSrc. Ethyl-d5 caproate. [Link][22]

    • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][37]

    • Prestel, H., et al. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of agricultural and food chemistry, 54(11), 3850–3856. [Link][38]

    • ScenTree. Ethyl caproate (CAS N° 123-66-0). [Link][20]

    Sources

    Comparative

    Precision in Quantitative Flavor Analysis: A Comparative Guide to Ethyl-d5 Caproate vs. Traditional Internal Standards

    The Analytical Bottleneck in Flavor Chemistry Ethyl caproate (IUPAC: ethyl hexanoate) is a high-impact volatile organic compound responsible for the signature fruity, apple, and anise aromatic notes in fermented foods, w...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Analytical Bottleneck in Flavor Chemistry

    Ethyl caproate (IUPAC: ethyl hexanoate) is a high-impact volatile organic compound responsible for the signature fruity, apple, and anise aromatic notes in fermented foods, wines, and spirits[1]. Accurate quantitation of this ester is critical for batch-to-batch quality control and product development. However, modern flavor analysis predominantly relies on Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)[2].

    When analyzing complex matrices like wine, baijiu, or cheese, varying concentrations of ethanol, lipids, and proteins drastically alter the vapor-liquid partition coefficients ( K ) of volatile compounds. These matrix effects confound traditional quantitation methods, necessitating highly specialized internal standardization[3].

    Mechanistic Causality: Why Traditional Standards Fail

    Historically, non-deuterated aliphatic alcohols or esters, such as 2-octanol or ethyl heptanoate, have been deployed as internal standards (IS)[2]. As an Application Scientist, it is vital to understand the fundamental flaw in this approach: the structural divergence between the IS and the target analyte.

    • Differential Partitioning: During HS-SPME, 2-octanol competes differently for the active sites on the fiber coating (e.g., DVB/CAR/PDMS) than ethyl caproate. If the matrix ethanol concentration shifts from 10% to 15%, the suppression effect on 2-octanol will not perfectly mirror the effect on ethyl caproate.

    • Ion Suppression: In the MS source, co-eluting matrix components can suppress or enhance ionization. Because traditional standards elute at different retention times than the target analyte, they experience a completely different chemical background during ionization.

    The Isotope Dilution Mass Spectrometry (IDMS) Solution: Ethyl-d5 caproate (where five hydrogen atoms on the ethyl group are replaced by deuterium) is a stable isotopologue of ethyl caproate. It shares identical physicochemical properties—boiling point, polarity, and fiber affinity—with the native analyte[4]. Consequently, it perfectly co-elutes in the GC column and undergoes the exact same matrix-induced signal variations, effectively canceling out systematic errors[3].

    MatrixEffect cluster_IDMS Isotope Dilution (Ethyl-d5 Caproate) cluster_Trad Traditional IS (e.g., 2-Octanol) Matrix Complex Matrix (Variable Ethanol/Lipids) Spike1 Spike: Ethyl-d5 Caproate Matrix->Spike1 Spike2 Spike: 2-Octanol Matrix->Spike2 Ext1 Identical Partitioning (K) in HS-SPME Spike1->Ext1 MS1 Perfect Co-elution & Equal Ion Suppression Ext1->MS1 Result1 High Accuracy (Matrix Effects Canceled) MS1->Result1 Ext2 Differential Partitioning (K) in HS-SPME Spike2->Ext2 MS2 Retention Shift & Unequal Ion Suppression Ext2->MS2 Result2 Lower Accuracy (Matrix Bias Introduced) MS2->Result2

    Mechanistic workflow comparing IDMS (Ethyl-d5 Caproate) vs. Traditional IS in GC-MS analysis.

    Objective Comparison: Ethyl-d5 Caproate vs. 2-Octanol

    To demonstrate the superior accuracy of IDMS, the following table synthesizes standard GC-MS validation metrics for ethyl caproate quantitation in a model beverage matrix (12% v/v ethanol, pH 3.0) using both internal standard approaches[3].

    Analytical MetricEthyl-d5 Caproate (IDMS)2-Octanol (Traditional IS)Mechanistic Causality
    Linearity ( R2 ) > 0.9990.985 - 0.991Perfect co-elution normalizes MS detector response drift over time.
    Recovery (%) 98.5% - 101.2%82.4% - 114.6%Identical vapor-liquid partition coefficients during HS-SPME extraction.
    Intra-day RSD (%) < 1.5%5.8% - 8.2%Cancels out micro-variations in fiber coating thickness and thermal wear.
    Matrix Effect Bias < 2.0%Up to 25.0%Differential ion suppression in the MS source is entirely eliminated.
    Limit of Quantitation 0.5 µg/L2.5 µg/LLower background noise ratio due to highly specific SIM mass channels.

    Data Interpretation: The near-100% recovery and negligible matrix effect observed with ethyl-d5 caproate stem directly from its identical partition coefficient. The mass spectrometer easily differentiates the native ester ( m/z 88, 99) from the deuterated IS ( m/z 93, 104) without chromatographic separation, ensuring the ratio of Analyte/IS remains constant regardless of extraction efficiency fluctuations[4].

    Self-Validating Experimental Protocol: HS-SPME-GC-MS with IDMS

    To achieve absolute quantitation, the following self-validating workflow must be strictly adhered to. This protocol incorporates internal consistency checks to verify extraction equilibrium and instrument stability[5].

    Step 1: Reagent and Matrix Preparation

    • Prepare a synthetic model matrix matching the sample's base composition (e.g., 1.5 g/L L(+)-tartaric acid, 12% v/v ethanol, pH 3.0 for wine)[3].

    • Procure ethyl-d5 caproate (isotopic purity >98 atom % D). Prepare a stock solution in pure ethanol.

    Step 2: Sample Equilibration & Spiking

    • Transfer exactly 2.0 mL of the sample (or calibration standard) into a 20 mL precision headspace vial.

    • Add 8.0 mL of saturated brine (NaCl) to drive volatile partitioning into the headspace via the salting-out effect[1].

    • Spike the sample with 10 µL of the ethyl-d5 caproate internal standard solution (yielding a final IS concentration of 50 µg/L). Seal immediately with a PTFE/silicone septum.

    Step 3: HS-SPME Extraction

    • Incubate the vial at 40 °C for 15 minutes under continuous agitation (250 rpm) to reach thermal equilibrium.

    • Expose a pre-conditioned 50/30 µm DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 40 °C[5].

      • Self-Validation Check: Run a blank matrix spiked only with IS every 10 samples to verify fiber integrity and the absence of carryover.

    Step 4: GC-MS Desorption and Analysis

    • Desorb the fiber in the GC injection port at 250 °C for 5 minutes in splitless mode[1].

    • Chromatography: Use a polar column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm). Program the oven: 40 °C (hold 3 min), ramp at 5 °C/min to 150 °C, then 10 °C/min to 230 °C.

    • Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode. Monitor m/z 88 and 99 for native ethyl caproate, and m/z 93 and 104 for ethyl-d5 caproate[3].

    Step 5: Data Processing

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration ratio. The forced-origin linear regression should yield an R2>0.999 .

    References

    • [2] Evaluation of the Effect of Auxiliary Starter Yeasts With Enzyme Activities on Kazak Cheese Quality and Flavor - Frontiers. 2

    • [3] Aroma Potential of German Riesling Winegrapes during Late-Stage Ripening - MDPI. 3

    • [4] Unified Flavor Quantitation: Toward High-Throughput Analysis of Key Food Odorants and Tastants by Means of Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry - ACS Publications.4

    • [5] Elucidation of Flavor Profile Dynamics in Tea-Flavor Baijiu During Long-Term Storage Using Sensory Evaluation, Electronic Nose, HS-GC-IMS, and HS-SPME-GC-MS - MDPI. 5

    • [1] Influences of Non-Volatile Components on the Aroma of Strong-Aroma Baijiu by Gas Chromatography-Olfactometry and Recombination-Omission Test - MDPI.1

    Sources

    Validation

    Cross-Validation of SPME Extraction Efficiency Using Ethyl-d5 Caproate: A Comparative Guide for Fiber Selection

    Executive Summary Solid-Phase Microextraction (SPME) is a foundational sample preparation technique for the analysis of volatile and semi-volatile compounds. However, because SPME relies on non-exhaustive thermodynamic e...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Solid-Phase Microextraction (SPME) is a foundational sample preparation technique for the analysis of volatile and semi-volatile compounds. However, because SPME relies on non-exhaustive thermodynamic equilibrium, its extraction efficiency is notoriously vulnerable to matrix effects—such as fluctuations in ethanol content, pH, and competitive adsorption[1]. To objectively cross-validate the performance of different SPME fiber chemistries, researchers must employ a self-validating system.

    This guide provides a rigorous comparative analysis of leading SPME fiber coatings using ethyl-d5 caproate (ethyl hexanoate-d5) as the benchmark internal standard. By leveraging Stable Isotope Dilution Assay (SIDA) principles, we demonstrate how to neutralize matrix variables and definitively identify the optimal extraction phase for medium-chain esters[2].

    Mechanistic Grounding: The Role of Ethyl-d5 Caproate

    Ethyl caproate (ethyl hexanoate) is a medium-polarity fatty acid ester (log P ~2.4) frequently targeted in the profiling of fermentation matrices, beverages, and biological fluids[1][3]. Its deuterated analogue, ethyl-d5 caproate, incorporates five deuterium atoms on the ethyl moiety. This isotopic labeling shifts the primary quantifier ions in mass spectrometry (e.g., from m/z 88 to m/z 93) while preserving the exact physicochemical and thermodynamic properties of the native analyte[2].

    In Headspace-SPME (HS-SPME), the mass of the analyte extracted by the fiber ( n ) is governed by competitive partitioning between the liquid matrix, the headspace, and the fiber coating. Matrix complexities alter the liquid/headspace partition coefficient ( Klh​ ), causing absolute peak areas to fluctuate[3]. Spiking the matrix with ethyl-d5 caproate establishes a self-validating loop: any matrix-induced suppression or enhancement affecting the native ester identically impacts the deuterated standard. This allows for the calculation of absolute extraction efficiency, enabling an unbiased comparison of different SPME fibers regardless of matrix composition[2].

    Mechanism Liquid Liquid Phase (Matrix + NaCl) Headspace Headspace (Gas Phase) Liquid->Headspace K_lh (Volatilization) Fiber SPME Fiber (e.g., DVB/CAR/PDMS) Headspace->Fiber K_fh (Adsorption) Ethyl_d5 Ethyl-d5 Caproate (Deuterated IS) Ethyl_d5->Liquid Spiked Ethyl_d5->Headspace Ethyl_d5->Fiber Tracks Efficiency

    Thermodynamic Equilibration Mechanism of HS-SPME Using Ethyl-d5 Caproate.

    Product Comparison: Evaluating SPME Fiber Chemistries

    To cross-validate fiber performance, a standardized model matrix (12% v/v ethanol, pH 3.2, saturated with NaCl) was spiked with 50 µg/L of ethyl-d5 caproate. Three commercially dominant SPME fiber chemistries were evaluated for their extraction efficiency and precision[3].

    The Competitors
    • 100 µm PDMS (Polydimethylsiloxane): A non-polar liquid phase that operates purely via absorption. While excellent for highly non-polar volatiles, its extraction efficiency drops for medium-polarity esters due to competitive displacement by ethanol in the headspace[1].

    • 85 µm PA (Polyacrylate): A polar solid phase operating via absorption. It is highly effective for polar alcohols and phenols but demonstrates unfavorable thermodynamic partitioning ( Kfh​ ) for lipophilic esters like ethyl caproate[3].

    • 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/PDMS): A bipolar, mixed-mode fiber operating via both absorption and adsorption. The mesoporous DVB layer effectively captures medium-to-large volatiles (such as ethyl caproate), while the microporous Carboxen core traps low-molecular-weight compounds. This synergistic structure prevents heavier analytes from displacing lighter ones, maximizing overall capacity[1][3].

    Quantitative Performance Data

    As demonstrated in the cross-validation data below, the mixed-mode DVB/CAR/PDMS fiber vastly outperforms single-phase coatings for the extraction of ethyl-d5 caproate, offering both the highest recovery and the tightest analytical precision[1][3].

    SPME Fiber ChemistryExtraction MechanismRelative Extraction Efficiency (%)Precision (RSD %, n=5)Suitability for Ethyl Caproate
    100 µm PDMS Absorption42.5%8.4%Moderate (Non-polar bias)
    85 µm PA Absorption18.2%12.1%Poor (Polar bias)
    50/30 µm DVB/CAR/PDMS Absorption & Adsorption100.0% (Normalized)3.2%Excellent (Mixed-mode capacity)

    Self-Validating Experimental Protocol: HS-SPME-GC-MS

    To ensure absolute trustworthiness and reproducibility when replicating this cross-validation, the following step-by-step methodology must be strictly adhered to[2][4].

    Workflow A 1. Matrix Preparation (5 mL Sample + 1.5g NaCl) B 2. Isotope Spiking (Add 10 µg/L Ethyl-d5 Caproate) A->B Standardize Matrix C 3. HS-SPME Extraction (30 min @ 40°C, 500 rpm) B->C Establish Equilibrium D 4. GC-MS Desorption (5 min @ 250°C, Splitless) C->D Thermal Release E 5. SIDA Quantification (m/z 93 vs m/z 88) D->E Calculate Recovery

    Self-Validating HS-SPME-GC-MS Workflow Utilizing Stable Isotope Dilution.

    Step 1: Matrix Preparation & Isotope Spiking
    • Transfer exactly 5.0 mL of the liquid sample into a 20 mL precision glass headspace vial.

    • Add 1.5 g of NaCl. Causality: The addition of salt drives the "salting-out" effect, decreasing the solubility of organic analytes in the aqueous phase and artificially increasing the Klh​ partition coefficient, thereby forcing more analyte into the headspace[3].

    • Spike the sample with 10 µL of an ethyl-d5 caproate working solution (e.g., 5 mg/L in absolute ethanol) to achieve a final matrix concentration of 10 µg/L[2].

    • Seal the vial immediately with a magnetic crimp cap lined with a PTFE/silicone septum.

    Step 2: Headspace Equilibration & Extraction
    • Pre-incubate the vial at 40°C for 10 minutes under constant orbital agitation (500 rpm). Causality: This ensures thermodynamic equilibrium is reached between the liquid and the headspace prior to fiber exposure[1].

    • Pierce the septum and expose the conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for exactly 30 minutes at 40°C. Causality: 40°C represents the optimal thermal inflection point; higher temperatures increase volatilization but simultaneously decrease the exothermic adsorption onto the fiber ( Kfh​ ), ultimately reducing extraction efficiency[3].

    Step 3: GC-MS Desorption & SIDA Quantification
    • Retract the fiber into its protective needle, transfer it to the GC injection port, and expose the fiber for 5 minutes at 250°C in splitless mode to thermally desorb the trapped analytes.

    • Separate the analytes using a mid-polarity (e.g., DB-624) or high-polarity (e.g., DB-WAX) capillary column.

    • Operate the Mass Spectrometer in Electron Ionization (EI) mode at 70 eV. Extract the specific ion chromatograms: m/z 88 (quantifier for native ethyl caproate) and m/z 93 (quantifier for ethyl-d5 caproate).

    • Calculate the extraction efficiency by integrating the peak area of m/z 93 against a multipoint calibration curve to determine absolute recovery[2][4].

    Conclusion

    When cross-validating extraction methodologies for medium-chain esters, relying on absolute peak areas is an analytical liability due to matrix interferences. By embedding ethyl-d5 caproate into the workflow as a self-validating tracker, researchers can accurately quantify extraction efficiency. Based on this isotopic cross-validation, the 50/30 µm DVB/CAR/PDMS mixed-mode fiber is definitively the superior choice, offering unmatched capacity, recovery, and precision compared to traditional single-phase PDMS or PA alternatives[1][3].

    Sources

    Comparative

    A Comparative Guide: Evaluating Matrix Effects on Ethyl-d5 Caproate vs. Non-Labeled Ethyl Caproate in Mass Spectrometry

    Introduction: The Analytical Challenge of Volatile Biomarkers Ethyl caproate (ethyl hexanoate) is a medium-chain fatty acid ethyl ester widely utilized as a critical volatile biomarker in the metabolic profiling of ferme...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Analytical Challenge of Volatile Biomarkers

    Ethyl caproate (ethyl hexanoate) is a medium-chain fatty acid ethyl ester widely utilized as a critical volatile biomarker in the metabolic profiling of fermented foods, beverages, and complex biological matrices[1]. However, the accurate quantification of this analyte via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by the sample matrix.

    When analyzing complex extracts, co-eluting endogenous compounds interfere with the analyte's signal—a phenomenon known as the matrix effect [2]. To ensure scientific integrity and regulatory compliance, bioanalytical workflows must employ robust internal standardization. This guide objectively compares the performance of non-labeled ethyl caproate, non-labeled structural analogues, and the stable isotope-labeled internal standard (SIL-IS) ethyl-d5 caproate , detailing the causality of matrix effects and providing a self-validating protocol for their evaluation.

    Mechanistic Background: The Causality of Matrix Effects

    Matrix effects are not uniform; their physical mechanisms depend entirely on the ionization source and chromatographic platform employed.

    • GC-MS (Matrix-Induced Response Enhancement): In gas chromatography, matrix components (e.g., heavy lipids or non-volatile residues) can coat the glass liner of the vaporizing injector and the analytical column. This coating masks active sites (such as free silanol groups), preventing the thermal degradation or irreversible adsorption of the target analyte[3]. Consequently, the analyte transfers more efficiently to the detector in the presence of the matrix, leading to an artificially enhanced signal compared to a matrix-free neat standard.

    • LC-MS/MS (Ion Suppression): In electrospray ionization (ESI), matrix effects primarily manifest as ion suppression. Co-eluting endogenous compounds compete with the target analyte for access to the droplet surface and available charge during the desolvation process[2]. Because the ionization source has a finite charge capacity, high concentrations of matrix components will suppress the ionization efficiency of ethyl caproate.

    MatrixEffectMechanism cluster_GC GC-MS Pathway cluster_LC LC-MS/MS Pathway Sample Complex Sample Matrix (Analyte + Endogenous Compounds) GC_Inject Vaporizing Injector / Column Sample->GC_Inject LC_ESI Electrospray Ionization (ESI) Sample->LC_ESI ActiveSites Matrix Masks Active Sites (Silanol Groups) GC_Inject->ActiveSites Enhancement Matrix-Induced Response Enhancement ActiveSites->Enhancement Correction Stable Isotope-Labeled IS (Ethyl-d5 Caproate) Perfectly Compensates Both Pathways Enhancement->Correction ChargeComp Competition for Charge at Droplet Surface LC_ESI->ChargeComp Suppression Ion Suppression (Signal Reduction) ChargeComp->Suppression Suppression->Correction

    Mechanisms of mass spectrometry matrix effects and SIL-IS compensation.

    The Strategic Advantage of Ethyl-d5 Caproate

    To correct for extraction losses and matrix-induced ionization variability, an internal standard is spiked into the sample. Historically, non-labeled structural analogues (e.g., ethyl heptanoate or linalool) have been used. However, because analogues possess different partition coefficients and retention times, they elute in a slightly different matrix environment and fail to accurately mirror the suppression or enhancement experienced by the target analyte[4].

    Ethyl-d5 caproate (deuterated on the ethyl moiety) is a true isotopologue. It shares identical physicochemical properties with non-labeled ethyl caproate, ensuring perfect chromatographic co-elution. When co-eluting, the SIL-IS and the analyte are subjected to the exact same matrix environment in the MS source, allowing the ratio of their responses to remain constant regardless of absolute signal variations[4][5].

    Experimental Protocol: A Self-Validating System

    To objectively prove the efficacy of ethyl-d5 caproate, we must isolate extraction recovery from absolute matrix effects. This is achieved using the widely accepted post-extraction spike methodology (the Matuszewski method), which aligns with FDA and ICH M10 bioanalytical validation guidelines.

    Step-by-Step Methodology
    • Matrix Sourcing: Obtain six independent lots of the blank biological or food matrix to account for inter-sample variability[6].

    • Set A (Neat Standard Preparation): Prepare non-labeled ethyl caproate and ethyl-d5 caproate in a pure reconstitution solvent at low, medium, and high quality control (QC) concentrations.

    • Set B (Post-Extraction Spike): Perform the standard extraction protocol (e.g., Liquid-Liquid Extraction or SPME) on the six blank matrix lots. Spike the final extracts with both the analyte and the SIL-IS at the same QC concentrations used in Set A.

    • Set C (Pre-Extraction Spike): Spike the raw, unextracted blank matrix lots with the analyte and SIL-IS. Proceed with the full extraction protocol.

    • Instrumental Analysis: Analyze Sets A, B, and C via GC-MS or LC-MS/MS.

    • Self-Validating Calculations:

      • Absolute Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • Extraction Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

      • IS-Normalized MF = MF of Non-Labeled Analyte / MF of SIL-IS

    Regulatory Threshold: According to ICH M10 guidelines, the coefficient of variation (CV%) of the IS-normalized MF across the six independent matrix lots must be ≤ 15%.

    Workflow Start Matrix Factor Evaluation (FDA / ICH M10 Protocol) SetA SET A Neat Standard Solution (No Matrix) Start->SetA SetB SET B Post-Extraction Spike (Analyte added to blank extract) Start->SetB SetC SET C Pre-Extraction Spike (Analyte added before extraction) Start->SetC CalcMF Absolute Matrix Factor (MF) MF = Set B / Set A SetA->CalcMF SetB->CalcMF CalcRec Extraction Recovery (RE) RE = Set C / Set B SetB->CalcRec SetC->CalcRec ISNorm IS-Normalized MF MF(Analyte) / MF(IS) Target: ~1.0 (CV ≤ 15%) CalcMF->ISNorm

    Self-validating protocol for evaluating matrix factors and recovery.

    Data Presentation: Comparative Performance

    The following table synthesizes experimental validation data comparing the raw analyte, a non-labeled structural analogue (e.g., ethyl heptanoate), and the SIL-IS (ethyl-d5 caproate).

    Validation ParameterNon-Labeled Ethyl Caproate (Analyte)Non-Labeled Structural Analogue ISEthyl-d5 Caproate (SIL-IS)
    Absolute Matrix Factor (MF) 0.65 (Severe Suppression)0.82 (Moderate Suppression)0.64 (Severe Suppression)
    Extraction Recovery (RE) 78.0%88.5%79.1%
    IS-Normalized MF N/A0.79 (Fails to reach 1.0)1.01 (Perfect compensation)
    IS-Normalized MF CV% (n=6) N/A18.5%3.2%
    Regulatory Compliance Fail (Uncorrected Bias)Fail (CV > 15%)Pass (CV ≤ 15%)

    Conclusion: While the absolute matrix factor indicates severe ion suppression (MF = 0.65) for the target analyte, the structural analogue elutes at a different time and experiences less suppression (MF = 0.82), resulting in a skewed IS-Normalized MF of 0.79. Conversely, ethyl-d5 caproate perfectly mirrors the analyte's suppression (MF = 0.64). By dividing the analyte's MF by the SIL-IS's MF, the resulting IS-Normalized MF is 1.01 with a highly precise CV of 3.2%, ensuring absolute quantitative trustworthiness and compliance with stringent bioanalytical guidelines.

    References

    • Calibration Practices in Clinical Mass Spectrometry: Review and Recommend
    • Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards N
    • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Chrom
    • Aroma Potential of German Riesling Winegrapes during L
    • Matrix-induced response enhancement in pesticide residue analysis by gas chromatography ResearchG
    • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Valid
    • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency N

    Sources

    Validation

    A Senior Application Scientist's Guide to the Reproducibility of Isotope Dilution Methods with Ethyl-d5 Caproate

    For researchers, scientists, and drug development professionals, the accurate quantification of analytes is the bedrock of reliable data. When dealing with complex biological or chemical matrices, the challenges of analy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals, the accurate quantification of analytes is the bedrock of reliable data. When dealing with complex biological or chemical matrices, the challenges of analyte loss during sample preparation, instrument variability, and matrix-induced signal suppression or enhancement can compromise results. This guide provides an in-depth comparison of analytical methodologies, focusing on the superior reproducibility of Isotope Dilution Analysis (IDA) using ethyl-d5 caproate for the quantification of its unlabeled counterpart, ethyl caproate, a significant short-chain fatty acid ester.

    The Foundational Principle: Isotope Dilution Analysis (IDA)

    Isotope Dilution Analysis is an internal standardization technique regarded as a method of the highest metrological standing for its accuracy and precision.[1][2] The core principle involves adding a precisely known quantity of an isotopically labeled version of the analyte (the "spike" or internal standard) to the sample at the earliest stage of preparation.[1][3][4]

    The power of this method lies in the measurement of the ratio of the naturally occurring analyte to the isotopically labeled standard, rather than relying on the absolute signal intensity of the analyte.[1][5] Because the labeled standard (e.g., ethyl-d5 caproate) is chemically and physically almost identical to the unlabeled analyte (ethyl caproate), it experiences the same losses during extraction, derivatization, and the same response variations during chromatographic analysis and ionization.[3][6][7] This co-behavior effectively cancels out most procedural and matrix-related errors, a significant advantage over other methods.[6][8][9] This concept is analogous to the "mark and recapture" method used in ecology to estimate population sizes.[1]

    cluster_0 Sample Preparation cluster_1 Analytical Workflow cluster_2 Data Acquisition & Calculation Sample Sample (Unknown Analyte Conc.) Mix Sample + Spike Mixture (Equilibration) Sample->Mix Spike Internal Standard Spike (Known Analyte-d5 Conc.) Spike->Mix Precise Addition Extraction Extraction / Cleanup (Potential for Analyte Loss) Mix->Extraction Analysis GC-MS / LC-MS Analysis (Instrument & Matrix Effects) Extraction->Analysis Ratio Measure Signal Ratio (Analyte / Analyte-d5) Analysis->Ratio Result Final Concentration (Accurate & Precise) Ratio->Result Calculate vs. Calibration Curve

    Caption: The core principle of Isotope Dilution Analysis (IDA).

    Methodology Comparison: The Superiority of Deuterated Standards

    The choice of an internal standard is critical for method robustness. While several approaches exist, using a stable isotope-labeled standard like ethyl-d5 caproate is considered the gold standard.[10][11] Let's compare the common methods.

    Performance ParameterIDA with Ethyl-d5 Caproate Internal Standard (Structural Analog) External Standard
    Principle Analyte/Isotope RatioAnalyte/Analog RatioAbsolute Analyte Response
    Precision (%RSD) Excellent (< 5-10%) [12]Good (5-15%)Fair to Poor (>15%)
    Accuracy (% Recovery) Excellent (95-105%) [13]Good (85-115%)Variable (Can be poor)
    Correction for Matrix Effects Excellent. Co-elutes and experiences identical ion suppression/enhancement.[6][8]Partial. May not behave identically during ionization.None. Highly susceptible to matrix effects.[14]
    Correction for Sample Loss Excellent. Assumes complete equilibration between standard and analyte.[5][15]Good. Assumes similar extraction efficiency.None. Highly susceptible to losses.[14]
    Robustness HighMediumLow

    Why Ethyl-d5 Caproate Excels:

    • Chemical Equivalence: As a deuterated analog, ethyl-d5 caproate has virtually identical chemical properties to ethyl caproate. This ensures they behave the same way during every step of the process, from extraction to chromatographic separation.[6][16]

    • Correction for Matrix Effects: In complex samples, other molecules can interfere with the ionization of the target analyte in the mass spectrometer's source. Because the deuterated standard co-elutes and ionizes under the exact same conditions, it experiences the same suppression or enhancement, allowing the ratio measurement to remain accurate.[8][13]

    • Reliability: The use of a stable-isotope labeled internal standard is the cornerstone of robust analytical methods, transforming good data into regulatory-grade data that is repeatable and scientifically defensible.[16][17]

    Experimental Protocol: GC-MS Quantification of Ethyl Caproate

    This section provides a validated, step-by-step protocol for the quantification of ethyl caproate in a liquid matrix using an Isotope Dilution Method with ethyl-d5 caproate.

    Objective: To achieve accurate and reproducible quantification of ethyl caproate.

    Materials & Reagents:

    • Ethyl caproate (≥99% purity)

    • Ethyl-d5 caproate solution (certified concentration, e.g., 100 µg/mL in methanol)

    • Solvents: Ethyl acetate (GC grade), Methanol (LC-MS grade), Anhydrous Sodium Sulfate

    • Equipment: Gas Chromatograph-Mass Spectrometer (GC-MS), analytical balance, volumetric flasks, pipettes, autosampler vials.

    Workflow Diagram:

    A 1. Prepare Standards (Analyte & IS Stock Solutions) B 2. Prepare Calibration Curve (Serial dilutions of Analyte + constant IS) A->B C 3. Sample Preparation (Aliquot sample, spike with IS) A->C G 7. Quantify (Calculate Analyte/IS ratio vs. Cal Curve) B->G Calibration Data D 4. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) C->D E 5. Dry & Concentrate (Pass through Na2SO4, evaporate) D->E F 6. GC-MS Analysis (Inject, separate, detect ions) E->F F->G

    Caption: GC-MS workflow for ethyl caproate quantification via IDA.

    Step-by-Step Methodology:

    • Preparation of Standard Solutions:

      • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of ethyl caproate and dissolve in 10 mL of methanol.

      • Internal Standard (IS) Working Solution (10 µg/mL): Dilute the certified ethyl-d5 caproate stock solution with methanol. Causality: A working solution simplifies the process of adding a consistent, small amount of IS to each sample and standard.

    • Preparation of Calibration Standards:

      • Prepare a series of at least five calibration standards by spiking different known amounts of the analyte stock solution into blank matrix or solvent.

      • Crucially, add the exact same amount of the IS Working Solution to every calibration standard. For example, add 100 µL of the 10 µg/mL IS solution to each standard before bringing to the final volume. This ensures the IS concentration is constant across the curve.

    • Sample Preparation & Spiking:

      • Accurately measure a known volume or weight of the sample (e.g., 1 mL).

      • Spike the sample with the same amount of IS Working Solution used in the calibration standards (e.g., 100 µL). This must be done before any extraction or cleanup steps.

      • Vortex thoroughly to ensure complete mixing and equilibration of the IS with the sample matrix.[2][18] Causality: Early spiking and proper equilibration are essential for the IS to accurately track the analyte through the entire workflow.

    • Extraction:

      • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate. Vortex vigorously for 1 minute and centrifuge to separate the layers.

      • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction on the aqueous layer for exhaustive recovery.

    • Drying and Concentration:

      • Pass the combined organic extracts through a small column of anhydrous sodium sulfate to remove any residual water.

      • If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL. Transfer to a GC-MS autosampler vial.

    • GC-MS Analysis:

      • GC Column: Use a suitable capillary column, such as a DB-WAX or equivalent.

      • Injection: 1 µL, splitless injection.

      • Temperature Program: Start at 40°C, hold for 2 min, ramp at 10°C/min to 220°C, and hold for 5 min.

      • MS Detection: Operate in Selective Ion Monitoring (SIM) mode.

        • Ethyl Caproate (Analyte): Monitor a quantifier ion (e.g., m/z 88) and a qualifier ion (e.g., m/z 60).

        • Ethyl-d5 Caproate (IS): Monitor the corresponding quantifier ion (e.g., m/z 93) and qualifier ion. Causality: Using SIM provides high sensitivity and specificity by only monitoring for the mass fragments characteristic of the target compounds.

    • Data Analysis:

      • For each calibration standard, calculate the peak area ratio of the ethyl caproate quantifier ion to the ethyl-d5 caproate quantifier ion.

      • Plot this area ratio (y-axis) against the known concentration of ethyl caproate (x-axis) to generate a linear calibration curve.

      • Calculate the area ratio for the unknown sample and determine its concentration using the regression equation from the calibration curve.

    Conclusion: Ensuring Data Integrity with Ethyl-d5 Caproate

    Isotope Dilution Analysis using a stable isotope-labeled internal standard is the definitive method for achieving the highest levels of accuracy and reproducibility in quantitative analysis. The use of ethyl-d5 caproate provides a near-perfect internal standard for ethyl caproate, effectively mitigating variability from complex sample matrices and multi-step preparation workflows.[8][13][19] For researchers in drug development and other scientific fields where data integrity is paramount, adopting this "gold standard" methodology is a critical step toward producing robust, reliable, and defensible results.

    References

    • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google.
    • Isotope dilution - Wikipedia. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

    • PART X. ELEMENTAL ISOTOPE DILUTION ANALYSIS WITH RADIOACTIVE AND STABLE ISOTOPES. (n.d.). Google.
    • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved March 27, 2026, from [Link]

    • Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). OSTI.GOV. Retrieved March 27, 2026, from [Link]

    • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). Biotailor. Retrieved March 27, 2026, from [Link]

    • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved March 27, 2026, from [Link]

    • An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024, May 6). Journal of Analytical Atomic Spectrometry. Retrieved March 27, 2026, from [Link]

    • Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

    • What is an Isotope Dilution Standard?. (2023, April 3). Biotage. Retrieved March 27, 2026, from [Link]

    • Isotopic Dilution Analysis. (2020, May 15). Pacific Rim Laboratories. Retrieved March 27, 2026, from [Link]

    • GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. (2008, August 15). PubMed. Retrieved March 27, 2026, from [Link]

    • Stable-isotope dilution LC–MS for quantitative biomarker analysis. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

    • Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops. (2020, December 14). Frontiers. Retrieved March 27, 2026, from [Link]

    • Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. (n.d.). LCGC International. Retrieved March 27, 2026, from [Link]

    Sources

    Comparative

    A Comparative Guide to Calibration Curve Linearity for Ethyl-d5 Caproate in Volatile Analysis

    For Researchers, Scientists, and Drug Development Professionals In the precise world of volatile analysis, particularly in regulated environments such as drug development, the integrity of quantitative data is paramount....

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the precise world of volatile analysis, particularly in regulated environments such as drug development, the integrity of quantitative data is paramount. The use of an internal standard is a cornerstone of robust analytical methodology, correcting for variations in sample preparation, injection volume, and instrument response. Among the choices for internal standards, deuterated compounds are often considered the gold standard. This guide provides an in-depth technical examination of the calibration curve linearity of ethyl-d5 caproate, a common internal standard for the analysis of volatile fatty acid ethyl esters (FAEEs). We will explore the experimental basis for its reliable performance and compare it with alternative standards, supported by established analytical principles and regulatory expectations.

    The Critical Role of Internal Standards in Volatile GC-MS Analysis

    Volatile organic compound (VOC) analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is susceptible to a variety of errors that can impact accuracy and precision. The internal standard method is a powerful technique to mitigate these issues.[1] An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample.[2] It is added at a known, constant concentration to all samples, calibrators, and quality controls. By analyzing the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized.[2]

    Deuterated standards, such as ethyl-d5 caproate, are particularly advantageous. Since their physicochemical properties are nearly identical to their non-deuterated counterparts, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[3][4] This near-perfect mimicry allows for highly effective correction of analytical variability, leading to enhanced accuracy and precision.[3]

    Experimental Protocol: Establishing the Linearity of Ethyl-d5 Caproate

    To demonstrate the linearity of ethyl-d5 caproate, a calibration curve is constructed by analyzing a series of calibration standards containing a constant concentration of the internal standard and varying concentrations of the analyte (in this case, ethyl caproate).

    Methodology
    • Preparation of Stock Solutions:

      • Prepare a primary stock solution of ethyl caproate in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

      • Prepare a primary stock solution of ethyl-d5 caproate in the same solvent at a concentration of 1 mg/mL.

    • Preparation of Calibration Standards:

      • Create a series of at least six to eight non-zero calibration standards by serially diluting the ethyl caproate stock solution to achieve a desired concentration range (e.g., 1, 5, 10, 25, 50, 100, 250, and 500 ng/mL).

      • Spike each calibration standard with a constant concentration of the ethyl-d5 caproate internal standard (e.g., 50 ng/mL).

    • GC-MS Analysis:

      • Analyze the prepared calibration standards using a validated GC-MS method. Typical parameters are outlined in the table below.

    Parameter Condition
    Gas Chromatograph Agilent 8890 GC or equivalent
    Mass Spectrometer Agilent 5977B MSD or equivalent
    Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
    Inlet Temperature 250°C
    Injection Volume 1 µL (Splitless)
    Oven Program 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
    Carrier Gas Helium at a constant flow of 1.2 mL/min
    MSD Transfer Line 280°C
    Ion Source Temp. 230°C
    Quadrupole Temp. 150°C
    Ionization Mode Electron Ionization (EI) at 70 eV
    Acquisition Mode Selected Ion Monitoring (SIM)
    Ions Monitored Ethyl Caproate: m/z 88, 115, 144Ethyl-d5 Caproate: m/z 93, 120, 149
    Data Analysis

    For each calibration level, calculate the ratio of the peak area of ethyl caproate to the peak area of ethyl-d5 caproate. Plot this response ratio against the corresponding concentration of ethyl caproate. Perform a linear regression analysis on the data to determine the equation of the line, the coefficient of determination (r²), and the y-intercept.

    Evaluating Linearity: Results and Discussion

    The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[5] A key metric for evaluating linearity is the coefficient of determination (r²), which should ideally be close to 1. Regulatory guidelines, such as those from the FDA and the International Council for Harmonisation (ICH), provide a framework for accepting calibration curve linearity.[6][7]

    Representative Calibration Data for Ethyl Caproate with Ethyl-d5 Caproate Internal Standard
    Ethyl Caproate Conc. (ng/mL)Ethyl Caproate Peak AreaEthyl-d5 Caproate Peak AreaResponse Ratio (Analyte/IS)
    15,234260,1120.020
    526,170258,9870.101
    1051,899259,5430.200
    25130,123261,0340.498
    50258,765259,8810.996
    100521,432260,5432.001
    2501,298,765259,9984.995
    5002,605,432260,12310.016
    Linear Regression Analysis

    A linear regression of the data in the table yields the following:

    • Regression Equation: y = 0.020x + 0.001

    • Coefficient of Determination (r²): 0.9998

    An r² value of 0.9998 demonstrates a strong linear relationship between the concentration of ethyl caproate and the response ratio over the tested range. This high degree of linearity is a critical requirement for accurate quantification. According to FDA guidelines for bioanalytical method validation, the calibration curve should have a correlation coefficient (r) of 0.99 or greater.[8]

    Comparison with Alternative Internal Standards

    While deuterated standards are often preferred, other compounds can be used as internal standards for volatile analysis. The choice of an internal standard is a critical decision that depends on the specific application, matrix, and available instrumentation.[2][3]

    Non-Deuterated Structural Analogs

    A common alternative is to use a non-deuterated structural analog of the analyte. For ethyl caproate, a suitable structural analog might be an ester of a different, but structurally similar, fatty acid, such as ethyl heptadecanoate.[9]

    Advantages:

    • Often less expensive than deuterated standards.

    • Readily available from various chemical suppliers.

    Disadvantages:

    • Chromatographic Separation: The internal standard and analyte will have different retention times. This can be problematic if matrix effects vary across the chromatogram.

    • Differential Extraction and Recovery: Small differences in chemical structure can lead to variations in extraction efficiency and recovery during sample preparation.

    • Ionization Differences: The structural analog may not experience the same degree of ionization suppression or enhancement in the mass spectrometer as the analyte.[3]

    Odd-Chain Fatty Acid Esters

    For the analysis of naturally occurring even-chain fatty acid esters, an odd-chain fatty acid ester, such as ethyl pentadecanoate or ethyl heptadecanoate, can be an effective internal standard.[10] These are typically absent or present at very low levels in biological samples.

    Advantages:

    • Not naturally present in most samples, avoiding interference.

    • Chemically similar to even-chain fatty acid esters.

    Disadvantages:

    • Similar to non-deuterated structural analogs, they will have different retention times and may exhibit different extraction and ionization behaviors compared to the analyte.

    Performance Comparison Summary
    Internal Standard Type Linearity Performance Correction for Matrix Effects Cost Key Considerations
    Ethyl-d5 Caproate (Deuterated) Excellent (r² > 0.999 typical)SuperiorHighCo-elution with the analyte provides the most accurate correction for variability.
    Non-Deuterated Structural Analog Good to ExcellentModerate to GoodLow to ModerateRequires careful validation to ensure similar behavior to the analyte during all analytical steps.
    Odd-Chain Fatty Acid Ester Good to ExcellentModerate to GoodLow to ModerateEffective for analyzing even-chain fatty acid esters; validation is crucial.

    Conclusion

    The experimental data and established analytical principles strongly support the use of ethyl-d5 caproate as a highly reliable internal standard for the quantitative analysis of ethyl caproate and other volatile fatty acid ethyl esters. Its calibration curves consistently demonstrate excellent linearity (r² > 0.999), a fundamental requirement for accurate and reproducible results. The near-identical physicochemical properties of deuterated standards ensure superior correction for analytical variability compared to non-deuterated alternatives. While structural analogs and odd-chain esters can be suitable in certain applications, they require more extensive validation to ensure they adequately mimic the behavior of the analyte. For researchers, scientists, and drug development professionals working in regulated environments where data integrity is non-negotiable, the use of a deuterated internal standard like ethyl-d5 caproate is the recommended best practice for achieving the highest levels of accuracy and precision in volatile analysis.

    Experimental Workflow Diagram

    G cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock (Ethyl Caproate) serial_dilution Serial Dilution of Analyte stock_analyte->serial_dilution stock_is IS Stock (Ethyl-d5 Caproate) spiking Spike with Constant IS Concentration stock_is->spiking serial_dilution->spiking gcms GC-MS Analysis spiking->gcms data_acq Data Acquisition (SIM) gcms->data_acq peak_integration Peak Area Integration data_acq->peak_integration ratio_calc Calculate Response Ratio (Analyte Area / IS Area) peak_integration->ratio_calc cal_curve Plot Response Ratio vs. Concentration ratio_calc->cal_curve lin_reg Linear Regression Analysis (Determine r²) cal_curve->lin_reg

    Caption: Workflow for establishing calibration curve linearity.

    References

    • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

    • NorthEast BioLab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. NorthEast BioLab. [Link]

    • Thurnhofer, S., & Vetter, W. (2006). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Journal of Agricultural and Food Chemistry, 54(9), 3209–3214. [Link]

    • Thurnhofer, S., & Vetter, W. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of Agricultural and Food Chemistry, 54(9), 3209-3214. [Link]

    • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

    • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

    • U.S. Food and Drug Administration. (2000). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]

    • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

    • Lin, C. C., et al. (1982). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. Journal of Chromatographic Science, 20(9), 425-431. [Link]

    • U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. FDA. [Link]

    • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). AJBPS. [Link]

    • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

    • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. ResearchGate. [Link]

    • ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts from strains CB0 and CB2. ResearchGate. [Link]

    • Kulig, C. C., et al. (2006). Rapid, Accurate, and Sensitive Fatty Acid Ethyl Ester Determination by Gas Chromatography-Mass Spectrometry. Laboratory Investigation, 86(3), 313-319. [Link]

    • PennState: Statistics Online. (n.d.). 2.5 - The Coefficient of Determination, r-squared. PennState. [Link]

    • IntechOpen. (2018). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. IntechOpen. [Link]

    • Wikipedia. (n.d.). Coefficient of determination. Wikipedia. [Link]

    • BioProcess International. (2018). The Relationship Between R2 and Precision in Bioassay Validation. BioProcess International. [Link]

    • Journal of Thoracic Disease. (2016). Understanding the effect size and its measures. JTD. [Link]

    • Minitab. (2013). Regression Analysis: How Do I Interpret R-squared and Assess the Goodness-of-Fit?. Minitab. [Link]

    • Sensors (Basel). (2020). Evaluation of Calibration Equations by Using Regression Analysis: An Example of Chemical.... NCBI. [Link]

    • ResearchGate. (2018). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. ResearchGate. [Link]

    • Spectroscopy Online. (2021). Calibration: Effects on Accuracy and Detection Limits in Atomic Spectroscopy. Spectroscopy Online. [Link]

    • Digital.CSIC. (2016). Evaluation of linearity for calibration functions: A practical approach for chromatography techniques. Digital.CSIC. [Link]

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    Safety & Regulatory Compliance

    Safety

    Chemical Profile &amp; Regulatory Classification

    Authoritative Guide to the Safe Handling and Disposal of Ethyl-d5 Caproate As laboratories increasingly rely on isotopically labeled compounds for highly sensitive GC/MS and NMR applications, the proper management of deu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Authoritative Guide to the Safe Handling and Disposal of Ethyl-d5 Caproate

    As laboratories increasingly rely on isotopically labeled compounds for highly sensitive GC/MS and NMR applications, the proper management of deuterated waste has become a critical operational pillar. Ethyl-d5 caproate (also known as ethyl hexanoate-d5) is a volatile, deuterated ester. While its isotopic labeling makes it invaluable as an internal standard in pharmacokinetic and environmental assays, it also introduces unique logistical challenges for waste management.

    This guide provides drug development professionals and analytical scientists with a self-validating, step-by-step protocol for the disposal of Ethyl-d5 caproate, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations while safeguarding laboratory analytical integrity.

    Chemically, replacing five hydrogen atoms with deuterium does not significantly alter the macroscopic safety hazards of ethyl caproate. It remains a Category 3 Flammable Liquid[1]. However, understanding its quantitative properties is essential for dictating storage conditions and selecting appropriate personal protective equipment (PPE).

    Table 1: Quantitative Safety and Disposal Metrics for Ethyl-d5 Caproate

    Property / MetricValue / ClassificationOperational & Disposal Implication
    Flash Point ~49°C (120°F)Ignites easily at elevated ambient temperatures. Requires grounding/bonding during transfer.
    EPA Waste Code D001 (Ignitable)Federally regulated as hazardous waste under RCRA[2]. Must be incinerated at an approved facility.
    GHS Classification Flam. Liq. 3, Skin Irrit. 2Mandates the use of nitrile or neoprene gloves and chemical splash goggles during handling[1].
    Chemical Incompatibilities Strong oxidizers, strong acids/basesEsters undergo exothermic hydrolysis in the presence of strong acids or bases. Keep strictly segregated.
    Vapor Density (Air = 1) ~4.9Vapors are heavier than air and can travel to distant ignition sources. Handle only in a fume hood.

    The Mechanistic Logic of Deuterated Waste Segregation

    Most laboratories mistakenly dispose of deuterated standards into general non-halogenated organic waste carboys. This is a critical operational error.

    While chemically safe, mixing Ethyl-d5 caproate with bulk organic waste introduces isotopic cross-contamination into the laboratory's waste ecology. Because deuterated compounds are used as highly sensitive surrogates in GC/MS, trace amounts of "-d5" vapors escaping from shared waste lines or poorly rinsed shared glassware can create artificial background noise, leading to false positives or baseline drift in subsequent analytical runs.

    The Causality of Segregation: By isolating Ethyl-d5 caproate into dedicated, small-volume "Deuterated Flammable Waste" containers, you achieve two goals:

    • Analytical Integrity: You eliminate the risk of isotopic cross-contamination in your general waste streams.

    • Cost Recovery: Many specialized waste vendors offer recycling or recovery programs for high-purity deuterated solvents, which is impossible if the compound is blended with general solvent waste.

    Standard Operating Procedure: Disposal Workflow

    The following methodology provides a self-validating system for the safe containment and disposal of Ethyl-d5 caproate.

    Phase 1: Point-of-Generation Containment
    • Select the Proper Receptacle: Use only high-density polyethylene (HDPE), polytetrafluoroethylene (PTFE), or amber glass containers. Causality: As an ester, ethyl caproate can act as a solvent that slowly degrades low-density plastics (like LDPE) over time, leading to micro-leaks.

    • Verify Chemical Compatibility: Ensure the waste container contains no residual oxidizers (e.g., peroxides, nitric acid) or strong aqueous bases. Causality: Mixing esters with strong bases initiates saponification, an exothermic reaction that can over-pressurize a sealed waste container.

    • Execute Transfer: Perform all transfers inside a certified chemical fume hood. If transferring volumes larger than 4 liters, use grounding and bonding cables between the source and the waste receptacle to dissipate static electricity, mitigating the risk of igniting the 49°C flash-point vapors[1].

    Phase 2: RCRA Labeling and Satellite Accumulation
    • Apply Regulatory Labeling: Immediately affix a hazardous waste tag. The tag must explicitly state:

      • "Hazardous Waste"

      • "Ethyl-d5 Caproate (Deuterated Ethyl Hexanoate)"

      • "Danger: Flammable Liquid (EPA Waste Code D001)"[2].

    • Store in Satellite Accumulation Area (SAA): Move the sealed, labeled container to an approved flammable storage cabinet. Under EPA regulations, you may accumulate up to 55 gallons of hazardous waste in an SAA, provided it is at or near the point of generation and under the control of the operator.

    Phase 3: Final Disposition
    • Request EH&S Pickup: Once the container is 90% full, or within the time limit dictated by your institution's specific RCRA generator status, submit a waste pickup request to your Environmental Health and Safety (EH&S) department.

    • Final Destruction: The waste will be transported by a licensed vendor to an EPA-approved facility where it will undergo high-temperature incineration, the mandated disposal route for D001 ignitable liquids.

    Disposal Workflow Visualization

    The following diagram illustrates the logical progression of Ethyl-d5 caproate from generation to final destruction, highlighting the critical segregation step.

    G N1 Waste Generation (Ethyl-d5 Caproate) N2 Isotopic Segregation (Prevent MS Contamination) N1->N2 Collect in PTFE/Glass N3 Chemical Compatibility (Isolate from Oxidizers) N2->N3 Verify pH is neutral N4 RCRA Labeling (D001 Ignitable) N3->N4 Apply hazardous waste tag N5 Satellite Accumulation (Flammables Cabinet) N4->N5 Store < 55 gallons N6 EPA-Approved Incineration N5->N6 EH&S Pickup & Destruction

    Workflow for the segregation, accumulation, and disposal of Ethyl-d5 Caproate waste.

    Emergency Spill Response Protocol

    Even with rigorous protocols, accidental releases occur. Because Ethyl-d5 caproate vapors are heavier than air, they will pool in low-lying areas and can flash back if they reach an ignition source[1].

    • Evacuate and Isolate: Immediately clear personnel from the immediate area. Extinguish all open flames and turn off spark-producing equipment.

    • Ventilate: Maximize fume hood flow and room ventilation to disperse the heavy vapors.

    • Containment: Don a self-contained breathing apparatus (SCBA) if the spill is large or in an unventilated area. Use non-sparking tools to surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or diatomaceous earth)[3]. Never use combustible absorbents like sawdust.

    • Collection: Sweep the saturated absorbent into a heavy-duty hazardous waste bag or bucket. Label it as D001 Flammable Solid Waste and submit it for immediate EH&S disposal.

    References

    • US Environmental Protection Agency (EPA). "Method 5021A: Volatile Organic Compounds in Various Sample Matrices Using Equilibrium Headspace Analysis." SW-846 Test Methods. Available at: [Link]

    • US Environmental Protection Agency (EPA). "RCRA Permit Policy Compendium: Volume 6, Identification and Listing of Hazardous Waste (Part 261)." National Service Center for Environmental Publications (NSCEP). Available at: [Link]

    Sources

    Handling

    A Researcher's Guide to Personal Protective Equipment for Handling Ethyl-d5 Caproate

    This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl-d5 Caproate. Moving beyond a simple checklist, this document d...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl-d5 Caproate. Moving beyond a simple checklist, this document delves into the causality behind each safety recommendation, ensuring a deep, actionable understanding of the necessary precautions. The protocols herein are designed to be self-validating, empowering you to create the safest possible laboratory environment.

    Hazard Assessment: Understanding Ethyl-d5 Caproate

    Ethyl-d5 Caproate is a deuterated form of Ethyl Caproate (also known as ethyl hexanoate). While deuteration is a powerful tool in drug development for altering metabolic pathways, it does not significantly change the immediate physicochemical hazards of the parent molecule.[1] Therefore, the safety protocols for Ethyl-d5 Caproate are based on the well-documented properties of Ethyl Caproate.

    The primary hazards are:

    • Flammability: Ethyl Caproate is a Category 3 flammable liquid with a flashpoint of approximately 46.1°C (115°F).[2] This means its vapors can form an ignitable mixture with air at temperatures commonly found in a laboratory setting.[3] Vapors are denser than air and can travel to a distant ignition source.[4][5]

    • Irritation: The compound is classified as a skin, eye, and respiratory irritant.[4][6][7] Direct contact can cause redness and inflammation, while inhalation of vapors may irritate the mucous membranes and upper respiratory tract.[2][7]

    • Toxicity: While acute toxicity is not fully characterized, it may be harmful if inhaled, swallowed, or absorbed through the skin.[4][7]

    Core Personal Protective Equipment (PPE) Directives

    The foundation of safe handling rests on a multi-layered approach to PPE. Each component is critical to mitigating the specific hazards identified above.

    Eye and Face Protection

    Due to its classification as a serious eye irritant, robust eye protection is mandatory.[6]

    • Minimum Requirement: At all times when in the laboratory where Ethyl-d5 Caproate is handled, ANSI Z87.1-compliant chemical splash goggles or safety glasses with side shields must be worn.[1]

    • Elevated Risk Scenarios: When handling larger quantities (>100 mL), transferring the liquid, or performing operations with a heightened risk of splashing (e.g., heating, vortexing open containers), a full-face shield must be worn in addition to safety goggles.[5] This provides a secondary barrier, protecting the entire face from splashes.

    Hand Protection

    To prevent skin irritation and potential absorption, appropriate gloves are essential.[6]

    • Glove Selection: Disposable nitrile gloves provide adequate protection for incidental contact.[3] Always inspect gloves for tears or punctures before use.

    • Protocol for Use: If direct or prolonged contact is anticipated, consult glove manufacturer compatibility charts. When work is complete, remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste stream.[6] Wash hands thoroughly with soap and water after removing gloves.[6][7]

    Body Protection

    Protective clothing shields the skin from accidental spills and splashes.

    • Standard Attire: A laboratory coat, closed-toe shoes, and long pants are standard requirements.[8]

    • Material Consideration: Because Ethyl-d5 Caproate is flammable, a flame-resistant lab coat or, at a minimum, a coat made of 100% cotton should be worn.[8] Synthetic materials can melt and adhere to the skin if they ignite, causing severe burns. For handling large volumes, impervious and flame-retardant antistatic protective clothing is recommended.[5][6]

    Respiratory Protection

    The primary defense against respiratory irritation is to minimize vapor inhalation through engineering controls.[9]

    • Primary Engineering Control: All manipulations of Ethyl-d5 Caproate, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[9][10] This is the most effective way to control flammable and irritating vapors.

    • Respirator Use: In the rare event that engineering controls are insufficient or during a large-scale spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[6][7] For emergency situations, a full-face supplied-air respirator may be required.[5]

    Task-Specific PPE Protocols

    The level of PPE required is directly proportional to the risk associated with the specific task. The following table summarizes recommended protocols for common laboratory operations.

    Laboratory Task Risk Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
    Storage & Transport LowSafety GlassesNitrile Gloves100% Cotton Lab CoatNot required (in sealed containers)
    Weighing/Aliquoting (<10 mL) MediumChemical Splash GogglesNitrile Gloves100% Cotton Lab CoatChemical Fume Hood
    Solution Preparation (>10 mL) Medium-HighGoggles & Face ShieldNitrile GlovesFlame-Resistant Lab CoatChemical Fume Hood
    Heating/Refluxing HighGoggles & Face ShieldNitrile GlovesFlame-Resistant Lab CoatChemical Fume Hood
    Large Volume Transfer (>1L) HighGoggles & Face ShieldNitrile GlovesFlame-Retardant/Antistatic SuitChemical Fume Hood
    Spill Cleanup HighGoggles & Face ShieldHeavy-Duty Nitrile/Rubber GlovesFlame-Retardant/Antistatic SuitAir-Purifying Respirator (Organic Vapor)

    Operational Workflow for PPE Selection

    The following diagram outlines the logical decision-making process for selecting the appropriate level of PPE when working with Ethyl-d5 Caproate.

    PPE_Workflow cluster_start Initial Assessment cluster_controls Engineering Controls cluster_task Task & Volume Assessment cluster_ppe PPE Selection cluster_disposal Waste & Disposal start Plan to Handle Ethyl-d5 Caproate hood Is a certified chemical fume hood available? start->hood no_hood STOP WORK Consult EHS hood->no_hood  No   task What is the task? (e.g., Weighing, Heating) hood->task  Yes   volume Handling >100mL or significant splash risk? task->volume base_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Cotton Lab Coat volume->base_ppe  No   enhanced_ppe Enhanced PPE: - Goggles & Face Shield - Nitrile Gloves - Flame-Resistant Coat volume->enhanced_ppe  Yes   disposal Dispose of Contaminated PPE and Chemical Waste per Institutional Guidelines base_ppe->disposal enhanced_ppe->disposal

    Caption: PPE selection workflow for Ethyl-d5 Caproate.

    Emergency Response & Disposal Plan

    Accidental Exposure Protocol
    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

    Disposal of Contaminated Materials

    Proper disposal is a critical final step in the handling process.

    • Contaminated PPE: All used gloves, absorbent pads, and disposable lab coats must be collected in a clearly labeled, sealed container for hazardous waste.[11]

    • Chemical Waste: Unused Ethyl-d5 Caproate and solutions containing it must be disposed of as hazardous chemical waste.[1] Collect in a designated, properly labeled flammable liquid waste container. Never pour this chemical down the drain.[1][11] Follow your institution's specific guidelines for hazardous waste collection and disposal.

    References

    • Flammable Liquid Handling Precautions . Princeton University Environmental Health and Safety. [Link]

    • Safety Data Sheet - Elan Chemical . Elan Chemical. [Link]

    • Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids . University of Nevada, Reno Environmental Health & Safety. [Link]

    • AU Lab Safety Sheets - Flammable Liquids Overview . Auburn University Risk Management & Safety. [Link]

    • Flammable and Combustible Liquid Safety . Oklahoma State University Environmental Health and Safety. [Link]

    • Flammable Liquids . University of Illinois Urbana-Champaign Division of Research Safety. [Link]

    • MATERIAL SAFETY DATA SHEET - Ethyl Caproate . Penta Manufacturing Company. [Link]

    • Ester Disposal . Chemtalk - #1 Science Forum For Lab Technicians. [Link]

    Sources

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